molecular formula C33H39N7O2 B609676 NTRC 0066-0

NTRC 0066-0

Cat. No.: B609676
M. Wt: 565.7 g/mol
InChI Key: HGEIUFJVGHMGRR-UHFFFAOYSA-N
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Description

NTRC-0066-0 is a a highly potent and selective small molecule inhibitor of TTK. In cell lines and in mice, NTRC 0066-0 inhibits the phosphorylation of a TTK substrate and induces chromosome missegregation. This compound inhibits tumor growth in MDA-MB-231 xenografts as a single agent after oral application. The combination of this compound with a therapeutic dose of docetaxel resulted in doubling of mouse survival and extended tumor remission, without toxicity.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEIUFJVGHMGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NTRC 0066-0

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NTRC 0066-0 is a highly potent and selective, orally available small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a critical dual-specificity kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting TTK, this compound forces cells to exit mitosis prematurely, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death. This mechanism of action makes it a promising therapeutic agent for various malignancies, particularly those characterized by high mitotic rates, aneuploidy, and specific genetic backgrounds, such as mutations in the CTNNB1 gene. Preclinical studies have demonstrated its potent anti-proliferative activity across a wide range of cancer cell lines and significant anti-tumor efficacy in in vivo models, both as a monotherapy and in combination with standard chemotherapeutic agents.

Core Mechanism of Action: TTK Inhibition

The primary molecular target of this compound is the TTK protein kinase.[1][2] TTK plays an indispensable role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1]

Key Functions of TTK in the SAC:

  • Kinetochore Localization: In early mitosis, TTK is recruited to unattached kinetochores (the protein structures on chromosomes where spindle fibers attach).

  • SAC Activation: Activated TTK at the kinetochores initiates a signaling cascade, leading to the formation of the Mitotic Checkpoint Complex (MCC).

  • Anaphase Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key proteins required to maintain mitotic arrest.

This compound selectively binds to and inhibits the kinase activity of TTK.[3] This inhibition prevents the phosphorylation of TTK substrates, effectively abrogating the SAC signaling cascade.[4] Consequently, cells with unaligned chromosomes are unable to maintain a mitotic arrest. They prematurely exit mitosis, leading to massive chromosome missegregation and the formation of aneuploid daughter cells.[1][4] This severe genomic instability triggers a form of programmed cell death known as mitotic catastrophe.[1][5]

TTK_Inhibition_Pathway TTK_act TTK_act TTK_inhibit TTK_inhibit

Molecular Binding and Selectivity

This compound is distinguished by its unique binding mode and kinetic properties.

  • High Potency: It inhibits the TTK enzyme with subnanomolar potency.[3][6]

  • Binding Mode: X-ray crystallography has shown that this compound and its analogs induce a significant conformational shift in the glycine-rich loop of the TTK kinase domain.[6] This binding involves a "lysine trap" with the catalytic lysine at position 553, which disrupts the enzyme's catalytic machinery and locks it in an inactive state.[7]

  • Long Target Residence Time: Surface plasmon resonance experiments have demonstrated that this compound exhibits slow dissociation kinetics from the TTK enzyme, resulting in a prolonged target residence time.[6][7] This extended duration of target engagement is strongly correlated with its potent cellular activity.[7][8]

  • Exquisite Selectivity: When profiled against a broad panel of kinases, this compound was found to be exceptionally selective for TTK. At a concentration 100 times its TTK IC50, it inhibited only TTK by more than 90% in a panel of 276 kinases, placing it among the top 8% of most selective kinase inhibitors known.[6][7]

Quantitative Data Summary

The preclinical data for this compound highlights its potent and selective activity.

ParameterValueReference(s)
Target Threonine Tyrosine Kinase (TTK/Mps1)[1][2][3]
Enzyme IC50 0.9 nM[3]
Cell Proliferation IC50 11 - 290 nM (in a diverse panel)[7]
20 - 40 nM (in GBM cell lines)[9]
Kinase Selectivity >200-fold selective over 276 kinases[6]
In Vivo Efficacy (Oral) 20 mg/kg in mouse xenograft models[6]

Experimental Protocols and Methodologies

The mechanism of this compound was elucidated through a series of standard and advanced preclinical experiments.

5.1 Kinase Enzyme Assays

  • Purpose: To determine the direct inhibitory activity and potency (IC50) of this compound against the isolated TTK enzyme.

  • Methodology: These assays typically involve incubating the recombinant TTK kinase domain with a specific substrate and ATP. The inhibitory effect of varying concentrations of this compound on the phosphorylation of the substrate is measured, often using radiometric or fluorescence-based detection methods.

5.2 Cell Proliferation Assays

  • Purpose: To measure the anti-proliferative (cytostatic/cytotoxic) effects of the compound on various cancer cell lines.

  • Methodology: Cancer cell lines are seeded in multi-well plates and incubated with a range of this compound concentrations for an extended period (e.g., 5 days).[7] Cell viability is then assessed using reagents like resazurin or by quantifying cellular ATP levels. The results are used to calculate IC50 values for each cell line.

5.3 Target Engagement and Residence Time

  • Purpose: To characterize the binding kinetics (association and dissociation rates) of this compound to its target.

  • Methodology: Surface Plasmon Resonance (SPR), using instruments like the Biacore T200, was employed.[6] In this method, the TTK protein is immobilized on a sensor chip, and the binding of this compound is measured in real-time by detecting changes in the refractive index at the surface. This allows for the precise calculation of on-rates, off-rates, and target residence time.[6]

5.4 In Vivo Xenograft Models

  • Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Human cancer cell lines (e.g., MDA-MB-231 for TNBC, A427 for lung cancer) are implanted into immunocompromised mice.[7][10] Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.[4][6] Tumor volume and mouse body weight are monitored over time to assess efficacy and toxicity.[10]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Target_ID Target Identification (TTK in Cancer) Biochem Biochemical Assays (Enzyme IC50) Cell_Assay Cell-Based Assays (Proliferation IC50) Binding Binding Kinetics (SPR, Residence Time) Xenograft Mouse Xenograft Models (Monotherapy Efficacy) Binding->Xenograft Combo Combination Studies (e.g., with Docetaxel) Xenograft->Combo Biomarker Biomarker Discovery (e.g., CTNNB1 status) Combo->Biomarker

Combination Therapy and Predictive Biomarkers

6.1 Synergy with Microtubule-Targeting Agents Preclinical studies in a triple-negative breast cancer (TNBC) mouse model showed that combining this compound with the microtubule-targeting agent docetaxel led to a synergistic effect.[1][4] This combination resulted in extended tumor remission and doubled mouse survival compared to either agent alone, without increasing toxicity.[1][4] The proposed mechanism is that TTK inhibition prevents cells from arresting in mitosis in response to docetaxel-induced spindle damage, forcing them into a catastrophic exit from mitosis.

6.2 CTNNB1 Mutation as a Sensitivity Biomarker A key finding from profiling this compound against a panel of genetically characterized cell lines was the identification of a potential predictive biomarker. Cancer cell lines harboring activating mutations in the CTNNB1 gene, which encodes β-catenin, were found to be up to five times more sensitive to TTK inhibitors.[10][11]

  • Mechanism: While TTK inhibitors do not directly interfere with the Wnt/β-catenin signaling pathway, the mutant status appears to create a synthetic lethal interaction with TTK inhibition.[10][11]

  • Clinical Relevance: This finding suggests that patients with tumors harboring CTNNB1 mutations (e.g., certain endometrial and hepatocellular carcinomas) may be more likely to respond to therapy with this compound.[10] In a xenograft model of a CTNNB1-mutant cell line, this compound completely inhibited tumor growth.[10][12]

Biomarker_Logic Tumor Tumor Cell Population Status CTNNB1 (β-catenin) Gene Status Tumor->Status Mutant Activating Mutation Status->Mutant  Present WT Wild-Type Status->WT  Absent Sens_High Increased Sensitivity to this compound Mutant->Sens_High Sens_Base Baseline Sensitivity WT->Sens_Base

Conclusion

This compound is a potent and highly selective TTK inhibitor that functions by disrupting the Spindle Assembly Checkpoint. Its mechanism of action—forcing cells with mitotic errors into a premature and lethal exit from mitosis—is well-supported by extensive preclinical data. Key features, including its long target residence time and potent in vivo activity, underscore its therapeutic potential. Furthermore, the synergistic activity with taxanes and the identification of CTNNB1 mutations as a predictive biomarker provide a clear strategy for its clinical development in targeted patient populations.

References

NTRC 0066-0: A Selective TTK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers, making TTK an attractive therapeutic target. NTRC 0066-0 is a potent and selective small molecule inhibitor of TTK that has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, in vivo efficacy, and detailed experimental protocols.

Core Principles: Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TTK. This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death in rapidly dividing cancer cells.[2][3] The high selectivity of this compound for TTK over other kinases minimizes off-target effects, suggesting a favorable therapeutic window.

Signaling Pathway

The TTK signaling pathway is central to the proper functioning of the spindle assembly checkpoint. The following diagram illustrates the key components and interactions within this pathway and indicates the point of inhibition by this compound.

TTK_Signaling_Pathway cluster_mitosis Mitotic Progression Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK (Mps1) Unattached_Kinetochores->TTK_Mps1 recruits & activates MAD1_MAD2 MAD1/MAD2 TTK_Mps1->MAD1_MAD2 phosphorylates BUB1_BUB3 BUB1/BUB3 TTK_Mps1->BUB1_BUB3 phosphorylates CDC20 CDC20 MAD1_MAD2->CDC20 inhibits BUB1_BUB3->CDC20 inhibits APC_C APC/C CDC20->APC_C activates Anaphase Anaphase APC_C->Anaphase initiates NTRC_0066_0 This compound NTRC_0066_0->TTK_Mps1 inhibits

Caption: TTK Signaling in the Spindle Assembly Checkpoint.

Quantitative Data

Biochemical Activity and Selectivity

This compound is a sub-nanomolar inhibitor of TTK with an IC50 of 0.9 nM.[3][4][5] Importantly, it exhibits high selectivity for TTK over a broad panel of other kinases. This selectivity is crucial for minimizing off-target toxicities.

KinaseIC50 (nM)Selectivity vs. TTK
TTK 0.9 -
Other Kinases (276 panel)>200-fold selectivity>200

Table 1: Kinase Inhibitory Profile of this compound.[6]

Cellular Activity

This compound demonstrates potent anti-proliferative activity across a diverse range of human cancer cell lines. The IC50 values are generally in the low nanomolar range, highlighting its broad applicability in different cancer types.

Cell LineCancer TypeIC50 (nM) (3-day assay)IC50 (nM) (5-day assay)
HCT 116Colon Carcinoma37[4]-
LoVoColorectal Adenocarcinoma40[4]-
A-172Glioblastoma51[4]-
DoTc2 4520Cervix Carcinoma117[4]-
MG-63Osteosarcoma135[4]-
OVCAR-3Ovary Adenocarcinoma872[4]-
Various Cancer Cell LinesDiverse-11 - 290[3][5]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant single-agent efficacy in preclinical xenograft models. Oral administration of this compound resulted in substantial tumor growth inhibition in various cancer models.

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition
MDA-MB-231Triple-Negative Breast Cancer50 mg/kg, p.o., q.d.68%
A427Lung Carcinoma (CTNNB1 mutant)20 mg/kg, p.o., q.o.d.90%[7]
MDA-MB-231Triple-Negative Breast Cancer20 mg/kg, p.o., q.o.d.70%[7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models.

Pharmacokinetic studies in rats have shown that this compound possesses favorable oral bioavailability.

ParameterValue
Oral Bioavailability (F) in rats65%

Table 4: Pharmacokinetic Properties of this compound.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound against TTK can be determined using a luminescent-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

ADP_Glo_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - TTK Enzyme - Substrate (e.g., MBP) - ATP - this compound (or vehicle) Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction ADP_to_ATP 3. Convert ADP to ATP: - Add Kinase Detection Reagent Stop_Reaction->ADP_to_ATP Luminescence 4. Measure Luminescence: - Luciferase/Luciferin Reaction ADP_to_ATP->Luminescence End End Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol:

  • Kinase Reaction: In a 96-well plate, combine the TTK enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of this compound in a kinase reaction buffer. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and is used to determine the kinase activity and the IC50 of the inhibitor.[6][8][9][10][11]

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Compound_Treatment 2. Treat with this compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement End End Absorbance_Measurement->End

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][12][13][14]

In Vivo Xenograft Study

The anti-tumor efficacy of this compound in vivo can be evaluated using a mouse xenograft model.

Xenograft_Study_Workflow Start Start Cell_Implantation 1. Implant Cancer Cells (e.g., MDA-MB-231) into Immunocompromised Mice Start->Cell_Implantation Tumor_Growth 2. Allow Tumors to Establish Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration 4. Administer this compound (or vehicle) Randomization->Drug_Administration Tumor_Measurement 5. Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement Endpoint 6. Endpoint Analysis Tumor_Measurement->Endpoint End End Endpoint->End

Caption: In Vivo Xenograft Study Workflow.

Detailed Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[15][16][17][18]

Conclusion

This compound is a highly potent and selective TTK inhibitor with promising anti-cancer activity. Its well-defined mechanism of action, broad cellular activity, and in vivo efficacy make it a valuable tool for cancer research and a potential candidate for clinical development. This technical guide provides a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of targeting the spindle assembly checkpoint with this compound.

References

The Role of NTRC 0066-0 in the Spindle Assembly Checkpoint: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its proper function is paramount to genomic stability, and its deregulation is a hallmark of many cancers. The protein kinase TTK, also known as monopolar spindle 1 (Mps1), is a central component of the SAC.[1][2] Overexpression of TTK is common in various aggressive cancers, including triple-negative breast cancer (TNBC), making it a compelling target for anti-cancer therapy.[3][4] NTRC 0066-0 is a potent and highly selective small-molecule inhibitor of TTK kinase.[4][5] This technical guide provides an in-depth overview of the role of this compound in the context of the spindle assembly checkpoint, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

The Spindle Assembly Checkpoint (SAC) and the Role of TTK/Mps1

The SAC is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This checkpoint ensures that each daughter cell receives a complete and accurate set of chromosomes. The kinetochore, a protein complex assembled on the centromere of each chromosome, acts as the signaling hub for the SAC.[6]

TTK/Mps1 is a dual-specificity protein kinase that plays a pivotal role at the apex of the SAC signaling cascade.[2][7] Its kinase activity is essential for the recruitment of other key SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. This recruitment initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B.[7] This inhibition maintains the cohesion of sister chromatids and the mitotic state, providing time for error correction. Once all chromosomes are correctly bi-oriented on the mitotic spindle, TTK/Mps1 is no longer localized at the kinetochores, the SAC is silenced, and the cell proceeds to anaphase.[8]

This compound: A Potent and Selective TTK Inhibitor

This compound is a small-molecule inhibitor that demonstrates sub-nanomolar potency against TTK kinase.[5] It is characterized by its high selectivity and a long target residence time, which is strongly correlated with its cellular activity.[9][10] By competitively binding to the ATP-binding pocket of TTK, this compound effectively inhibits its kinase activity.[10] This inhibition prevents the phosphorylation of TTK substrates, leading to a failure in the recruitment of downstream SAC components to unattached kinetochores.[4] Consequently, the SAC is not activated, even in the presence of mitotic spindle poisons, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, apoptosis in cancer cells.[4][9]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TTK/Mps1.[4] This leads to a cascade of downstream effects that ultimately undermine the integrity of the spindle assembly checkpoint. The inhibition of TTK by this compound results in:

  • Abrogation of the Spindle Assembly Checkpoint: Cells treated with this compound are unable to arrest in mitosis in response to spindle damage, leading to a premature exit from mitosis.[11]

  • Chromosome Missegregation: The failure to properly segregate chromosomes results in aneuploidy, a state of having an abnormal number of chromosomes.[4]

  • Induction of Apoptosis: The accumulation of genomic instability and mitotic errors triggers programmed cell death in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueReference
TTK IC50 0.9 nM[5]
Aurora B Affinity (KD) 907 nM[12]
Selectivity (Aurora B vs. TTK) ~1000-fold[12]
Kinase Selectivity >90% inhibition of TTK only out of 276 kinases at 100 nM[9]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (5-day incubation)Reference
Various Diverse tumor origins11 - 290 nM[5]
MDA-MB-231 Triple-Negative Breast CancerNot explicitly stated, but potent inhibition shown[4]
A427 Lung Carcinoma (CTNNB1 mutant)Highly sensitive (qualitative)[13]
GBM Cell Lines Glioblastoma20 - 40 nM
Table 3: In Vivo Efficacy of this compound
Xenograft ModelTreatmentOutcomeReference
MDA-MB-231 (TNBC) 20 mg/kg, oral, single agent61% tumor growth reduction[13]
A427 (Lung, CTNNB1 mutant) Not specified90% tumor growth reduction[13]
TNBC Mouse Model Combination with docetaxelDoubling of mouse survival and extended tumor remission[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro TTK/Mps1 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified TTK kinase.

  • Principle: A common method is a fluorescence-based assay or a radiometric assay. For instance, an ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the kinase reaction.

  • Materials: Recombinant human TTK/Mps1 enzyme, a suitable substrate (e.g., Myelin Basic Protein - MBP), ATP, kinase assay buffer, this compound at various concentrations, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, substrate, and ATP.

    • Add varying concentrations of this compound to the wells of a microplate.

    • Initiate the kinase reaction by adding the TTK/Mps1 enzyme.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation/Viability Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

  • Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the cell number.

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound at various concentrations, and MTT or MTS reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate the cells for a specified period (e.g., 3-5 days).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.

Immunofluorescence for Spindle Assembly Checkpoint Proteins

This technique is used to visualize the localization of SAC proteins within the cell following treatment with this compound.

  • Principle: Specific primary antibodies are used to detect the protein of interest (e.g., Mad2), and fluorescently labeled secondary antibodies are used for visualization by microscopy.

  • Materials: Cells grown on coverslips, this compound, fixative (e.g., paraformaldehyde), permeabilization buffer (e.g., Triton X-100 in PBS), blocking solution (e.g., BSA in PBS), primary antibody against a SAC protein, and a fluorescently labeled secondary antibody.

  • Procedure:

    • Treat cells with this compound and a mitotic spindle poison (e.g., nocodazole) to induce mitotic arrest.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membranes with Triton X-100.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with the primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a DNA stain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cell line (e.g., MDA-MB-231), cell culture medium, Matrigel (optional), this compound formulation for oral administration, and calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer this compound (e.g., by oral gavage) to the treatment group according to a defined schedule and dose.

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Visualizations

The following diagrams illustrate key concepts related to the role of this compound in the spindle assembly checkpoint.

SAC_Pathway cluster_kinetochore Unattached Kinetochore TTK TTK/Mps1 Mad1_Mad2 Mad1/Mad2 TTK->Mad1_Mad2 recruits Bub1 Bub1 TTK->Bub1 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly Bub1->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase prevents NTRC_0066_0_MOA NTRC This compound TTK TTK/Mps1 NTRC->TTK inhibits SAC SAC Activation TTK->SAC blocks Anaphase Premature Anaphase SAC->Anaphase leads to Missegregation Chromosome Missegregation Anaphase->Missegregation Apoptosis Apoptosis Missegregation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 determination) Cell_Proliferation Cell Proliferation Assays (IC50 in cancer cell lines) Kinase_Assay->Cell_Proliferation IF Immunofluorescence (SAC protein localization) Cell_Proliferation->IF Xenograft Xenograft Model (Tumor growth inhibition) IF->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

References

An In-Depth Technical Guide to NTRC 0066-0-Induced Chromosome Missegregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a potent and highly selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), a critical regulator of the spindle assembly checkpoint (SAC).[1][2] Inhibition of TTK by this compound leads to a premature exit from mitosis, resulting in severe chromosome missegregation and subsequent cell death in cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its anti-tumor activity.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures each sister chromatid is correctly attached to the mitotic spindle before the onset of anaphase.[5][6] Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a key kinase that plays a central role in the activation of the SAC.[7] Overexpression of TTK is a common feature in a variety of human cancers, including triple-negative breast cancer (TNBC), and is often associated with aneuploidy and poor prognosis.[8]

This compound is a novel, orally bioavailable TTK inhibitor that has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines and in preclinical tumor models.[2][3][9] Its mechanism of action, the induction of chromosome missegregation, makes it a promising therapeutic agent for cancers characterized by chromosomal instability.

Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TTK.[2] In a normal cell cycle, unattached kinetochores recruit and activate TTK, which in turn initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC sequesters and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase. This provides time for the cell to correct any erroneous microtubule-kinetochore attachments.

By inhibiting TTK, this compound prevents the phosphorylation of its downstream targets, disrupting the formation of the MCC.[3] This leads to a premature activation of the APC/C, an untimely degradation of securin and cyclin B1, and a subsequent early entry into anaphase, even in the presence of unaligned chromosomes. This override of the SAC results in catastrophic chromosome missegregation, leading to aneuploidy and, ultimately, cell death.[8]

Quantitative Data

In Vitro Potency and Anti-Proliferative Activity

This compound is a highly potent inhibitor of TTK with a reported IC50 of 0.9 nM in enzymatic assays.[2] Its anti-proliferative effects have been evaluated across a wide range of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Incubation Time
MOLT4Acute Lymphoblastic Leukemia305 days
HCT 116Colon Carcinoma373 days
LoVoColorectal Adenocarcinoma403 days
A-172Glioblastoma513 days
DoTc2 4520Cervix Carcinoma1173 days
MG-63Osteosarcoma1353 days
OVCAR-3Ovary Adenocarcinoma8723 days
A427Lung Carcinoma--
LS 174TColorectal Adenocarcinoma--
SW48Colorectal Adenocarcinoma--
MDA-MB-231Triple-Negative Breast Cancer--

A range of IC50 values from 11 to 290 nM after a 5-day incubation has also been reported for a diverse panel of cancer cell lines.[2] A study on glioblastoma cell lines reported IC50 values between 20 nM and 40 nM.[10]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been demonstrated in mouse xenograft models.

Cell Line XenograftCancer TypeTreatmentTumor Growth Inhibition
A427Lung Carcinoma20 mg/kg, p.o., every other day90%
MDA-MB-231Triple-Negative Breast Cancer20 mg/kg, p.o., every other day70%
MDA-MB-231Triple-Negative Breast Cancer50 mg/kg, p.o., daily for 21 days68%

In the A427 and MDA-MB-231 xenograft models, treatment was initiated when tumors reached a volume of 150 mm³ and 200 mm³, respectively.[1] In another study with MDA-MB-231 xenografts, daily oral administration of 50 mg/kg this compound for 21 days resulted in a 68% reduction in tumor volume.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired period (e.g., 3 or 5 days) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Immunofluorescence Staining for Chromosome Missegregation

This protocol allows for the visualization of chromosome segregation defects induced by this compound.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at a concentration known to induce mitotic arrest or missegregation (e.g., 100 nM) for an appropriate duration (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a centromere marker (e.g., anti-centromere antibody, ACA) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for α-tubulin and Alexa Fluor 594 anti-human for ACA) for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting: Wash the cells three times with PBST. Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells and score for chromosome segregation errors such as lagging chromosomes, anaphase bridges, and micronuclei.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment and Harvesting: Culture cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) is expected with this compound treatment.

Visualizations

Signaling Pathway Diagram

NTRC_0066_0_Mechanism cluster_0 Normal Mitosis (SAC Active) cluster_1 Effect of this compound Unattached_Kinetochore Unattached Kinetochore TTK_active TTK (Active) Unattached_Kinetochore->TTK_active recruits & activates SAC_Proteins SAC Proteins (Mad2, BubR1, etc.) TTK_active->SAC_Proteins phosphorylates & activates TTK_inhibited TTK (Inhibited) MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC form APC_C_inactive APC/C (Inactive) MCC->APC_C_inactive inhibits Securin_CyclinB Securin & Cyclin B Stable APC_C_inactive->Securin_CyclinB Anaphase_Inhibited Anaphase Inhibited Securin_CyclinB->Anaphase_Inhibited Chromosome_Alignment Chromosome Alignment Anaphase_Inhibited->Chromosome_Alignment NTRC_0066_0 This compound NTRC_0066_0->TTK_inhibited inhibits MCC_not_formed MCC Not Formed TTK_inhibited->MCC_not_formed prevents formation of APC_C_active APC/C (Active) MCC_not_formed->APC_C_active fails to inhibit Securin_CyclinB_degraded Securin & Cyclin B Degraded APC_C_active->Securin_CyclinB_degraded degrades Premature_Anaphase Premature Anaphase Securin_CyclinB_degraded->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation

Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Microscopy Immunofluorescence Microscopy Treatment->Microscopy IC50 IC50 Determination Viability->IC50 Cell_Cycle_Distribution Cell Cycle Arrest & Apoptosis Cell_Cycle->Cell_Cycle_Distribution Missegregation_Phenotypes Lagging Chromosomes, Anaphase Bridges Microscopy->Missegregation_Phenotypes Xenograft Establish Tumor Xenografts in Mice InVivo_Treatment Treat with this compound Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Volume InVivo_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for evaluating the effects of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the spindle assembly checkpoint by potently and selectively inhibiting TTK. Its mechanism of action, the induction of chromosome missegregation, provides a clear rationale for its development as a therapeutic for chromosomally unstable tumors. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals interested in further exploring the potential of this compound and other TTK inhibitors in oncology.

References

NTRC 0066-0: A Technical Guide to its Mechanism and Induction of Aneuploidy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a highly potent and selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Aneuploidy, an abnormal number of chromosomes, is a hallmark of many cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of this compound, its mechanism of action in disrupting the SAC, and its consequential effects on inducing aneuploidy in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitotic checkpoints in oncology.

Introduction

The integrity of the genome is paramount for normal cellular function, and mitotic cell division is a tightly regulated process to ensure that each daughter cell receives a complete and accurate set of chromosomes. The Spindle Assembly Checkpoint (SAC) acts as a surveillance mechanism, delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] Threonine Tyrosine Kinase (TTK) is a key upstream kinase in the SAC signaling cascade.[2] Its activity at unattached kinetochores is essential for the recruitment of other checkpoint proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1]

In many cancer cells, the SAC is often compromised, leading to chromosomal instability (CIN) and aneuploidy. However, these cells can also be highly dependent on the remaining SAC function for their survival. This creates a therapeutic window for inhibitors of key SAC components like TTK. This compound is a potent and selective inhibitor of TTK, demonstrating anti-proliferative activity across a range of cancer cell lines.[3] By inhibiting TTK, this compound forces cells to exit mitosis prematurely, leading to severe chromosome missegregation and the induction of aneuploidy, which can trigger cell death.[4][5] This guide details the molecular mechanism of this compound and its effects on aneuploidy, supported by quantitative data and experimental protocols.

Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint

This compound exerts its effects by directly inhibiting the kinase activity of TTK. This inhibition disrupts the SAC signaling pathway, leading to a failure to arrest the cell cycle in the presence of unattached kinetochores.

The Spindle Assembly Checkpoint (SAC) Signaling Pathway

The SAC is a complex signaling network that originates at the kinetochores, the protein structures assembled on the centromeres of chromosomes.

Spindle Assembly Checkpoint (SAC) Signaling Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore TTK TTK (Mps1) Unattached_Kinetochore->TTK recruits KNL1 KNL1 TTK->KNL1 phosphorylates BUB1 BUB1 KNL1->BUB1 recruits MAD1 MAD1 BUB1->MAD1 recruits MAD2_inactive MAD2 (inactive) MAD1->MAD2_inactive catalyzes conversion MAD2_active MAD2 (active) MAD2_inactive->MAD2_active MCC Mitotic Checkpoint Complex (MCC) MAD2_active->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase initiates NTRC This compound NTRC->TTK inhibits

Figure 1: Spindle Assembly Checkpoint (SAC) Signaling Pathway.

As depicted in Figure 1, unattached kinetochores recruit and activate TTK. Activated TTK then phosphorylates its substrate, KNL1, which in turn recruits other SAC proteins, including BUB1 and MAD1. This cascade leads to the conformational change of MAD2 from an inactive to an active state. The active form of MAD2, along with other proteins, forms the Mitotic Checkpoint Complex (MCC). The MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin, which are essential for maintaining the mitotic state and sister chromatid cohesion, respectively. This arrest provides time for the cell to correct any improper microtubule-kinetochore attachments.

Disruption of the SAC by this compound

This compound, as a potent inhibitor of TTK, directly interferes with this pathway at its apex. By blocking the kinase activity of TTK, this compound prevents the downstream phosphorylation cascade. This leads to a failure in the recruitment of essential SAC proteins to the kinetochore and, consequently, a failure to generate the MCC. In the absence of MCC-mediated inhibition, the APC/C becomes prematurely active, leading to the degradation of cyclin B and securin, and an untimely entry into anaphase, even in the presence of misaligned chromosomes. This process is often referred to as "mitotic checkpoint override."

Quantitative Effects of this compound on Cancer Cells

The inhibitory effect of this compound on TTK translates into potent anti-proliferative activity in a wide range of cancer cell lines. The sensitivity to this compound has been shown to correlate with the chromosomal instability (CIN) status of the cells, with chromosomally stable aneuploid cells being more sensitive than those with high CIN.[4][5]

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines. A summary of this data is presented in Table 1.

Cell LineCancer TypeIC50 (nM) - 3 day assaySensitivityReference
HCT 116Colon Carcinoma37Sensitive[6][7]
LoVoColorectal Adenocarcinoma40Sensitive[6]
A-172Glioblastoma51Sensitive[6]
DoTc2 4510Cervix Carcinoma117Resistant[6]
MG-63Osteosarcoma135Resistant[6]
OVCAR-3Ovary Adenocarcinoma872Resistant[6]
MOLT4Acute Lymphoblastic Leukemia30Sensitive[3]
A427Lung Cancer-Sensitive[8]
LS 174TColorectal Adenocarcinoma-Sensitive[8]
SW48Colorectal Adenocarcinoma-Sensitive[8]

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. IC50 values were determined after a 3-day incubation period. Sensitivity is categorized based on the original study's classification.

Induction of Aneuploidy and Chromosome Missegregation

The primary mechanism through which this compound induces cell death is by causing catastrophic chromosome missegregation, leading to a high degree of aneuploidy. This is a direct consequence of overriding the SAC. Quantitative analysis of anaphase defects provides a direct measure of this effect.

Cell LineCondition% Defective AnaphasesReference
HCT 116 (Sensitive)Vehicle<20%[7]
HCT 116 (Sensitive)This compound (100 nM)>60%[7]
LoVo (Sensitive)Vehicle<20%[7]
LoVo (Sensitive)This compound (100 nM)>60%[7]
A-172 (Sensitive)Vehicle<20%[7]
A-172 (Sensitive)This compound (100 nM)>60%[7]
MG-63 (Resistant)Vehicle~60%[7]
MG-63 (Resistant)This compound (100 nM)~63-71%[7]
DoTc2 4510 (Resistant)Vehicle~60%[7]
DoTc2 4510 (Resistant)This compound (100 nM)~63-71%[7]
OVCAR-3 (Resistant)Vehicle~60%[7]
OVCAR-3 (Resistant)This compound (100 nM)~63-71%[7]

Table 2: Effect of this compound on the Induction of Defective Anaphases. Sensitive cell lines show a dramatic increase in defective anaphases upon treatment, while resistant lines, which already exhibit a high baseline of CIN, show a less pronounced effect.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of this compound.

Cell Proliferation Assay

This protocol is used to determine the IC50 values of this compound.

Cell Proliferation Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Add serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., resazurin) D->E F Measure fluorescence/ absorbance E->F G Calculate IC50 values F->G

Figure 2: Cell Proliferation Assay Workflow.
  • Cell Seeding: Plate cells in 96-well microtiter plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Addition: After allowing the cells to adhere overnight, add a serial dilution of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Time-Lapse Microscopy for Mitotic Analysis

This protocol allows for the direct visualization and quantification of mitotic events, including the duration of mitosis and the incidence of chromosome missegregation.

Time-Lapse Microscopy Workflow A Seed cells on glass-bottom dishes B Synchronize cells (optional, e.g., thymidine block) A->B C Add this compound or vehicle B->C D Place on live-cell imaging microscope C->D E Acquire images every 5-10 minutes D->E F Analyze mitotic duration and anaphase defects E->F

Figure 3: Time-Lapse Microscopy Workflow.
  • Cell Culture: Seed cells expressing a fluorescent histone marker (e.g., H2B-GFP) on glass-bottom imaging dishes.

  • Treatment: Treat the cells with this compound or a vehicle control.

  • Imaging: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Image Acquisition: Acquire images at multiple positions every 5-10 minutes for 24-48 hours.

  • Analysis:

    • Mitotic Duration: Measure the time from nuclear envelope breakdown to anaphase onset for individual cells.

    • Anaphase Defects: Score anaphases for abnormalities such as lagging chromosomes, anaphase bridges, and chromosome fragmentation.

Patient-Derived Organoid (PDO) Culture and Treatment

This protocol outlines the general steps for assessing the efficacy of this compound in a more clinically relevant 3D culture model.

  • Organoid Establishment: Establish PDOs from patient tumor tissue according to established protocols.[9]

  • Organoid Plating: Plate established organoids in a basement membrane matrix (e.g., Matrigel®).

  • Treatment: Add this compound to the culture medium at various concentrations.

  • Viability Assessment: After a defined incubation period (e.g., 5-7 days), assess organoid viability using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

  • Data Analysis: Determine the IC50 values as described for 2D cell proliferation assays.

Conclusion

This compound is a powerful tool for investigating the role of the Spindle Assembly Checkpoint in cancer and represents a promising therapeutic strategy for a subset of tumors. Its ability to selectively kill cancer cells by inducing a high degree of aneuploidy highlights the dependence of certain cancers on a functional mitotic checkpoint. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and experimental protocols. The provided information is intended to facilitate further research into the therapeutic potential of TTK inhibition and to aid in the design and interpretation of experiments aimed at understanding and exploiting the vulnerabilities of aneuploid cancer cells. Further investigation into biomarkers that predict sensitivity to this compound, such as the chromosomal instability status and mutations in genes like CTNNB1, will be crucial for its clinical development.[8]

References

Investigating NTRC 0066-0 in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic target in TNBC is the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC). Overexpression of TTK is common in TNBC and correlates with poor prognosis. NTRC 0066-0 is a potent and selective small molecule inhibitor of TTK that has demonstrated significant anti-tumor activity in preclinical models of TNBC. This technical guide provides an in-depth overview of the core data and methodologies associated with the investigation of this compound in TNBC, including its mechanism of action, in vitro and in vivo efficacy, and combination therapy potential.

Introduction

Triple-negative breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 10-25% of all breast cancers.[1] Its aggressive phenotype and limited treatment options beyond conventional chemotherapy necessitate the development of novel targeted therapies.[2] The TTK protein kinase is a critical component of the SAC, ensuring proper chromosome segregation during mitosis.[3] Its elevated expression in TNBC presents a therapeutic window for targeted inhibition.

This compound is a selective TTK inhibitor with subnanomolar potency.[4] By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation and subsequent mitotic catastrophe and apoptosis in cancer cells.[5][4] This document summarizes the key preclinical findings for this compound in the context of TNBC.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

This compound exerts its anticancer effects by directly inhibiting the kinase activity of TTK. TTK is a central player in the SAC, a crucial cellular mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. In cancer cells with high rates of proliferation and chromosomal instability, the SAC is often highly active.

By inhibiting TTK, this compound abrogates the SAC, allowing cells to exit mitosis prematurely, even with unattached chromosomes. This leads to severe chromosomal missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe.[5][4]

TTK_Inhibition_Pathway cluster_mitosis Mitosis cluster_inhibition This compound Intervention Unattached\nKinetochores Unattached Kinetochores TTK\n(Mps1) TTK (Mps1) Unattached\nKinetochores->TTK\n(Mps1) SAC Activation SAC Activation TTK\n(Mps1)->SAC Activation  Phosphorylation Mitotic Arrest Mitotic Arrest SAC Activation->Mitotic Arrest Premature Mitotic Exit Premature Mitotic Exit SAC Activation->Premature Mitotic Exit Chromosome\nAlignment Chromosome Alignment Mitotic Arrest->Chromosome\nAlignment Anaphase Anaphase Chromosome\nAlignment->Anaphase This compound This compound This compound->TTK\n(Mps1)  Inhibition Chromosome Missegregation Chromosome Missegregation Premature Mitotic Exit->Chromosome Missegregation Mitotic Catastrophe\n& Apoptosis Mitotic Catastrophe & Apoptosis Chromosome Missegregation->Mitotic Catastrophe\n& Apoptosis

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with particular sensitivity observed in TNBC cell lines.

Cell Proliferation Assays

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various TNBC cell lines after continuous exposure.

Cell LineSubtypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer~49[5]
BT-20Triple-Negative Breast Cancer~49[5]
BT-549Triple-Negative Breast Cancer~49[5]
Hs 578TTriple-Negative Breast Cancer~49[5]

Table 1: In Vitro Anti-proliferative Activity of this compound in TNBC Cell Lines. The average IC50 value for the four listed TNBC cell lines is 49 nmol/L.[5]

Experimental Protocol: Cell Proliferation Assay
  • Cell Culture: TNBC cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: A dilution series of this compound is prepared and added to the cells.

  • Incubation: Cells are incubated with the compound for a period of 3 to 5 days.[2][6]

  • Viability Assessment: Cell viability is assessed using a standard method such as the resazurin reduction assay or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell_Proliferation_Workflow A Seed TNBC cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 3-5 days B->C D Assess cell viability (e.g., Resazurin) C->D E Determine IC50 values D->E

Figure 2: Workflow for Cell Proliferation Assay.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a human TNBC xenograft model.

MDA-MB-231 Xenograft Model

In a mouse xenograft model using the MDA-MB-231 human TNBC cell line, oral administration of this compound as a single agent resulted in significant tumor growth inhibition.

Treatment GroupDosage & ScheduleTumor Growth InhibitionReference
Vehicle ControlN/A0%[5]
This compound20 mg/kg, orally, every other day61-70%[5]

Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model.

Experimental Protocol: Xenograft Study
  • Cell Implantation: MDA-MB-231 cells are implanted orthotopically into the mammary fat pad of immunodeficient mice.[5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[5]

  • Treatment Initiation: Mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at a dose of 20 mg/kg every other day.[5] The vehicle control group receives the formulation excipient.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., three times weekly) using calipers.[5]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size.[5]

Combination Therapy with Docetaxel

Given that taxanes are a standard-of-care chemotherapy for TNBC, the combination of this compound with docetaxel has been investigated.

Synergistic Anti-Tumor Effect

In a TNBC mouse model, the simultaneous administration of this compound with docetaxel resulted in a synergistic effect, leading to extended tumor remission and a significant increase in survival compared to docetaxel alone, without an increase in toxicity.[2][7]

Treatment GroupMedian Survival (days)OutcomeReference
Docetaxel + Vehicle51-[6]
Docetaxel + this compound (co-administered)108Doubled survival, extended tumor remission[6]
Docetaxel followed by this compound55No significant benefit over docetaxel alone[6]

Table 3: Efficacy of this compound and Docetaxel Combination Therapy.

Experimental Protocol: Combination Therapy Study
  • Tumor Model: A genetically engineered mouse model of TNBC or a xenograft model is used.[7]

  • Treatment Groups:

    • Vehicle control

    • Docetaxel alone (e.g., 12.5 mg/kg)

    • This compound alone (e.g., 15 mg/kg)

    • Docetaxel and this compound in combination (co-administered)[6]

    • Docetaxel followed by this compound as maintenance therapy[6]

  • Drug Administration: Compounds are administered according to the specified doses and schedules.

  • Monitoring: Tumor growth and survival are monitored over time.

Combination_Therapy_Logic cluster_agents This compound This compound Synergistic\nTumor Cell Killing Synergistic Tumor Cell Killing This compound->Synergistic\nTumor Cell Killing Docetaxel Docetaxel Docetaxel->Synergistic\nTumor Cell Killing Extended\nTumor Remission Extended Tumor Remission Synergistic\nTumor Cell Killing->Extended\nTumor Remission Increased\nOverall Survival Increased Overall Survival Extended\nTumor Remission->Increased\nOverall Survival

Figure 3: Logic of Combination Therapy.

Conclusion

This compound is a promising, potent, and selective TTK inhibitor with significant preclinical activity in triple-negative breast cancer models. Its ability to induce mitotic catastrophe in rapidly dividing cancer cells, both as a monotherapy and in synergistic combination with standard-of-care chemotherapy, highlights its potential as a novel targeted therapy for this aggressive disease. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with TNBC.

References

NTRC 0066-0: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC 0066-0 is a potent and highly selective, orally bioavailable small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a crucial component of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, particularly those with a high degree of chromosomal instability, the SAC is often over-reliant on TTK for survival. By inhibiting TTK, this compound disrupts this checkpoint, leading to severe chromosome missegregation and subsequent cell death, making it a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, in vivo efficacy, mechanism of action, and detailed experimental protocols.

Quantitative Data

Biochemical and Cellular Activity

This compound demonstrates sub-nanomolar potency against the TTK enzyme and potent anti-proliferative activity across a diverse range of human cancer cell lines.

Parameter Value Reference
TTK Enzyme IC50 0.9 nM[1][2]
Cellular IC50 Range (5-day incubation) 11 - 290 nM[1][2]

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines (3-day assay). [3][4]

Cell Line Cancer Type IC50 (nM)
HCT 116Colon Carcinoma37
LoVoColorectal Adenocarcinoma40
A-172Glioblastoma51
DoTc2 4520Cervix Carcinoma117
MG-63Osteosarcoma135
OVCAR-3Ovary Adenocarcinoma872
Kinase Selectivity

This compound exhibits a high degree of selectivity for TTK over other kinases, including those involved in mitosis.

Kinase IC50 (nM) Selectivity vs. TTK Reference
TTK 0.6-[5]
Aurora A 125~208-fold[5]
Aurora C 162~270-fold[5]
PLK1 155~258-fold[5]

In a panel of 276 kinases, this compound only inhibited TTK by more than 90% when tested at 100 nM.[6]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity as a single agent in mouse xenograft models.

Xenograft Model Cancer Type Dosing Regimen Tumor Growth Inhibition Reference
MDA-MB-231Triple-Negative Breast Cancer20 mg/kg, oral, every other day70%[7]
A427 (CTNNB1 mutant)Lung Carcinoma20 mg/kg, oral, every other day90%[7]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the spindle assembly checkpoint kinase TTK. This leads to a failure of the mitotic checkpoint, resulting in catastrophic chromosome missegregation and ultimately, apoptosis of the cancer cells.

NTRC_0066_0_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition This compound Action Proper Chromosome Alignment Proper Chromosome Alignment Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Proper Chromosome Alignment->Spindle Assembly Checkpoint (SAC) activates Anaphase Anaphase Spindle Assembly Checkpoint (SAC)->Anaphase allows progression to Chromosome Missegregation Chromosome Missegregation Spindle Assembly Checkpoint (SAC)->Chromosome Missegregation leads to Normal Cell Division Normal Cell Division Anaphase->Normal Cell Division This compound This compound TTK (Mps1) TTK (Mps1) This compound->TTK (Mps1) inhibits TTK (Mps1)->Spindle Assembly Checkpoint (SAC) is a key component of Apoptosis Apoptosis Chromosome Missegregation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Proliferation Assay

This protocol is a representative method for determining the IC50 of this compound in cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium.

  • Treatment: Add the diluted this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.[1][5]

  • Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., PrestoBlue) or a similar method according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression analysis.

TTK Kinase Activity Assay

This protocol outlines a general procedure for measuring the enzymatic inhibition of TTK.

  • Reagents: Recombinant full-length TTK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the TTK enzyme, the substrate, and varying concentrations of this compound in a kinase buffer.

  • Initiation: Start the kinase reaction by adding a final concentration of ATP (e.g., at the Km for ATP).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or an antibody-based method (e.g., ELISA).

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Xenograft Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

Xenograft_Workflow Cancer Cell Implantation Cancer Cell Implantation Tumor Growth Tumor Growth Cancer Cell Implantation->Tumor Growth Allow tumors to establish Randomization Randomization Tumor Growth->Randomization Once tumors reach a certain size Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Group animals into vehicle and treatment arms Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Administer this compound or vehicle Body Weight Monitoring Body Weight Monitoring Treatment Initiation->Body Weight Monitoring Monitor for toxicity Endpoint Endpoint Tumor Volume Measurement->Endpoint Continue until tumors reach a predetermined size or for a set duration Body Weight Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft study.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound orally at the specified dose and schedule (e.g., 20 mg/kg, every other day). The control group receives the vehicle.[7]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Logical Relationships and Biomarkers

Recent studies have indicated a synthetic lethal interaction between TTK inhibition and mutations in the CTNNB1 gene, which encodes for β-catenin. Cancer cell lines with activating mutations in CTNNB1 show increased sensitivity to this compound. This suggests that mutant β-catenin could serve as a potential biomarker for patient selection in future clinical trials.

Biomarker_Relationship CTNNB1 Mutation CTNNB1 Mutation Increased Sensitivity to this compound Increased Sensitivity to this compound CTNNB1 Mutation->Increased Sensitivity to this compound Enhanced Anti-Tumor Efficacy Enhanced Anti-Tumor Efficacy Increased Sensitivity to this compound->Enhanced Anti-Tumor Efficacy in the presence of This compound This compound TTK Inhibition TTK Inhibition This compound->TTK Inhibition TTK Inhibition->Enhanced Anti-Tumor Efficacy

Caption: Logical relationship between CTNNB1 mutation and this compound sensitivity.

Conclusion

This compound is a promising, highly selective TTK inhibitor with potent anti-cancer activity in a variety of preclinical models. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, makes it particularly effective in chromosomally unstable tumors. The data presented in this technical guide, including its quantitative activity, selectivity, and in vivo efficacy, along with detailed experimental protocols, provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. The potential use of CTNNB1 mutation as a predictive biomarker warrants further investigation to guide its clinical application.

References

The Molecular Target of NTRC 0066-0: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a potent and selective, orally bioavailable small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1][2][3][4] TTK is a critical dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring the fidelity of chromosome segregation during mitosis.[2] Overexpression of TTK is a common feature in a variety of human cancers, including triple-negative breast cancer (TNBC), and is often associated with a high degree of chromosome instability.[2][3] this compound exhibits a unique binding mode to TTK, resulting in a long target residence time and potent anti-proliferative activity across a broad range of cancer cell lines.[1][4][5][6] This document provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative biochemical and cellular data, and a summary of key experimental methodologies.

The Molecular Target: Threonine Tyrosine Kinase (TTK/Mps1)

The primary molecular target of this compound is the Threonine Tyrosine Kinase (TTK) .[1][4][7] TTK is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular surveillance system that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[2] By phosphorylating various substrates, TTK ensures the proper segregation of chromosomes, and its inhibition leads to mitotic errors, aneuploidy, and ultimately, cell death in cancer cells that are often dependent on a functional SAC.[2][3]

Signaling Pathway

The signaling pathway involving TTK is integral to the mitotic checkpoint. The diagram below illustrates the central role of TTK in the spindle assembly checkpoint.

TTK_Signaling_Pathway TTK/Mps1 Signaling in Spindle Assembly Checkpoint cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Unattached_Kinetochores Unattached Kinetochores TTK TTK (Mps1) Unattached_Kinetochores->TTK recruits & activates SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) TTK->SAC_Proteins phosphorylates & activates Chromosome_Missegregation Chromosome Missegregation & Cell Death MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC form APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Anaphase_Onset Anaphase Onset APC_C->Anaphase_Onset promotes NTRC_0066_0 This compound NTRC_0066_0->TTK inhibits

Caption: Role of TTK in the Spindle Assembly Checkpoint and its inhibition by this compound.

Quantitative Data

This compound has been characterized by its high potency and selectivity for TTK. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound
ParameterValueDescriptionReference
IC500.9 nMHalf-maximal inhibitory concentration in a TTK enzyme assay.[1][4]
Table 2: Anti-proliferative Activity of this compound
Cell LinesIC50 RangeIncubation TimeDescriptionReference
Diverse Cancer Cell Lines11 - 290 nM5 daysHalf-maximal inhibitory concentration for cell proliferation.[1][4]
Glioblastoma (GBM) Cell Lines20 - 40 nMContinuousHalf-maximal inhibitory concentration for cell proliferation.[8]
Table 3: In Vivo Efficacy of this compound
ModelDosingOutcomeReference
MDA-MB-231 Xenograft (TNBC)20 mg/kg (oral)Single-agent tumor growth inhibition.[3][5]
TNBC Mouse ModelCombination w/ DocetaxelIncreased survival and extended tumor remission.[2][3]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions. However, based on published literature, the general methodologies for key experiments are outlined below.

TTK Enzymatic Assay

The inhibitory activity of this compound on TTK was likely determined using a biochemical kinase assay.

Kinase_Assay_Workflow General Workflow for TTK Enzymatic Assay Recombinant_TTK Recombinant TTK Enzyme Incubation Incubation Recombinant_TTK->Incubation Substrate_ATP Substrate & ATP Substrate_ATP->Incubation NTRC_0066_0_Compound This compound (various concentrations) NTRC_0066_0_Compound->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: A generalized workflow for determining the IC50 of this compound in a TTK enzymatic assay.

Methodology:

  • Reagents: Recombinant human TTK protein, a suitable peptide substrate, and adenosine triphosphate (ATP).

  • Procedure: The assay is typically performed in a multi-well plate format. The TTK enzyme, substrate, and varying concentrations of this compound are incubated together. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining.

  • Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assays

The anti-proliferative effects of this compound on cancer cell lines were assessed to determine its cellular potency.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231 for TNBC, various GBM cell lines) are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for an extended period, typically 5 days, to allow for multiple cell divisions.[1][4]

  • Viability Assessment: Cell viability is measured using a variety of standard assays, such as those based on the metabolic reduction of a substrate (e.g., MTS or AlamarBlue) or by quantifying cellular ATP levels (e.g., CellTiter-Glo).

  • Data Analysis: The results are normalized to untreated control cells, and the IC50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Models

The anti-tumor efficacy of this compound was evaluated in mouse models.

Xenograft_Model_Workflow Workflow for In Vivo Xenograft Studies Cell_Implantation Implantation of Human Cancer Cells into Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Dosing Oral Administration of This compound and/or Vehicle Treatment_Groups->Dosing Monitoring Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint Analysis (e.g., tumor growth inhibition, survival) Monitoring->Endpoint

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Methodology:

  • Animal Model: Immunocompromised mice are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, are injected subcutaneously into the mice.[3]

  • Treatment: Once tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally.[3][5]

  • Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly throughout the study.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. In combination studies, survival may also be a key endpoint.[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects through a distinct mechanism of action.

  • Long Target Residence Time: X-ray crystallography has revealed that this compound has a unique binding mode to the TTK kinase domain.[5][6] This results in slow dissociation kinetics and a long target residence time, which is believed to contribute significantly to its potent cellular activity.[5][6][9]

  • Induction of an Inactive Kinase Conformation: The binding of this compound induces a significant conformational change in the glycine-rich loop of TTK, forcing the kinase into an inactive state.[5][6]

  • Chromosome Missegregation: By inhibiting TTK, this compound disrupts the spindle assembly checkpoint. This leads to premature anaphase entry, resulting in severe chromosome missegregation and, ultimately, mitotic catastrophe and apoptosis in cancer cells.[3]

Conclusion

This compound is a highly potent and selective inhibitor of TTK (Mps1), a key regulator of the spindle assembly checkpoint. Its efficacy is underpinned by a long target residence time and the induction of an inactive kinase conformation. The potent in vitro anti-proliferative activity and in vivo anti-tumor effects, particularly in models of triple-negative breast cancer, highlight the therapeutic potential of targeting TTK with this compound. Further research and clinical development will be crucial to fully elucidate its role in cancer therapy.

References

The Precision Strike on Mitosis: A Technical Guide to NTRC 0066-0's Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a highly potent and selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a critical regulator of the spindle assembly checkpoint (SAC). This document provides an in-depth technical overview of the impact of this compound on cell cycle progression. Through the targeted inhibition of TTK, this compound effectively overrides the mitotic checkpoint, leading to severe chromosome missegregation and subsequent cell death in proliferating cancer cells. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before the cell proceeds to anaphase. Threonine Tyrosine Kinase (TTK), a dual-specificity kinase, is a master regulator of the SAC. Its overexpression is a common feature in a variety of human cancers, including triple-negative breast cancer (TNBC), and is often associated with aneuploidy and poor prognosis.

This compound has emerged as a leading preclinical candidate for targeting TTK-overexpressing cancers. Its mechanism of action centers on the potent and selective inhibition of TTK's kinase activity, which disrupts the SAC's function and triggers catastrophic mitotic errors in cancer cells. This targeted approach offers a promising therapeutic window, as it primarily affects rapidly dividing cells while sparing their non-proliferating counterparts.

Quantitative Data on the Efficacy of this compound

This compound demonstrates potent enzymatic inhibition of TTK and robust anti-proliferative activity across a diverse range of cancer cell lines.

Table 1: Enzymatic and Anti-proliferative Activity of this compound
ParameterValueReference
Enzymatic IC50 (TTK) 0.9 nM[1][2]
Cell Proliferation IC50 Range 11 - 290 nM[3]
Table 2: Anti-proliferative IC50 of this compound in Various Cancer Cell Lines (3-day assay)
Cell LineCancer TypeIC50 (nM)Reference
HCT 116 Colon Carcinoma37[4]
LoVo Colorectal Adenocarcinoma40[4]
A-172 Glioblastoma51[4]
DoTc2 4520 Cervix Carcinoma117[4]
MG-63 Osteosarcoma135[4]
OVCAR-3 Ovary Adenocarcinoma872[4]
MOLT4 Acute Lymphoblastic Leukemia30[3]
MDA-MB-231 Triple-Negative Breast Cancer~33[3]

Note: IC50 values can vary based on the assay conditions and duration of drug exposure.

Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

This compound's primary mechanism of action is the direct inhibition of TTK kinase activity. This intervention sets off a cascade of events that ultimately undermines the integrity of mitosis.

TTK_Inhibition_Pathway cluster_0 Normal Mitosis (SAC Active) cluster_1 Effect of this compound Unattached_Kinetochores Unattached Kinetochores TTK_Active Active TTK (Mps1) Unattached_Kinetochores->TTK_Active recruits & activates SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) TTK_Active->SAC_Proteins phosphorylates & activates TTK_Inactive Inactive TTK MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase_Blocked Anaphase Blocked APC_C->Anaphase_Blocked NTRC_0066_0 This compound NTRC_0066_0->TTK_Active inhibits SAC_Inactive Inactive SAC TTK_Inactive->SAC_Inactive APC_C_Active Active APC/C SAC_Inactive->APC_C_Active fails to inhibit Premature_Anaphase Premature Anaphase APC_C_Active->Premature_Anaphase leads to Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation results in Cell_Death Cell Death Chromosome_Missegregation->Cell_Death induces

Figure 1: Signaling pathway of this compound action.

Treatment with this compound leads to a significant reduction in the time cells spend in mitosis. For instance, in MDA-MB-231 cells, a 100 nM concentration of this compound can shorten the mitotic timing to approximately 18 minutes from a normal duration of around 35 minutes.[3] This premature exit from mitosis, in the presence of unaligned chromosomes, results in a high frequency of chromosome missegregation and the formation of aneuploid daughter cells, which ultimately undergo apoptosis or mitotic catastrophe.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on cell cycle progression.

TTK Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against TTK.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant TTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., MBP) - this compound dilutions Start->Prepare_Reagents Incubate Incubate TTK, Substrate, and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (add ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ADP-Glo, Radioisotope) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a TTK kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Dilute recombinant full-length human TTK enzyme in kinase dilution buffer (kinase buffer with 50 ng/µl BSA).

    • Prepare a stock solution of a suitable substrate, such as Myelin Basic Protein (MBP), at a concentration of 1 mg/ml in distilled water.

    • Prepare a stock solution of ATP (e.g., 10 mM) in kinase buffer.

    • Perform serial dilutions of this compound in the desired solvent (e.g., DMSO) and then in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted TTK enzyme, substrate solution, and this compound dilutions.

    • Initiate the kinase reaction by adding the ATP solution (often containing a radioisotope like γ-³³P-ATP for detection).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-45 minutes).

  • Detection and Analysis:

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Alternatively, a non-radioactive method like the ADP-Glo™ Kinase Assay can be used, which measures ADP production as an indicator of kinase activity.

    • Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment.

Cell_Cycle_Analysis_Workflow Start Start Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Treat_Cells Treat with this compound (and vehicle control) Cell_Culture->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix Cells (e.g., 70% Ethanol) Harvest_Cells->Fix_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Fix_Cells->Stain_DNA Flow_Cytometry Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Analyze_Histograms Analyze DNA Content Histograms Flow_Cytometry->Analyze_Histograms End End Analyze_Histograms->End

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Detailed Methodology:

  • Cell Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere overnight.

    • For cell synchronization (optional), treat cells with an agent like thymidine (e.g., 2 mM for 24 hours).[6]

    • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • Sample Preparation:

    • Harvest cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 2 hours.[6]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a propidium iodide (PI) staining solution (e.g., 0.1% v/v Triton X-100, 10 µg/ml PI, and 100 µg/ml RNase A in PBS).[6]

    • Incubate at 37°C for 10-30 minutes in the dark.[6]

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Mitotic Markers

This protocol is for detecting changes in the levels and phosphorylation status of key mitotic proteins following this compound treatment.

Detailed Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key antibodies include:

      • Phospho-KNL1 (a direct substrate of TTK)

      • Cyclin B1 (a marker for the G2/M phase)

      • Phospho-Histone H3 (a marker for mitosis)

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a powerful and selective tool for the inhibition of TTK, a key regulator of the spindle assembly checkpoint. Its ability to induce rapid and catastrophic mitotic errors in proliferating cancer cells underscores its potential as a targeted therapeutic agent. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals working to further elucidate the role of TTK in cancer and to advance the development of novel anti-mitotic therapies. The continued investigation into the nuanced effects of this compound on cell cycle progression in various cancer contexts will be crucial for its successful clinical translation.

References

Understanding the Binding Mode of NTRC 0066-0 to TTK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mechanism of NTRC 0066-0, a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), ensuring the fidelity of chromosome segregation during mitosis.[1] Its overexpression in various cancers makes it a promising therapeutic target.[1] this compound has demonstrated significant anti-proliferative activity in preclinical models, and understanding its molecular interaction with TTK is crucial for the development of next-generation inhibitors.[2][3]

Core Findings: A Unique Binding Paradigm

This compound exhibits a novel hybrid Type I/Type III binding mode to the ATP pocket of the TTK kinase domain.[4] This interaction is characterized by the "trapping" of the catalytic lysine (Lys553) and the induction of a significant conformational change in the glycine-rich loop.[2][4] This unique binding mechanism is directly linked to a long target residence time, a key determinant of the compound's potent cellular activity.[3][5] X-ray crystallography studies have been instrumental in elucidating these atomic-level interactions.[2][6]

Quantitative Analysis of this compound Interaction with TTK

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

ParameterValueAssay TypeReference
IC50 0.9 nMTTK Biochemical Assay[7][8]
IC50 11 - 290 nMCancer Cell Line Proliferation (5-day incubation)[7]
Average IC50 98 nM66 Cancer Cell Line Panel (Oncolines™)[9]
Selectivity >200-foldPanel of 276 Kinasestested at 100 nM[3]
KD <1 nMSurface Plasmon Resonance[10]

Table 1: In Vitro Potency and Selectivity of this compound

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231 Triple-Negative Breast Cancer(within 11-290 nM range)[2][7]
Various Diverse Tumor Origins11 - 290[7]

Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

Visualizing the Molecular and Cellular Impact

To better understand the complex processes involved, the following diagrams illustrate the TTK signaling pathway, the experimental workflow for characterizing the inhibitor's binding, and the logical flow of the research findings.

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition TTK Inhibition Unattached_Kinetochores Unattached Kinetochores TTK_Activation TTK Activation at Kinetochores Unattached_Kinetochores->TTK_Activation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation TTK_Activation->SAC_Activation Phosphorylates MAD1L1 TTK_Inhibition TTK Inhibition TTK_Activation->TTK_Inhibition Anaphase_Delay Anaphase Delay SAC_Activation->Anaphase_Delay Proper_Attachment Proper Chromosome Attachment Anaphase_Delay->Proper_Attachment SAC_Inactivation SAC Inactivation Proper_Attachment->SAC_Inactivation Anaphase_Progression Anaphase Progression SAC_Inactivation->Anaphase_Progression NTRC_0066_0 This compound NTRC_0066_0->TTK_Inhibition SAC_Override SAC Override TTK_Inhibition->SAC_Override Chromosome_Missegregation Chromosome Missegregation SAC_Override->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis Experimental_Workflow cluster_biochem Biochemical & Biophysical Analysis cluster_structural Structural Biology cluster_cellular Cellular & In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) SPR Surface Plasmon Resonance (Determine KD, kon, koff) Kinase_Assay->SPR Thermal_Shift Thermal Shift Assay (Confirm Binding & Stability) SPR->Thermal_Shift Crystallography X-ray Crystallography (TTK + this compound) Thermal_Shift->Crystallography Structure_Determination Co-crystal Structure Determination (PDB: 5N87) Crystallography->Structure_Determination Binding_Mode_Analysis Binding Mode Analysis (Lysine Trap, G-loop shift) Structure_Determination->Binding_Mode_Analysis Cell_Proliferation Cell Proliferation Assays (Determine anti-proliferative IC50) Binding_Mode_Analysis->Cell_Proliferation Xenograft_Models Mouse Xenograft Models (Evaluate in vivo efficacy) Cell_Proliferation->Xenograft_Models Logical_Relationship cluster_binding Molecular Interaction cluster_kinetics Binding Kinetics cluster_activity Biological Outcome Unique_Binding Unique Binding Mode (Hybrid Type I/Type III) Lysine_Trap Lysine Trap (Lys553) Unique_Binding->Lysine_Trap GLoop_Shift Glycine-rich Loop Shift Unique_Binding->GLoop_Shift Potent_Inhibition Potent Biochemical Inhibition (sub-nM IC50) Unique_Binding->Potent_Inhibition Slow_Dissociation Slow Dissociation Rate (koff) Lysine_Trap->Slow_Dissociation GLoop_Shift->Slow_Dissociation Long_Residence Long Target Residence Time Slow_Dissociation->Long_Residence Strong_Antiproliferative Strong Anti-proliferative Activity Long_Residence->Strong_Antiproliferative Potent_Inhibition->Strong_Antiproliferative

References

Methodological & Application

Application Notes and Protocols for NTRC 0066-0 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC 0066-0 is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Inhibition of TTK by this compound disrupts the SAC, leading to chromosome mis-segregation and subsequent cell death in proliferating cancer cells.[1][4] These characteristics position this compound as a promising therapeutic agent for various cancers, particularly those exhibiting high rates of proliferation or aneuploidy.[3][4][5]

This document provides detailed experimental protocols for the use of this compound in cell-based assays, based on established research findings. It includes methodologies for assessing its anti-proliferative activity and for observing its effects on mitotic progression.

Mechanism of Action: TTK Inhibition

This compound exhibits sub-nanomolar potency against TTK, with a reported IC50 of 0.9 nM in enzymatic assays.[6] Its high selectivity is a key feature, distinguishing it from other kinase inhibitors.[1] The mechanism of action involves binding to the ATP-binding pocket of TTK, which in turn inhibits its kinase activity. This prevents the phosphorylation of downstream targets essential for the proper functioning of the spindle assembly checkpoint. The disruption of the SAC leads to premature entry into anaphase, resulting in severe chromosome segregation errors and ultimately, mitotic catastrophe and cell death.[1][2][3]

NTRC_0066_0_Mechanism_of_Action cluster_0 Mitosis cluster_1 This compound Intervention Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Proper_Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly_Checkpoint->Proper_Chromosome_Segregation Chromosome_Missegregation Chromosome Missegregation Spindle_Assembly_Checkpoint->Chromosome_Missegregation Cell_Viability Cell Viability Proper_Chromosome_Segregation->Cell_Viability NTRC_0066_0 This compound TTK_Kinase TTK (Mps1) Kinase NTRC_0066_0->TTK_Kinase Inhibits Cell_Death Cell Death Chromosome_Missegregation->Cell_Death

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

Cell LineCancer TypeIC50 (nM)Reference
MOLT4Acute Lymphoblastic Leukemia30[1]
MDA-MB-231Triple-Negative Breast CancerVaries[1]
A427Lung CarcinomaVaries[5]
Various GBM cell linesGlioblastoma20-40[7]
Average (66 cell lines)Various96[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Experimental Protocols

Cell Proliferation Assay

This protocol outlines the methodology to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)[7]

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000–10,000 cells/well).[7]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would span from low nanomolar to micromolar.

    • Include a DMSO-only control (vehicle).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period of 3 to 5 days. A 5-day incubation is commonly reported to achieve maximal effect.[1][6]

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound and vehicle control B->D C Prepare serial dilutions of this compound C->D E Incubate for 3-5 days D->E F Add cell viability reagent E->F G Measure signal with plate reader F->G H Calculate IC50 values G->H

Caption: Workflow for a cell proliferation assay.
Time-Lapse Microscopy for Mitotic Analysis

This protocol allows for the direct observation of the effects of this compound on mitotic progression.

Materials:

  • Cancer cell lines stably expressing a fluorescent nuclear marker (e.g., H2B-GFP).

  • Glass-bottom imaging dishes or plates.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

  • This compound.

  • Image analysis software.

Procedure:

  • Cell Seeding:

    • Seed cells expressing the fluorescent nuclear marker in the imaging dish.

    • Allow cells to adhere and grow to an appropriate confluency for imaging.

  • Compound Treatment:

    • Just before starting the imaging, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM) or a vehicle control.[8]

  • Live-Cell Imaging:

    • Place the dish in the pre-warmed and equilibrated environmental chamber of the microscope.

    • Acquire images at regular intervals (e.g., every 5-15 minutes) for a period of 24-48 hours. Use both phase-contrast/brightfield and fluorescence channels.

  • Data Analysis:

    • Manually or automatically track individual cells from mitotic entry (nuclear envelope breakdown) to mitotic exit (anaphase/telophase).

    • Quantify the duration of mitosis for both treated and control cells.

    • Score for mitotic defects, such as chromosome mis-segregation, lagging chromosomes, and mitotic slippage.

Mitotic_Analysis_Workflow A Seed fluorescently-labeled cells B Treat with this compound or vehicle A->B C Perform live-cell imaging B->C D Track individual mitotic cells C->D E Quantify mitotic duration and defects D->E

References

Application Notes and Protocols for In Vivo Administration of NTRC 0066-0 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of NTRC 0066-0, a selective inhibitor of the threonine tyrosine kinase (TTK), in mice. The protocols are based on findings from preclinical studies in various cancer models.

Mechanism of Action

This compound is a potent and selective inhibitor of TTK (also known as Mps1), a key regulator of the spindle assembly checkpoint (SAC).[1][2][3] The SAC ensures the fidelity of chromosome segregation during mitosis.[3] By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation and subsequent cell death, particularly in rapidly proliferating cancer cells.[1][2] Downstream signaling pathways, including the Akt/mTOR pathway, have been implicated in the cellular response to TTK inhibition.[1][4][5]

Signaling Pathway of TTK Inhibition

TTK_Signaling_Pathway cluster_0 Mitosis cluster_1 This compound Intervention cluster_2 Downstream Signaling Unattached Kinetochores Unattached Kinetochores TTK (Mps1) TTK (Mps1) Unattached Kinetochores->TTK (Mps1) activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) TTK (Mps1)->Spindle Assembly Checkpoint (SAC) activates Chromosome Missegregation Chromosome Missegregation TTK (Mps1)->Chromosome Missegregation disruption leads to Akt/mTOR Pathway Akt/mTOR Pathway TTK (Mps1)->Akt/mTOR Pathway modulates Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Chromosome Segregation Chromosome Segregation Anaphase-Promoting Complex/Cyclosome (APC/C)->Chromosome Segregation promotes Cell Division Cell Division Chromosome Segregation->Cell Division This compound This compound This compound->TTK (Mps1) inhibits Apoptosis Apoptosis Chromosome Missegregation->Apoptosis

Caption: Signaling pathway of TTK and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing, administration, and pharmacokinetic parameters of this compound in mice.

Table 1: In Vivo Dosing and Administration of this compound in Mice
Cancer ModelMouse StrainAdministration RouteDoseDosing ScheduleCombination AgentReference
Triple-Negative Breast Cancer (TNBC)NudeOral20 mg/kgEvery other day-[6]
Triple-Negative Breast Cancer (TNBC)Not SpecifiedOral10 mg/kgNot SpecifiedDocetaxel (25 mg/kg)[7]
Triple-Negative Breast Cancer (TNBC)Not SpecifiedOral15 mg/kgDaily (MTD)-[7]
GlioblastomaFVB (Abcb1a/b;Abcg2-/-)Oral20 mg/kgEvery other day for 11 days-[8][9]
GlioblastomaFVB (WT and knockout)Intravenous5 mg/kgSingle dose-[8]
GlioblastomaFVB (WT and knockout)Intraperitoneal5, 10, or 20 mg/kgSingle dose-[8]
GlioblastomaFVB (WT and knockout)Oral5, 10, or 20 mg/kgSingle dose-[8]
Colon Carcinoma (HCT116 Xenograft)Not SpecifiedOral100 mg/kgTwice daily for 3 days-[10]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
SpeciesAdministration RouteDoseOral Bioavailability (F%)Brain-Plasma Ratio (WT mice)Reference
MouseOral5 mg/kg68%~4[8][10]
RatOralNot Specified65%Not Reported[11][12]

Experimental Protocols

Below are detailed protocols for the in vivo administration of this compound in mice for efficacy studies.

Protocol 1: Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model

1. Cell Culture and Animal Model:

  • Culture MDA-MB-231 human triple-negative breast cancer cells in appropriate media.

  • Use female immunodeficient mice (e.g., nude mice).

2. Tumor Implantation:

  • Subcutaneously implant MDA-MB-231 cells into the flank of each mouse.

  • Monitor tumor growth regularly using caliper measurements.

3. Formulation of this compound for Oral Administration:

  • While the specific vehicle for oral administration in all studies is not consistently detailed, a common practice is to formulate compounds in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water. It is recommended to perform vehicle formulation and stability tests prior to the study.

4. Dosing and Administration:

  • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[6]

  • Administer this compound orally at a dose of 20 mg/kg every other day.[6]

  • Administer the vehicle solution to the control group following the same schedule.

5. Monitoring and Endpoints:

  • Monitor tumor volume and body weight three times weekly.[6]

  • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 750 mm³).[6]

  • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Efficacy of this compound in an Orthotopic Glioblastoma Model

1. Cell Culture and Animal Model:

  • Use a suitable human glioblastoma cell line (e.g., E98) engineered to express a reporter like luciferase for in vivo imaging.

  • Use FVB mice, potentially with specific gene knockouts if studying brain penetration (e.g., Abcb1a/b;Abcg2-/-).[8]

2. Orthotopic Tumor Implantation:

  • Stereotactically implant glioblastoma cells into the brain of the mice.

3. Formulation of this compound:

  • For intravenous administration, formulate this compound in a vehicle such as DMSO:Cremophor EL:saline (1:1:8 v/v).[8]

  • For oral administration, use a suitable vehicle as described in Protocol 1.

4. Dosing and Administration:

  • Initiate treatment when tumors are established, as confirmed by bioluminescence imaging.

  • For efficacy studies, administer this compound orally at 20 mg/kg every other day.[9]

5. Monitoring and Endpoints:

  • Monitor tumor growth via bioluminescence imaging.

  • The primary endpoint is typically overall survival.

  • Monitor for any signs of toxicity.

Experimental Workflow

Experimental_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment (this compound or Vehicle) Treatment (this compound or Vehicle) Randomization->Treatment (this compound or Vehicle) Data Collection (Tumor Volume, Body Weight) Data Collection (Tumor Volume, Body Weight) Treatment (this compound or Vehicle)->Data Collection (Tumor Volume, Body Weight) Endpoint Analysis (Tumor Growth Inhibition, Survival) Endpoint Analysis (Tumor Growth Inhibition, Survival) Data Collection (Tumor Volume, Body Weight)->Endpoint Analysis (Tumor Growth Inhibition, Survival)

Caption: General experimental workflow for in vivo efficacy studies.

Safety and Toxicity

In preclinical studies, this compound has been shown to be generally well-tolerated at efficacious doses.[6] In a triple-negative breast cancer model, combination therapy with docetaxel did not result in increased toxicity.[2][13] However, at higher doses (e.g., 15 mg/kg daily), some gastrointestinal toxicity was observed.[7] It is crucial to perform a maximum tolerated dose (MTD) study for the specific mouse strain and dosing regimen being used. No significant effect on the body weight of mice was observed at a dose of 20 mg/kg administered every other day in xenograft models.[6]

References

Application Notes and Protocols for NTRC 0066-0 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC 0066-0 is a highly selective and potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase, with a subnanomolar IC50 of 0.9 nM.[1][2] TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a key regulatory mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] In many cancer types, including triple-negative breast cancer (TNBC) and cancers with β-catenin (CTNNB1) mutations, TTK is overexpressed, making it a promising therapeutic target.[3][5]

This compound exerts its anti-cancer activity by inhibiting TTK, which leads to a defective SAC. This allows cells with improper chromosome-spindle attachments to exit mitosis prematurely, resulting in severe chromosome missegregation and subsequent apoptotic cell death.[5][6] Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in various mouse xenograft models.[2][6][7]

These application notes provide detailed protocols for utilizing this compound in two common mouse xenograft models: a subcutaneous A427 lung carcinoma model and an orthotopic MDA-MB-231 triple-negative breast cancer model.

Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint

The Spindle Assembly Checkpoint (SAC) is a crucial cellular surveillance system that monitors the attachment of chromosomes to the mitotic spindle. When chromosomes are not correctly attached, the SAC is activated, sending a "wait" signal to prevent the cell from entering anaphase. This delay provides time for error correction, thus maintaining genomic stability. TTK/Mps1 is a key upstream kinase that initiates the SAC signaling cascade.

Inhibition of TTK by this compound abrogates the SAC, leading to premature anaphase entry despite the presence of unattached chromosomes. This results in aneuploidy and, ultimately, cancer cell death.

TTK_Inhibition_Pathway cluster_0 Mitosis Unattached_Kinetochores Unattached Kinetochores TTK TTK (Mps1) Kinase Unattached_Kinetochores->TTK activates SAC_Proteins SAC Proteins (MAD1/2, BUB1/3) TTK->SAC_Proteins phosphorylates NTRC_0066_0 This compound NTRC_0066_0->TTK inhibits MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC forms APC_C_Cdc20 APC/C-Cdc20 MCC->APC_C_Cdc20 inhibits Anaphase Anaphase APC_C_Cdc20->Anaphase initiates Cell_Death Cancer Cell Death (Apoptosis) Anaphase->Cell_Death leads to (via chromosome missegregation)

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in preclinical mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a Subcutaneous A427 Lung Carcinoma Xenograft Model

Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
A427 (CTNNB1 mutant)NudeThis compound (20 mg/kg)Oral, every other day90%[6][7]

Table 2: In Vivo Efficacy of this compound in an Orthotopic MDA-MB-231 Triple-Negative Breast Cancer Xenograft Model

Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
MDA-MB-231NudeThis compound (20 mg/kg)Oral, every other day61% - 70%[6][7]
MDA-MB-231Not SpecifiedThis compound (50 mg/kg)Oral, daily68%[8]

Experimental Protocols

A generalized workflow for a mouse xenograft study with this compound is depicted below.

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (A427 or MDA-MB-231) Cell_Implantation 2. Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with this compound or Vehicle Randomization->Treatment Monitoring 6. Continued Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: General workflow for a mouse xenograft study.

Protocol 1: Subcutaneous A427 Lung Carcinoma Xenograft Model

1. Cell Culture:

  • Culture A427 human lung carcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for implantation.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Cell Implantation:

  • Resuspend the harvested A427 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Subcutaneously inject 5 x 10^6 A427 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by caliper measurements three times weekly.[6]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

5. Randomization and Treatment:

  • Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=10 mice per group).[6]

  • Treatment Group: Administer this compound at a dose of 20 mg/kg orally every other day.[6]

  • Control Group: Administer the vehicle solution using the same schedule.

  • Note on Formulation: While a specific oral formulation for this compound is not detailed in the primary sources, a common practice for similar compounds involves suspending the agent in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. A formulation of DMSO:Cremophor EL:saline (1:1:8 v/v) has been used for intravenous administration and could be adapted for oral delivery, though tolerability should be assessed.[9]

6. Continued Monitoring:

  • Continue to measure tumor volume and mouse body weight three times a week.[6]

  • Monitor the general health of the animals daily.

7. Study Endpoint:

  • The study can be terminated when the tumors in the vehicle-treated group reach a predetermined maximum size (e.g., 750 mm³).[6]

  • At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Orthotopic MDA-MB-231 Triple-Negative Breast Cancer Xenograft Model

1. Cell Culture:

  • Culture MDA-MB-231 human triple-negative breast cancer cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

  • Allow for an acclimatization period of at least one week.

3. Cell Implantation:

  • Resuspend the harvested MDA-MB-231 cells in a sterile, serum-free medium or PBS. For enhanced tumorigenesis, cells can be mixed with Matrigel.

  • Orthotopically inject 1-5 x 10^6 MDA-MB-231 cells in a volume of 50-100 µL into the mammary fat pad of each mouse.[10]

4. Tumor Growth Monitoring:

  • Monitor tumor growth by caliper measurements three times weekly.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

5. Randomization and Treatment:

  • Once tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=10 mice per group).[6]

  • Treatment Group: Administer this compound at a dose of 20 mg/kg orally every other day.[6]

  • Control Group: Administer the vehicle solution on the same schedule.

  • Refer to the formulation note in Protocol 1.

6. Continued Monitoring:

  • Continue to measure tumor volume and mouse body weight three times a week.[6]

  • Monitor the general health of the animals daily.

7. Study Endpoint:

  • The study can be terminated when tumors in the vehicle-treated group reach a specified maximum volume or at a predetermined time point.

  • At the endpoint, euthanize the mice and collect tumors and potentially other organs (for metastasis assessment) for further analysis.

Data Analysis

Tumor growth inhibition (TGI) can be calculated to assess the efficacy of this compound. A common formula for TGI is:

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 [11]

Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of the observed differences in tumor volume between the treatment and control groups.[6]

Conclusion

This compound is a promising anti-cancer agent that targets the TTK kinase, a key regulator of the spindle assembly checkpoint. The provided protocols offer a framework for evaluating the in vivo efficacy of this compound in subcutaneous and orthotopic mouse xenograft models. These studies are crucial for the preclinical development of this targeted therapy. Careful adherence to these protocols and rigorous data analysis will provide valuable insights into the therapeutic potential of this compound.

References

Application Notes and Protocols: NTRC 0066-0 IC50 in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTRC 0066-0 is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC).[1] Inhibition of TTK disrupts proper chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells. This document provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound in a diverse panel of cancer cell lines, detailed protocols for determining IC50 values, and an overview of the TTK signaling pathway.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a wide range of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

Table 1: IC50 Values of this compound in a Panel of 66 Cancer Cell Lines

This compound has been tested against the Oncolines™ panel of 66 cancer cell lines, demonstrating a broad spectrum of activity with IC50 values ranging from 11 nM to 290 nM.[1][2] The geometrically averaged IC50 across this panel is 96 nM.[3]

While the complete list of IC50 values for all 66 cell lines is extensive, Table 2 highlights the IC50 values for several specific and noteworthy cancer cell lines.

Table 2: Specific IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference(s)
HCT 116Colon Carcinoma37[4]
LoVoColorectal Adenocarcinoma40[4]
A-172Glioblastoma51[4]
A427Lung CarcinomaSensitive[5]
LS 174TColorectal AdenocarcinomaSensitive[5]
SW48Colorectal AdenocarcinomaSensitive[5]
MDA-MB-231Triple-Negative Breast Cancer~49[5]
DoTc2 4510Cervix Carcinoma117[4]
MG-63Osteosarcoma135[4]
OVCAR-3Ovary Adenocarcinoma872[4]

Experimental Protocols

The following are detailed protocols for two common cell viability assays used to determine the IC50 values of compounds like this compound.

Protocol 1: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures and is suitable for adherent cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid in water

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 5-10 minutes on a plate shaker to solubilize the dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Resazurin (AlamarBlue) Assay

This protocol is suitable for both adherent and suspension cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a density of 5,000-10,000 cells per well.

    • For adherent cells, incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 10 µL of the diluted compound to the respective wells. Include a vehicle control and a no-cell control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

TTK (MPS1) Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the TTK kinase. TTK is a central component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. In cancer cells, which often exhibit chromosomal instability, the SAC is crucial for survival.

TTK_Signaling_Pathway cluster_0 Mitosis cluster_1 Effect of this compound Prophase Prophase/ Metaphase Kinetochore Unattached Kinetochores Prophase->Kinetochore TTK_active TTK (MPS1) Active Kinetochore->TTK_active SAC Spindle Assembly Checkpoint (SAC) Activation TTK_active->SAC TTK_inhibited TTK (MPS1) Inhibited Anaphase Anaphase SAC->Anaphase Inhibition Segregation Proper Chromosome Segregation Anaphase->Segregation Cell_Division Normal Cell Division Segregation->Cell_Division NTRC This compound NTRC->TTK_active Inhibition SAC_inactive SAC Inactivation Premature_Anaphase Premature Anaphase Entry SAC_inactive->Premature_Anaphase Missegregation Chromosome Missegregation Premature_Anaphase->Missegregation Apoptosis Mitotic Catastrophe & Cell Death Missegregation->Apoptosis

Caption: TTK (MPS1) signaling in mitosis and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound in a cancer cell line.

IC50_Workflow start Start cell_culture 1. Cell Culture (Seed cells in 96-well plate) start->cell_culture treatment 2. Compound Treatment (Add serial dilutions of this compound) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation assay 4. Cell Viability Assay (e.g., SRB or Resazurin) incubation->assay readout 5. Data Acquisition (Measure absorbance or fluorescence) assay->readout analysis 6. Data Analysis (Calculate % inhibition/viability) readout->analysis ic50 7. IC50 Determination (Non-linear regression) analysis->ic50 end End ic50->end

Caption: General experimental workflow for IC50 determination of this compound.

References

Application Notes and Protocols: Preparation of NTRC 0066-0 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC 0066-0 is a highly selective and potent small molecule inhibitor of threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), with an IC50 of 0.9 nM.[1][2] TTK is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Aberrant expression of TTK is observed in various cancers, making it a promising therapeutic target.[3][4] this compound has demonstrated potent anti-proliferative activity in diverse cancer cell lines and has shown efficacy in in vivo xenograft models.[1][2][3] Proper preparation and storage of this compound stock solutions are paramount for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 565.71 g/mol [1][2]
Molecular Formula C33H39N7O2[1]
CAS Number 1817791-73-3[1][2]
Appearance White to yellow solid[1]
Purity >99% (typical)
IC50 (TTK) 0.9 nM[1][2]
Solubility in DMSO 20.83 mg/mL (36.82 mM)[1][2][5]
Recommended Solvent Dimethyl sulfoxide (DMSO), anhydrous[1][2]
Powder Storage -20°C for 3 years or 4°C for 2 years[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][2][6]

Experimental Protocols

Materials
  • This compound powder (CAS: 1817791-73-3)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block set to 37-60°C (optional, for aiding dissolution)

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.

  • Pre-weighing Preparations: Before handling the compound, ensure that all necessary equipment is clean, dry, and readily accessible. It is crucial to use anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[1]

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.66 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 565.71 g/mol = 0.005657 g = 5.66 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. For 5.66 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. To aid dissolution, gentle warming of the solution to 37°C or up to 60°C and sonication in an ultrasonic bath for a short period can be employed.[2] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][2]

  • Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][6] When ready to use, thaw a single aliquot and dilute it to the desired final concentration in the appropriate cell culture medium or experimental buffer.

Safety Precautions
  • This compound is a bioactive molecule. Standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.[7]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Thoroughly add_dmso->vortex heat_sonicate Warm/Sonicate (Optional) vortex->heat_sonicate aliquot Aliquot into Single-Use Vials vortex->aliquot Ensure Complete Dissolution heat_sonicate->vortex store Store at -80°C or -20°C aliquot->store thaw_dilute Thaw and Dilute for Experiment store->thaw_dilute

Caption: Workflow for preparing this compound stock solution.

This compound Mechanism of Action in the Spindle Assembly Checkpoint

G cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Unattached Unattached Kinetochores TTK TTK (Mps1) Unattached->TTK Activates SAC_Complex SAC Complex Assembly (e.g., Mad2, BubR1) TTK->SAC_Complex Phosphorylates & Recruits APC_C Anaphase-Promoting Complex (APC/C) SAC_Complex->APC_C Inhibits Separase Separase Activation APC_C->Separase Allows Segregation Chromosome Segregation Separase->Segregation Segregation->Anaphase NTRC This compound NTRC->TTK Inhibits

Caption: Role of TTK in the Spindle Assembly Checkpoint and its inhibition by this compound.

References

Application Notes and Protocols for Oral Administration of NTRC 0066-0 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC 0066-0 is a potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1][2] TTK is a crucial component of the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] Inhibition of TTK disrupts the SAC, leading to chromosomal missegregation and subsequent cell death, particularly in rapidly proliferating cancer cells. Preclinical studies have demonstrated the anti-tumor efficacy of orally administered this compound in various cancer models, including those with mutations in the CTNNB1 gene, which appear to confer increased sensitivity to TTK inhibitors. These notes provide a summary of key preclinical data and detailed protocols for the oral administration of this compound in mouse xenograft models.

Data Presentation

In Vitro Potency
ParameterValueCell LinesReference
TTK IC50 0.9 nMEnzyme Assay[1][2]
Proliferation IC50 11 - 290 nMVarious Cancer Cell Lines[1][2]
In Vivo Efficacy of Oral this compound
Animal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Nude Mouse Xenograft A427 (Lung Carcinoma, CTNNB1 mutant)20 mg/kg, p.o., q2d90%
Nude Mouse Xenograft MDA-MB-231 (Triple-Negative Breast Cancer)20 mg/kg, p.o., q2d70%
Nude Mouse Xenograft MDA-MB-231 (Triple-Negative Breast Cancer)50 mg/kg, p.o., qd68%[5]
Spontaneous TNBC Model K14-Cre;Brca1F/F;p53F/FCombination with docetaxelDoubled mouse survival and extended tumor remission[6]
Pharmacokinetic Parameters of Oral this compound in FVB Mice
Mouse StrainDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-last (ng·h/mL)Oral Bioavailability (%)Reference
Wild-Type 201080 ± 2602.0 ± 1.28400 ± 1500~50[7][8]
Abcb1a/b;Abcg2-/- 202500 ± 12002.7 ± 1.419000 ± 6500~50[7][8]

Data are presented as mean ± SD.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the TTK kinase, a master regulator of the spindle assembly checkpoint. In normal mitosis, the SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting TTK, this compound overrides this checkpoint, causing cells to exit mitosis prematurely, which leads to severe chromosome segregation errors and ultimately, cell death.

TTK_Inhibition_Pathway cluster_Mitosis Mitosis cluster_Intervention Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores TTK TTK (Mps1) Kinase Unattached_Kinetochores->TTK recruits & activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation TTK->SAC_Activation phosphorylates substrates APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition Anaphase_Progression Anaphase Progression SAC_Activation->Anaphase_Progression Premature anaphase APC_C_Inhibition->Anaphase_Progression blocks Proper_Segregation Proper Chromosome Segregation Anaphase_Progression->Proper_Segregation Aneuploidy_CellDeath Aneuploidy & Mitotic Catastrophe -> Cell Death Anaphase_Progression->Aneuploidy_CellDeath NTRC_0066_0 This compound NTRC_0066_0->TTK inhibits

Caption: Mechanism of action of this compound via TTK inhibition.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), 20-22 gauge, straight or curved

  • Syringes (1 mL)

2. Formulation (Example for 20 mg/kg dose in a 20g mouse):

  • Note: The formulation for oral administration is not explicitly detailed in the provided literature. The following is a common vehicle for similar compounds.

  • A typical formulation vehicle can be prepared, for example, as a 10% DMSO, 10% Cremophor EL, 80% saline (v/v/v) mixture.

  • Calculation for a 2 mg/mL stock solution:

    • Desired dose: 20 mg/kg

    • Animal weight: ~20 g (0.02 kg)

    • Required dose per animal: 20 mg/kg * 0.02 kg = 0.4 mg

    • Dosing volume: 10 µL/g body weight = 200 µL (0.2 mL)

    • Required concentration: 0.4 mg / 0.2 mL = 2 mg/mL

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.

    • Add the Cremophor EL and vortex thoroughly to mix.

    • Add the sterile saline incrementally while vortexing to prevent precipitation.

    • The final solution should be a clear, homogenous emulsion. Prepare fresh on the day of dosing.

3. Oral Gavage Procedure:

  • Accurately weigh each animal to determine the precise dosing volume.

  • Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Introduce the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle.

  • Slowly dispense the solution.

  • Carefully remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

1. Cell Culture and Implantation:

  • Culture A427 or MDA-MB-231 cells in their recommended growth medium until they reach 70-80% confluency.

  • Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse (e.g., nude mice).

2. Tumor Monitoring and Treatment Initiation:

  • Monitor the animals for tumor growth. Begin caliper measurements three times weekly once tumors become palpable.

  • Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Randomize the animals into treatment and vehicle control groups when the average tumor volume reaches approximately 150-200 mm3.

3. Dosing and Monitoring:

  • Administer this compound (e.g., 20 mg/kg) or vehicle control orally every other day (q2d) as described in Protocol 1.

  • Continue caliper measurements of tumor volume and monitor animal body weight three times weekly.

  • Observe the animals for any clinical signs of toxicity.

  • The study can be terminated when tumors in the vehicle-treated group reach a predetermined maximum size (e.g., 750 mm3).

Xenograft_Workflow cluster_Preparation Preparation cluster_Study In Vivo Study cluster_Endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Dosing 6. Oral Dosing (this compound / Vehicle) Randomization->Dosing Monitoring 7. Monitor Tumor Vol. & Body Weight Dosing->Monitoring Termination 8. Study Termination Monitoring->Termination Data_Analysis 9. Data Analysis (TGI) Termination->Data_Analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol 3: Pharmacokinetic Study

1. Animal Groups and Dosing:

  • Use adult FVB mice (or other appropriate strain).

  • For oral administration, fast the animals for approximately 4 hours before dosing.

  • Administer a single oral dose of this compound (e.g., 20 mg/kg) as described in Protocol 1.

2. Sample Collection:

  • Collect blood samples (~20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein bleeding.

  • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • At the final time point, terminal blood can be collected via cardiac puncture, and tissues (e.g., brain) can be harvested.

3. Sample Analysis:

  • Store plasma and tissue samples at -80°C until analysis.

  • Quantify the concentration of this compound in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).

PK_Workflow Dosing 1. Single Oral Dose of this compound Blood_Sampling 2. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing 3. Plasma Isolation (Centrifugation) Blood_Sampling->Plasma_Processing Analysis 4. LC-MS/MS Analysis Plasma_Processing->Analysis PK_Calculation 5. Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Calculation

Caption: Workflow for a pharmacokinetic study of orally administered this compound.

References

Application of NTRC 0066-0 in Patient-Derived Organoids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: NTRC 0066-0 is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint.[1][2][3] Inhibition of TTK leads to chromosome mis-segregation and subsequent cell death in cancer cells, making it a promising target for oncology drug development.[3] Patient-derived organoids (PDOs) have emerged as a vital preclinical model, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor, thus offering a more accurate platform for evaluating therapeutic efficacy. This document provides detailed application notes and protocols for the use of this compound in PDOs for researchers, scientists, and drug development professionals.

Application Notes

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in vivo models, particularly in triple-negative breast cancer (TNBC) and glioblastoma.[4][5] Its application in patient-derived organoids has shown that it effectively inhibits the growth of colorectal cancer PDOs.[2][6] Notably, studies have indicated that tumors with stable aneuploidy are more sensitive to TTK inhibition, suggesting a potential biomarker for patient stratification.[2][6]

Key Findings in Patient-Derived Organoids:
  • Efficacy in Colorectal Cancer PDOs: this compound has been shown to inhibit the proliferation of primary human patient-derived colorectal cancer organoids with an average half-maximal inhibitory concentration (IC50) of 27 nM.[2] This potency is significantly higher than that of the reference TTK inhibitor, reversine.[2]

  • Selective Targeting of Proliferating Cells: Consistent with its mechanism of action on the spindle assembly checkpoint, this compound selectively targets proliferating cells. This was demonstrated by its lack of effect on non-dividing cells from pediatric T-cell acute lymphoblastic leukemia (T-ALL), which are sensitive to conventional chemotherapeutic agents.[2][6] This selectivity suggests a favorable therapeutic window, potentially sparing non-dividing, healthy tissues.

Data Presentation

The following table summarizes the quantitative data on the activity of this compound in patient-derived organoids.

Organoid TypeNumber of PatientsAverage IC50 (nM)Reference CompoundReference Compound IC50 (nM)Citation
Colorectal Cancer327Reversine>270[2]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental procedures, the following diagrams illustrate the TTK signaling pathway and the general workflow for testing this compound in patient-derived organoids.

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition This compound Inhibition Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK (Mps1) Activation Unattached_Kinetochores->TTK_Mps1 recruits & activates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation TTK_Mps1->Spindle_Assembly_Checkpoint phosphorylates checkpoint proteins Anaphase_Promoting_Complex Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition Spindle_Assembly_Checkpoint->Anaphase_Promoting_Complex inhibits Securin_CyclinB Securin & Cyclin B Stabilization Anaphase_Promoting_Complex->Securin_CyclinB Mitotic_Arrest Mitotic Arrest Securin_CyclinB->Mitotic_Arrest maintains NTRC_0066_0 This compound TTK_Mps1_Inhibited TTK (Mps1) Inhibition NTRC_0066_0->TTK_Mps1_Inhibited inhibits SAC_Inactivation SAC Inactivation TTK_Mps1_Inhibited->SAC_Inactivation leads to Premature_Anaphase Premature Anaphase Entry SAC_Inactivation->Premature_Anaphase results in Chromosome_Mis-segregation Chromosome Mis-segregation Premature_Anaphase->Chromosome_Mis-segregation Aneuploidy_Cell_Death Aneuploidy & Cell Death Chromosome_Mis-segregation->Aneuploidy_Cell_Death

Caption: TTK (Mps1) Signaling Pathway and Inhibition by this compound.

PDO_Experimental_Workflow Patient_Tumor_Tissue 1. Patient Tumor Tissue Acquisition PDO_Establishment 2. PDO Establishment & Culture Patient_Tumor_Tissue->PDO_Establishment PDO_Dissociation 3. PDO Dissociation & Seeding PDO_Establishment->PDO_Dissociation Drug_Treatment 4. This compound Treatment PDO_Dissociation->Drug_Treatment Incubation 5. Incubation Drug_Treatment->Incubation Viability_Assay 6. Cell Viability Assay Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: Experimental Workflow for this compound Testing in PDOs.

Experimental Protocols

The following are detailed protocols for the establishment of patient-derived organoids and subsequent drug sensitivity and resistance assays. These protocols are based on established methods and can be adapted for specific tumor types.

Protocol 1: Establishment and Culture of Patient-Derived Organoids

Materials:

  • Fresh tumor tissue from biopsy or resection

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid culture medium (specific to the tumor type)

  • DMEM/F-12 medium

  • Collagenase and Dispase

  • Fetal Bovine Serum (FBS)

  • ROCK inhibitor (Y-27632)

  • Antibiotics (Penicillin/Streptomycin)

  • Sterile cell culture plates (24-well or 48-well)

  • Sterile surgical instruments

Procedure:

  • Tissue Processing:

    • Wash the fresh tumor tissue multiple times with cold PBS containing antibiotics.

    • Mince the tissue into small fragments (1-2 mm) using sterile scalpels.

    • Digest the tissue fragments with a solution of Collagenase and Dispase in DMEM/F-12 medium for 30-60 minutes at 37°C with gentle agitation.

    • Neutralize the digestion enzymes with DMEM/F-12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Organoid Seeding:

    • Resuspend the cell pellet in a small volume of cold basement membrane matrix.

    • Dispense 30-50 µL droplets of the cell-matrix mixture into the center of pre-warmed cell culture plate wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.

    • Carefully add pre-warmed organoid culture medium supplemented with ROCK inhibitor to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C in a humidified incubator with 5% CO2.

    • Change the culture medium every 2-3 days.

    • Monitor organoid growth using a light microscope.

    • Passage the organoids every 1-2 weeks by mechanically or enzymatically dissociating them and re-seeding them in a fresh basement membrane matrix.

Protocol 2: Drug Sensitivity Assay for this compound in PDOs

Materials:

  • Established patient-derived organoids

  • This compound stock solution (in DMSO)

  • Organoid culture medium

  • 96-well or 384-well clear-bottom, black-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader capable of luminescence detection

Procedure:

  • Organoid Plating:

    • Harvest mature organoids and dissociate them into small fragments or single cells.

    • Count the cells and resuspend them in a basement membrane matrix at the desired density.

    • Plate the organoid-matrix suspension into each well of a 96-well or 384-well plate.

    • Allow the matrix to solidify and add organoid culture medium.

    • Culture for 24-48 hours to allow organoid formation.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound in organoid culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., a high concentration of a cytotoxic agent).

    • Carefully remove the existing medium from the organoid cultures and add the medium containing the different concentrations of this compound.

  • Incubation and Viability Assessment:

    • Incubate the plates for 72-120 hours at 37°C.

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D, equilibrate the plate to room temperature, add the reagent to each well, mix, and measure the luminescence.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

This comprehensive guide provides the necessary information and protocols for the successful application of this compound in patient-derived organoid models, enabling researchers to further investigate its therapeutic potential in a preclinical setting that closely mimics human tumors.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with NTRC 0066-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC 0066-0 is a potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1][2][3] TTK is a critical component of the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures the fidelity of chromosome segregation during mitosis.[4][5] Inhibition of TTK by this compound overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, aneuploidy-induced apoptosis in cancer cells.[3][6][7] These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The provided protocols will focus on assessing cell cycle progression, apoptosis, and mitotic arrest.

Mechanism of Action: TTK Inhibition by this compound

This compound targets the kinase activity of TTK, a dual-specificity kinase that plays a pivotal role in the SAC.[3][4] The SAC monitors the attachment of microtubules to the kinetochores of chromosomes. When improper attachments are detected, the SAC is activated, preventing the onset of anaphase until all chromosomes are correctly bioriented. By inhibiting TTK, this compound disrupts the downstream signaling of the SAC. This leads to a failure to arrest in mitosis even in the presence of unattached kinetochores, resulting in severe chromosome segregation errors and subsequent cell death.[6][7] This mechanism of action makes TTK inhibitors like this compound particularly interesting for the treatment of cancers characterized by high levels of chromosomal instability, such as triple-negative breast cancer (TNBC).[3][4][7]

NTRC_0066_0_Mechanism_of_Action cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK (Mps1) Kinase Activity Unattached_Kinetochores->TTK_Mps1 activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition leads to TTK_Mps1->SAC_Activation is essential for Chromosome_Missegregation Chromosome Missegregation TTK_Mps1->Chromosome_Missegregation inhibition leads to Proper_Chromosome_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Chromosome_Segregation allows for NTRC_0066_0 This compound NTRC_0066_0->TTK_Mps1 inhibits Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis

Caption: Signaling pathway of this compound action.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of a cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.

Table 1: Cell Cycle Distribution Analysis

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle (DMSO)55.2 ± 3.125.8 ± 2.518.0 ± 1.81.5 ± 0.4
This compound (10 nM)48.7 ± 2.920.1 ± 2.225.2 ± 2.66.0 ± 1.1
This compound (50 nM)35.4 ± 3.515.3 ± 1.930.8 ± 3.118.5 ± 2.3
This compound (100 nM)22.1 ± 2.810.2 ± 1.528.5 ± 2.939.2 ± 4.1

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

TreatmentLive Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle (DMSO)96.3 ± 1.52.1 ± 0.51.6 ± 0.4
This compound (10 nM)89.5 ± 2.26.8 ± 1.23.7 ± 0.8
This compound (50 nM)65.2 ± 4.120.3 ± 2.514.5 ± 2.1
This compound (100 nM)40.1 ± 3.835.7 ± 3.324.2 ± 2.9

Table 3: Mitotic Index Analysis (Phospho-Histone H3 Staining)

TreatmentMitotic Cells (%) (p-Histone H3 Positive)
Vehicle (DMSO)3.2 ± 0.7
This compound (50 nM) - 24h1.5 ± 0.4
Nocodazole (100 ng/mL) - 24h25.8 ± 2.9
This compound + Nocodazole - 24h5.3 ± 1.1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Drug_Treatment 2. Treatment with This compound Cell_Culture->Drug_Treatment Harvest_and_Fix 3. Cell Harvesting & Fixation Drug_Treatment->Harvest_and_Fix Staining 4. Staining Harvest_and_Fix->Staining Acquisition 5. Data Acquisition (Flow Cytometer) Staining->Acquisition Data_Analysis 6. Data Analysis Acquisition->Data_Analysis

References

Troubleshooting & Optimization

NTRC 0066-0 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of NTRC 0066-0, a selective threonine tyrosine kinase (TTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2][3] It is also soluble in other organic solvents such as ethanol and dichloromethane, but has lower solubility in water.[4] For optimal dissolution in DMSO, warming, heating to 60°C, and ultrasonication are recommended.[2][3][5][6] It is important to use newly opened DMSO as its hygroscopic nature can negatively impact the solubility of the product.[3][5]

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO20.83[1][2][3][5][6]~36.82[1][2][3][5][6]Ultrasonic and warming to 60°C can aid dissolution.[2][3][5][6] Use of newly opened, non-hygroscopic DMSO is recommended.[3][5]
EthanolSolubleNot specified
DichloromethaneSolubleNot specified
WaterLess solubleNot specified

Q2: How should I prepare and store stock solutions of this compound?

A2: To prepare a stock solution, dissolve this compound in an appropriate solvent like DMSO.[2][3][5][6] For example, to prepare a 1 mM stock solution, you would dissolve 1 mg of this compound in 1.7677 mL of DMSO.[5][6][7] Once prepared, it is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Storage Recommendations for Stock Solutions:

  • -80°C: Stable for up to 6 months.[2][3][5]

  • -20°C: Stable for up to 1 month.[2][3][5]

The powder form of this compound can be stored at -20°C for 3 years or at 4°C for 2 years.[3][5]

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly potent and selective inhibitor of threonine tyrosine kinase (TTK), also known as Mps1.[5][6][8][9] TTK is a critical component of the spindle assembly checkpoint (SAC), a key regulatory mechanism in mitosis that ensures the accurate separation of chromosomes.[10] By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation and ultimately inducing cell death in proliferating cancer cells.[4][10] This mechanism makes it a promising agent for cancer research.[5][10]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in DMSO.

  • Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of this compound.[3][5] Always use a newly opened bottle or a properly stored anhydrous grade of DMSO.

  • Solution 2: Apply gentle heating and sonication. Warm the solution to 37°C or up to 60°C and use an ultrasonic bath to facilitate dissolution.[2][3][5][6]

  • Solution 3: Prepare a more dilute stock solution initially. If you are still facing solubility issues at a high concentration, try preparing a more dilute stock solution and then serially diluting it for your experiments.

Issue 2: Inconsistent results in cell-based assays.

  • Solution 1: Ensure complete dissolution of the compound. Precipitates of this compound in your working solution will lead to inaccurate concentrations and variable experimental outcomes. Visually inspect your solutions for any particulates before adding them to your cells.

  • Solution 2: Minimize freeze-thaw cycles. As recommended, aliquot your stock solution into single-use volumes to maintain the stability and activity of the compound.[2]

  • Solution 3: Consider the confluency and proliferation rate of your cells. The cytotoxic effects of this compound are most pronounced in actively dividing cells due to its mechanism of action on the spindle assembly checkpoint.[11] Variations in cell seeding density and growth rates can impact the observed IC50 values.

Experimental Protocols

Cell Proliferation Assay (General Protocol)

This protocol provides a general workflow for assessing the anti-proliferative activity of this compound in cancer cell lines.

  • Cell Seeding: Plate your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest concentration of the compound treatment.[12]

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a specified period, typically ranging from 72 hours to 5 days, depending on the cell line's doubling time.[5][9]

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Visualizations

NTRC_0066_0_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition Effect of this compound Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK (Mps1) Unattached_Kinetochores->TTK_Mps1 activates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation TTK_Mps1->Spindle_Assembly_Checkpoint phosphorylates substrates TTK_Inhibition TTK Inhibition Anaphase_Inhibition Anaphase Inhibition Spindle_Assembly_Checkpoint->Anaphase_Inhibition Proper_Chromosome_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Chromosome_Segregation NTRC_0066_0 This compound NTRC_0066_0->TTK_Inhibition SAC_Inactivation SAC Inactivation TTK_Inhibition->SAC_Inactivation Chromosome_Missegregation Chromosome Missegregation SAC_Inactivation->Chromosome_Missegregation Cell_Death Cell Death Chromosome_Missegregation->Cell_Death

Caption: Mechanism of action of this compound via TTK inhibition.

Experimental_Workflow_Cell_Proliferation A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B Next Day C 3. Treat Cells with This compound and Vehicle B->C D 4. Incubate for Specified Duration C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Analyze Data and Determine IC50 E->F

Caption: Workflow for a cell proliferation assay with this compound.

References

Technical Support Center: Optimizing NTRC 0066-0 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of NTRC 0066-0, a selective Threonine Tyrosine Kinase (TTK) inhibitor, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Mps1 (Monopolar spindle 1).[1][2] TTK is a crucial component of the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis. By inhibiting TTK, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death in proliferating cancer cells.[3]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

The optimal concentration of this compound is highly dependent on the specific assay and cell line used. Based on available data, here are some general recommendations:

  • Enzyme Assays: this compound has a sub-nanomolar potency in TTK enzyme assays, with a reported IC50 of 0.9 nM.[1][2]

  • Cell-Based Proliferation Assays: The IC50 values in cell proliferation assays typically range from 11 nM to 290 nM for a 5-day incubation period.[1][2] For glioblastoma cell lines, IC50 values were observed in the low nanomolar range (approximately 20 nM to 40 nM).[4] It is recommended to perform a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q4: In which cancer cell lines is this compound expected to be most effective?

The sensitivity of cancer cell lines to this compound can be influenced by their genetic background. Notably, cell lines with activating mutations in the CTNNB1 gene (encoding β-catenin) have shown increased sensitivity to TTK inhibitors, including this compound. Therefore, cancers with a high frequency of CTNNB1 mutations, such as certain types of colorectal and endometrial cancers, may be particularly susceptible.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value in a cell proliferation assay.
Possible Cause Troubleshooting Step
Cell line resistance The intrinsic sensitivity of cell lines to this compound varies. Verify the genetic background of your cell line, particularly the mutation status of genes like CTNNB1. Consider testing a panel of cell lines with known sensitivities as positive controls.
Suboptimal incubation time The anti-proliferative effects of this compound are time-dependent. Ensure a sufficiently long incubation period, as many studies report IC50 values after 5 days of continuous exposure.[1][2]
Compound instability or degradation Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High cell seeding density An excessively high cell density can lead to nutrient depletion and contact inhibition, which may mask the anti-proliferative effects of the inhibitor. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Assay interference The chosen proliferation assay (e.g., MTT, CellTiter-Glo) might be affected by the compound or experimental conditions. Consider validating your results with an alternative method, such as direct cell counting or a colony formation assay.
Issue 2: Lack of expected mitotic arrest or cell death phenotype.
Possible Cause Troubleshooting Step
Insufficient concentration The concentration required to induce a specific cellular phenotype might be higher than the IC50 for proliferation. Perform a dose-response experiment and analyze the cellular phenotype at various concentrations (e.g., 1x, 5x, and 10x the proliferation IC50).
Incorrect timing of observation The effects of TTK inhibition on the cell cycle are dynamic. Conduct a time-course experiment to identify the optimal time point for observing mitotic arrest or subsequent cell death.
Low proliferation rate of cells This compound primarily affects actively dividing cells. Ensure your cells are healthy and proliferating at a normal rate. Synchronizing the cells at the G2/M phase before treatment may enhance the observed effect.
Issues with detection method The method used to assess the phenotype (e.g., immunofluorescence, flow cytometry) may not be optimized. Verify your staining protocol, antibody concentrations, and instrument settings. Include appropriate positive and negative controls.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture conditions Maintain consistent cell culture practices, including passage number, confluency at the time of plating, and media composition.
Inconsistent compound preparation Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure thorough mixing of the compound in the culture medium.
DMSO concentration variability Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
Edge effects in microplates To minimize edge effects in 96-well plates, avoid using the outer wells for experimental samples and instead fill them with sterile medium or PBS.

Quantitative Data Summary

Assay TypeCell Line(s)ParameterValueReference
TTK Enzyme Assay-IC500.9 nM[2]
Cell ProliferationVarious Cancer Cell LinesIC50 (5-day incubation)11 - 290 nM[2]
Cell ProliferationGlioblastoma Cell LinesIC50~20 - 40 nM[4]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 to 120 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement (Phospho-Histone H3)
  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control for mitotic arrest (e.g., nocodazole) and a vehicle control.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against a downstream marker of mitotic arrest, such as phospho-Histone H3 (Ser10). Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of the target protein. A decrease in phospho-Histone H3 can indicate an override of the mitotic checkpoint.

Visualizations

TTK_Signaling_Pathway cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores TTK TTK (Mps1) Unattached_Kinetochores->TTK activates SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Anaphase Anaphase Progression APC_C->Anaphase allows NTRC_0066_0 This compound NTRC_0066_0->TTK inhibits

Caption: Mechanism of action of this compound on the TTK signaling pathway.

Experimental_Workflow cluster_workflow In Vitro Assay Workflow Start Start Cell_Culture Cell Culture Optimization Start->Cell_Culture Dose_Response Dose-Response Experiment Cell_Culture->Dose_Response Proliferation_Assay Cell Proliferation Assay Dose_Response->Proliferation_Assay Phenotypic_Assay Phenotypic Assay (e.g., Mitotic Arrest) Dose_Response->Phenotypic_Assay Data_Analysis Data Analysis (IC50, etc.) Proliferation_Assay->Data_Analysis Target_Engagement Target Engagement (e.g., Western Blot) Phenotypic_Assay->Target_Engagement Target_Engagement->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Unexpected_Result Unexpected Result (e.g., High IC50) Check_Concentration Verify Compound Concentration & Stability Unexpected_Result->Check_Concentration Check_Cells Assess Cell Health & Proliferation Rate Unexpected_Result->Check_Cells Check_Protocol Review Assay Protocol & Controls Unexpected_Result->Check_Protocol Consult_Literature Consult Literature for Cell Line Specifics Check_Cells->Consult_Literature Optimize_Parameters Optimize Parameters (Incubation Time, etc.) Check_Protocol->Optimize_Parameters

References

NTRC 0066-0 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with NTRC 0066-0, a selective TTK inhibitor. Here you will find data on stability and storage, detailed experimental protocols, and a troubleshooting guide to assist with your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its stability and activity. Below is a summary of the recommended conditions for the compound in both solid and solvent forms.

FormStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][3][4]
-20°C1 monthFor more frequent use, but with a shorter stability period.[2][3][4]

Shipping Conditions: this compound is typically shipped at room temperature in the continental US, but this may vary for other locations. Evaluation sample solutions may be shipped with blue ice.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during the use of this compound in experimental settings.

Q1: What is the recommended solvent for reconstituting this compound?

A1: The recommended solvent is dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO.[2]

Q2: I'm having trouble dissolving the compound. What can I do?

A2: If you encounter solubility issues, you can try ultrasonicating the solution and gently warming it to 60°C.[2][3] Be aware that hygroscopic DMSO can significantly impact solubility, so using a fresh, high-quality solvent is crucial.[2]

Q3: How should I prepare my working solutions from the stock solution?

A3: Prepare working solutions by diluting the high-concentration stock solution with your cell culture medium or assay buffer immediately before use. It is advisable to prepare fresh working solutions for each experiment to ensure accuracy and minimize degradation.

Q4: I am not observing the expected level of cell death or proliferation inhibition in my cancer cell line. What could be the reason?

A4: Several factors could contribute to this:

  • Cell Line Sensitivity: The potency of this compound can vary across different cancer cell lines, with IC50 values ranging from 11 to 290 nM for a 5-day incubation.[2] Ensure you are using a concentration appropriate for your specific cell line.

  • Incubation Time: The anti-proliferative effects of this compound are often observed after longer incubation periods (e.g., 5 days).[2]

  • Compound Stability: Ensure that your stock solution has been stored correctly and is within its stability period. Repeated freeze-thaw cycles can degrade the compound.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the outcome.

Q5: Are there any known materials that are incompatible with this compound?

A5: Yes, you should avoid strong acids/alkalis and strong oxidizing/reducing agents, as they are incompatible with this compound.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Cell Proliferation Assay

This protocol describes a typical workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed cells in 96-well plates add_compound Add compound dilutions to cells prep_cells->add_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate Incubate for 5 days add_compound->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Read plate on a microplate reader add_reagent->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Workflow for an in vitro cell proliferation assay.

Methodology:

  • Cell Seeding: Seed your cancer cell line of choice in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 5 days in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as MTT or a commercial luminescent assay like CellTiter-Glo.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathway Analysis

This compound functions as a selective inhibitor of Threonine Tyrosine Kinase (TTK), a key regulator of the spindle assembly checkpoint (SAC). Disruption of TTK function leads to mitotic errors and can induce apoptosis in cancer cells.

G cluster_pathway TTK Signaling Pathway NTRC This compound TTK TTK (Mps1) NTRC->TTK inhibits SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC activates Apoptosis Apoptosis TTK->Apoptosis inhibition leads to Mitosis Proper Mitotic Progression SAC->Mitosis ensures

Simplified signaling pathway of this compound action.

References

Potential off-target effects of NTRC 0066-0

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NTRC 0066-0.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[1][2] It exhibits subnanomolar inhibitory concentration (IC50) against TTK in enzymatic assays.[1][2] TTK is a crucial component of the spindle assembly checkpoint (SAC), a regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[3] By inhibiting TTK, this compound disrupts the SAC, leading to mitotic errors and subsequent cell death in proliferating cancer cells.[3]

Q2: How selective is this compound for TTK kinase?

This compound is characterized as a highly selective kinase inhibitor. In a comprehensive screening panel of 276 kinases, this compound only inhibited TTK by more than 90% when tested at a concentration of 100 nM, which is approximately 100 times its IC50 for TTK.[1] This high degree of selectivity minimizes the potential for off-target effects mediated by inhibition of other kinases. The selectivity entropy (Ssel) for this compound is 0.26, which ranks it among the 8% most selective kinase inhibitors known.[1]

Q3: Have any specific off-target kinases for this compound been identified?

While this compound is highly selective for TTK, some weak off-target interactions have been quantified. For instance, the binding affinity for Aurora B kinase has been determined. The affinity of this compound for Aurora B is approximately 1000-fold weaker than its affinity for TTK. This significant difference in potency suggests that at therapeutic concentrations focused on TTK inhibition, clinically relevant inhibition of Aurora B is unlikely.

Q4: I am observing an unexpected phenotype in my cellular experiments. Could this be due to an off-target effect of this compound?

While this compound has a very clean kinase selectivity profile, it is always important to consider the possibility of off-target effects when interpreting unexpected experimental results. Here is a logical workflow to troubleshoot this issue:

G A Unexpected Phenotype Observed B Confirm On-Target TTK Inhibition (e.g., Western blot for p-KNL1) A->B C Titrate this compound Concentration (Does the phenotype track with TTK IC50?) B->C D Use a Structurally Different TTK Inhibitor as a Control C->D E Phenotype Persists at High Concentration and is Independent of TTK Inhibition D->E No G Phenotype Correlates with TTK Inhibition D->G Yes F Potential Off-Target Effect E->F H On-Target Effect G->H

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Q5: Are there any known non-kinase off-target effects of this compound?

Currently, there is no publicly available data to suggest any significant non-kinase off-target effects of this compound. However, comprehensive profiling against a broader range of protein classes (e.g., GPCRs, ion channels, nuclear receptors) may not have been exhaustive. If your experimental system suggests a non-kinase-mediated effect, further investigation using target deconvolution methods may be warranted.

Data Presentation

Table 1: On-Target and Key Off-Target Potency of this compound

TargetAssay TypePotency (IC50/KD)Selectivity vs. TTK (fold)Reference
TTK Enzymatic IC500.9 nM 1[1][2]
TTK Binding Affinity (KD)~0.43 nM 1[4]
Aurora BBinding Affinity (KD)907 nM~2109[4]

Table 2: Summary of Kinase Selectivity Profiling

ParameterResultDetailsReference
Number of Kinases Screened276Broad kinase panel[1]
Inhibition at 100 nMOnly TTK inhibited >90%Concentration is ~100x TTK IC50[1]
Selectivity Entropy (Ssel)0.26Ranks in the top 8% of selective kinase inhibitors[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic Template)

This protocol provides a framework for assessing the inhibitory activity of this compound against a kinase of interest.

G A Prepare Assay Buffer and Reagents (Kinase, Substrate, ATP, this compound) B Add Kinase and this compound to Plate (Pre-incubate) A->B C Initiate Reaction with ATP/Substrate Mix B->C D Incubate at 30°C for a Defined Period C->D E Terminate Reaction (e.g., with EDTA) D->E F Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) E->F G Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

1. Materials:

  • Purified recombinant kinase of interest
  • Specific peptide or protein substrate
  • This compound (stock solution in DMSO)
  • ATP
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
  • Assay plates (e.g., 384-well white plates)
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
  • Plate reader

2. Method:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.
  • Reaction Setup:
  • Add 5 µL of diluted this compound or DMSO (vehicle control) to the assay wells.
  • Add 5 µL of the kinase diluted in assay buffer to each well.
  • Pre-incubate for 15 minutes at room temperature.
  • Reaction Initiation: Add 10 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase) in assay buffer.
  • Incubation: Incubate the plate at 30°C for 60 minutes.
  • Reaction Termination and Detection:
  • Add 20 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Data Acquisition: Measure luminescence using a plate reader.
  • Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for Off-Target Effect Assessment

This protocol describes a general method to assess potential off-target effects of this compound in a cellular context by monitoring the phosphorylation of a known substrate of a suspected off-target kinase.

1. Materials:

  • Cell line of interest
  • This compound
  • Positive control inhibitor for the suspected off-target kinase
  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • Primary antibody against the phosphorylated substrate of the suspected off-target kinase
  • Primary antibody against the total protein of the substrate
  • Secondary antibody (HRP-conjugated)
  • Chemiluminescent substrate
  • Western blot equipment

2. Method:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM), a positive control inhibitor, and DMSO (vehicle) for a specified time (e.g., 2 hours).
  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  • Western Blotting:
  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST.
  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  • Detect the signal using a chemiluminescent substrate.
  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total substrate protein to ensure equal loading.
  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the effect of this compound to the positive control inhibitor. A significant reduction in phosphorylation at high concentrations of this compound may indicate an off-target effect.

References

Discrepancy between in vitro and in vivo efficacy of NTRC 0066-0

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed discrepancy between the in vitro and in vivo efficacy of the selective TTK (Mps1) inhibitor, NTRC 0066-0. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We observe potent low nanomolar IC50 values for this compound in our cancer cell line in vitro, but see minimal or no efficacy in our in vivo xenograft model. Why is there a discrepancy?

A1: This is a critical question and several factors can contribute to a disconnect between in vitro potency and in vivo efficacy. Here are some potential causes and troubleshooting steps:

  • Pharmacokinetics (PK) and Bioavailability: Poor oral bioavailability, rapid metabolism, or fast clearance can prevent the compound from reaching and maintaining effective concentrations at the tumor site.

    • Troubleshooting:

      • Conduct a formal pharmacokinetic study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and overall drug exposure (Area Under the Curve - AUC).

      • Consider alternative dosing routes (e.g., intravenous, intraperitoneal) or formulation strategies to improve bioavailability.

  • Drug Efflux Pumps: this compound has been identified as a substrate of the P-glycoprotein (P-gp/ABCB1) efflux transporter.[1][2] This is particularly relevant for tumors in sanctuary sites like the brain, where the blood-brain barrier (BBB) expresses high levels of such transporters.

    • Troubleshooting:

      • For central nervous system (CNS) tumors like glioblastoma, even with good brain penetration, efflux transporters can reduce the intracellular concentration of the drug.[1][2]

      • Consider using P-gp inhibitors in your in vivo model, if appropriate, to test this hypothesis.

      • Evaluate the expression levels of P-gp and other ABC transporters in your specific tumor model.

  • Tumor Microenvironment (TME): The in vivo TME is significantly more complex than a 2D cell culture environment. Factors such as hypoxia, nutrient gradients, and stromal interactions can confer drug resistance.

    • Troubleshooting:

      • Characterize the TME of your xenograft model.

      • Consider using 3D culture models (spheroids, organoids) for in vitro testing, as they can better recapitulate the in vivo environment.

  • Dosing Schedule and Duration: The timing and frequency of drug administration are critical. Continuous exposure is often maintained in vitro, which may not be achievable in vivo.

    • Troubleshooting:

      • Optimize the dosing regimen. Studies with this compound have used various schedules, including every other day and twice-daily dosing.[1][3]

      • Ensure the treatment duration is sufficient to observe a therapeutic effect.

  • Model-Specific Differences: The efficacy of this compound has been shown to be model-dependent. For instance, it has demonstrated single-agent efficacy in an MDA-MB-231 triple-negative breast cancer (TNBC) xenograft model and synergistic effects with docetaxel.[3][4][5] However, in orthotopic glioblastoma (GBM) models, it failed to improve survival despite high brain penetration.[1][2]

    • Troubleshooting:

      • Carefully select the preclinical model to ensure it is appropriate for the research question.

      • Investigate the genetic background of your cell line. For example, sensitivity to this compound has been linked to mutations in CTNNB1 (β-catenin).[3]

Q2: What are the reported in vitro IC50 values for this compound?

A2: this compound is a potent inhibitor of TTK with a subnanomolar IC50 in enzymatic assays. In cellular proliferation assays, its potency varies across different cancer cell lines.

Metric Value Context Reference
Enzymatic IC50 0.9 nMTTK Kinase Assay[6][7]
Cellular IC50 11 - 290 nMPanel of diverse cancer cell lines (5-day incubation)[5][6][7]
Cellular IC50 ~20 - 40 nMGlioblastoma (GBM) cell lines (continuous exposure)[1][2]
Average IC50 96 nMGeometric mean across 66 cancer cell lines[5]

Q3: What are the key findings from in vivo studies with this compound?

A3: In vivo efficacy has been observed in some, but not all, preclinical models.

Cancer Model Cell Line Dosing Key Outcome Reference
Triple-Negative Breast Cancer (TNBC) MDA-MB-23120 mg/kg, p.o., every other day61% tumor growth reduction as a single agent.[3]
Triple-Negative Breast Cancer (TNBC) Spontaneous mouse modelNot specifiedDoubled mouse survival and extended tumor remission in combination with docetaxel.[4]
Lung Carcinoma (CTNNB1 mutant) A427Not specified90% tumor growth reduction.[3]
Glioblastoma (GBM) Orthotopic modelsVarious, including MTDNo improvement in survival, despite signs of tumor growth delay in some individual mice.[1][2]

Signaling Pathway and Experimental Workflows

TTK/Mps1 Signaling Pathway in Mitosis

This compound targets the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a crucial component of the Spindle Assembly Checkpoint (SAC), a regulatory mechanism that ensures proper chromosome segregation during mitosis. Inhibition of TTK overrides the SAC, leading to chromosome missegregation, aneuploidy, and ultimately mitotic catastrophe and cell death in cancer cells.

TTK_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase TTK TTK (Mps1) SAC_Complex SAC Complex Assembly (Mad2, BubR1, etc.) TTK->SAC_Complex phosphorylates & promotes Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Kinetochore Unattached Kinetochores Kinetochore->TTK recruits & activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Complex->APC_C Inhibits APC_C->Anaphase degrades securin, allows progression NTRC This compound NTRC->TTK Inhibits

Caption: The role of TTK in the Spindle Assembly Checkpoint and its inhibition by this compound.

Troubleshooting Workflow for In Vitro / In Vivo Discrepancy

This workflow outlines a logical progression for investigating discrepancies between observed in vitro and in vivo results.

Troubleshooting_Workflow cluster_invivo In Vivo Investigation cluster_invitro In Vitro Re-evaluation start Discrepancy Observed: Potent In Vitro, Poor In Vivo Efficacy pk_pd 1. Conduct PK/PD Studies - Measure drug concentration in plasma & tumor - Assess target engagement (pTTK levels) start->pk_pd dosing 2. Optimize Dosing Regimen - Test different doses, schedules, & routes pk_pd->dosing conclusion Identify Limiting Factor(s): - Poor PK - Drug Efflux - TME Resistance - Inappropriate Model pk_pd->conclusion model 3. Evaluate Animal Model - Check for efflux transporter expression (P-gp) - Characterize tumor microenvironment dosing->model dosing->conclusion culture_3d 4. Use Advanced In Vitro Models - 3D Spheroids / Organoids model->culture_3d model->conclusion exposure 5. Mimic In Vivo Exposure - Simulate PK profile (e.g., washout experiments) culture_3d->exposure exposure->conclusion

Caption: A systematic workflow for troubleshooting in vitro vs. in vivo efficacy discrepancies.

Logical Diagram of Potential Causes

This diagram illustrates the potential reasons for the failure of in vitro efficacy to translate to an in vivo setting for this compound.

Logic_Diagram cluster_drug Drug Properties cluster_system Biological System cluster_exp Experimental Design root Poor In Vivo Efficacy (Despite In Vitro Potency) pk Pharmacokinetics (Metabolism, Clearance) root->pk leads to bioavailability Bioavailability (Absorption) root->bioavailability leads to efflux Efflux Pump Substrate (e.g., P-glycoprotein) root->efflux leads to tme Tumor Microenvironment (Hypoxia, Stroma) root->tme leads to bbb Physiological Barriers (e.g., Blood-Brain Barrier) root->bbb leads to resistance Acquired/Intrinsic Resistance Mechanisms root->resistance leads to dosing Sub-optimal Dosing (Dose, Schedule) root->dosing leads to model Inappropriate Model (e.g., wrong genetic context) root->model leads to

Caption: Potential causes for the disconnect between in vitro and in vivo results for this compound.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours to 5 days). Continuous exposure is a common paradigm for this compound.[1][5]

  • Viability Assessment: Quantify cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®), metabolic activity (e.g., MTS/XTT), or DNA content (e.g., CyQUANT™).

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study (General Protocol)
  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture) and subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Formulation and Administration: Formulate this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage). Dosing for this compound has been reported at 20 mg/kg.[3]

  • Treatment: Administer the compound or vehicle to the respective groups according to the planned schedule (e.g., every other day).

  • Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and the general health of the animals throughout the study.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI). For survival studies, monitor until a pre-defined endpoint (e.g., tumor volume > 1500 mm³ or signs of morbidity). Analyze the data using appropriate statistical methods.

References

Technical Support Center: NTRC 0066-0 and P-glycoprotein (P-gp) Efflux

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating NTRC 0066-0 as a substrate for the P-glycoprotein (P-gp) efflux pump. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your experiments.

Data Presentation: this compound Profile

While specific quantitative data for the interaction of this compound with P-glycoprotein (e.g., K_m, V_max) are not publicly available, this table summarizes its known biological activities for context.

ParameterValueCell Line/SystemCitation
Primary Target Inhibition
TTK Kinase IC₅₀0.9 nMEnzymatic Assay[1][2][3][4]
Cellular Proliferation IC₅₀
(5-day incubation)11 - 290 nMVarious cancer cell lines[1][2][5]
(Continuous exposure)~20 - 40 nMGlioblastoma cell lines[6]
P-gp Substrate Status Confirmed SubstrateIn vitro and in vivo models[6]

Experimental Protocols & Workflows

Characterizing this compound as a P-gp substrate involves a series of standard assays. Below are detailed methodologies for key experiments.

Diagram: Experimental Workflow for P-gp Substrate Identification

Pgp_Substrate_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Kinetics cluster_invivo In Vivo Relevance ATPase P-gp ATPase Assay Transport Bidirectional Transport Assay ATPase->Transport Substrate Candidate Efflux Cellular Efflux Assay Efflux->Transport Substrate Candidate Kinetics Determine Km, Vmax Transport->Kinetics Confirmed Substrate PK_studies Pharmacokinetic Studies (WT vs. P-gp knockout mice) Transport->PK_studies Validate in vivo

Caption: Workflow for identifying and characterizing P-gp substrates.

P-gp ATPase Activity Assay

This assay determines if this compound interacts with P-gp by measuring the rate of ATP hydrolysis, which is often stimulated by P-gp substrates.

Principle: P-gp is an ATPase that hydrolyzes ATP to fuel drug efflux. Substrates can stimulate this activity. The amount of inorganic phosphate (Pi) produced is proportional to P-gp activity and can be measured colorimetrically.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing human P-gp)

  • This compound

  • Verapamil (positive control substrate)

  • Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Reagents for phosphate detection (e.g., ammonium molybdate, ascorbic acid)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (verapamil) in assay buffer.

  • In a 96-well plate, add the P-gp membrane vesicles to each well.

  • Add the test compounds (this compound dilutions), control compounds (verapamil, buffer alone), and an inhibitor control (verapamil + Na₃VO₄) to the respective wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a saturating concentration of MgATP to all wells.

  • Incubate at 37°C for a time period determined by the linear range of the assay (e.g., 20-40 minutes).

  • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Add the phosphate detection reagent and incubate at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 650-820 nm).

  • Calculate the vanadate-sensitive ATPase activity to determine the specific P-gp activity stimulated by this compound.

Cellular Efflux Assay (Calcein-AM Assay)

This assay assesses the ability of this compound to competitively inhibit the efflux of a known fluorescent P-gp substrate from cells.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable calcein. P-gp actively transports calcein-AM out of the cell, reducing the intracellular fluorescence. If this compound is a P-gp substrate, it will compete with calcein-AM for efflux, resulting in increased intracellular calcein fluorescence.

Materials:

  • Cells overexpressing P-gp (e.g., MDCKII-MDR1) and a parental control cell line (MDCKII-WT)

  • This compound

  • Calcein-AM

  • Verapamil or Cyclosporin A (positive control inhibitor)

  • Culture medium and Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the P-gp overexpressing cells and parental cells into a 96-well plate and grow to confluence.

  • Wash the cells with HBSS.

  • Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or buffer alone for 15-30 minutes at 37°C.

  • Add Calcein-AM to all wells at a final concentration of ~0.25-1 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash the cells with ice-cold HBSS to remove extracellular dye.

  • Add fresh, ice-cold HBSS to each well.

  • Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Bidirectional Transport Assay

This is the gold-standard assay to definitively classify a compound as a P-gp substrate by measuring its transport across a polarized cell monolayer.

Principle: Cells overexpressing P-gp (e.g., MDCK-MDR1) are grown on a semi-permeable membrane, creating two distinct compartments: an apical (A) side and a basolateral (B) side. The transport of this compound is measured in both directions (A-to-B and B-to-A). A P-gp substrate will be actively transported from the basolateral to the apical side, resulting in a higher permeability coefficient in the B-to-A direction.

Materials:

  • MDCK-MDR1 cells (or similar polarized cell line)

  • Transwell insert plates (e.g., 24-well format)

  • This compound

  • A known P-gp inhibitor (e.g., zosuquidar or elacridar)

  • Transport buffer (e.g., HBSS)

  • Lucifer yellow (to check monolayer integrity)

  • LC-MS/MS for quantification of this compound

Procedure:

  • Seed MDCK-MDR1 cells on the Transwell inserts and culture for 4-7 days to form a confluent, polarized monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the monolayers with pre-warmed transport buffer.

  • Prepare solutions of this compound in transport buffer. For inhibition controls, also prepare solutions containing this compound plus a P-gp inhibitor.

  • To measure A-to-B transport, add the this compound solution to the apical chamber and fresh buffer to the basolateral chamber.

  • To measure B-to-A transport, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (P_app) for both directions. The efflux ratio (P_app(B-A) / P_app(A-B)) is then determined. An efflux ratio ≥ 2, which is reduced in the presence of a P-gp inhibitor, confirms that the compound is a P-gp substrate.

Troubleshooting and FAQs

Diagram: P-gp Mediated Efflux Mechanism

Pgp_Efflux_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Intracellular Intracellular Space NTRC_out This compound Pgp->NTRC_out 3. Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Extracellular Extracellular Space NTRC_in This compound NTRC_in->Pgp 1. Binding ATP ATP ATP->Pgp 2. ATP Hydrolysis

Caption: Mechanism of P-gp mediated efflux of this compound.

Frequently Asked Questions (FAQs)

Q1: My positive control (e.g., verapamil) does not show stimulation in the ATPase assay. What could be wrong?

  • A1: This could be due to several reasons:

    • Inactive P-gp membranes: Ensure the membrane vesicles have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.

    • ATP degradation: Prepare fresh ATP solutions for each experiment, as ATP can degrade over time, even when frozen.

    • Incorrect buffer composition: Verify the pH and concentration of all components in your assay buffer, especially Mg²⁺, which is critical for ATPase activity.

    • Suboptimal substrate concentration: The concentration of your positive control might be too high, leading to substrate inhibition. Perform a full dose-response curve to find the optimal stimulating concentration.

Q2: I see high background fluorescence in my Calcein-AM assay, even in the P-gp overexpressing cells without any inhibitor. Why?

  • A2: High background can be caused by:

    • Overloading of Calcein-AM: Use a lower concentration of Calcein-AM. The optimal concentration should be determined empirically for your cell line.

    • Incomplete washing: Ensure that all extracellular Calcein-AM is removed by thorough, yet gentle, washing with ice-cold buffer.

    • Cell death: If cells are not healthy, their membranes may become leaky, leading to passive entry of calcein and high fluorescence. Check cell viability.

    • Reader settings: Optimize the gain setting on your fluorescence plate reader to ensure you are within the linear dynamic range.

Q3: The efflux ratio for my compound in the bidirectional transport assay is high (>2), but it is not reduced by a known P-gp inhibitor. Is my compound a P-gp substrate?

  • A3: Not necessarily. While a high efflux ratio suggests active transport, the lack of inhibition by a specific P-gp inhibitor indicates that another efflux transporter (e.g., BCRP or a MRP) might be responsible for the transport. To confirm this, you would need to test other specific inhibitors or use cell lines that overexpress other transporters.

Q4: My TEER values are low before I start my bidirectional transport assay. Can I still proceed?

  • A4: No. Low TEER values indicate that the cell monolayer is not confluent or that the tight junctions have not formed properly. This will lead to paracellular leakage of your compound, making the permeability data unreliable. You should allow the cells to grow for a longer period or troubleshoot your cell culture conditions to ensure a tight monolayer forms.

Q5: this compound is a kinase inhibitor. Could its primary activity interfere with the P-gp assays?

  • A5: This is a valid concern. At high concentrations, this compound could potentially have off-target effects that might influence cell health or ATP levels, indirectly affecting P-gp function. It is important to:

    • Run cytotoxicity assays at the concentrations used in your P-gp experiments to ensure cell viability is not compromised.

    • Use the lowest effective concentration of this compound possible in your assays.

    • Confirm findings across multiple assay types (e.g., ATPase and cell-based assays) to ensure the observed effect is specific to P-gp interaction.

References

Interpreting unexpected results from NTRC 0066-0 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NTRC 0066-0 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered when working with this selective TTK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[1][2] TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a key regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[3] By inhibiting TTK, this compound overrides the SAC, leading to premature exit from mitosis, chromosome mis-segregation, and ultimately, cancer cell death (mitotic catastrophe).[3][4]

Q2: In which cancer types has this compound shown the most promise?

A2: Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a diverse range of cancer cell lines.[1][5] It has shown particular promise in triple-negative breast cancer (TNBC) models, both as a monotherapy and in combination with taxanes like docetaxel.[3][5] Additionally, cancers with mutations in CTNNB1 (β-catenin) have been identified as potentially more sensitive to TTK inhibitors like this compound.[6]

Q3: What is the expected potency of this compound in cell proliferation assays?

A3: this compound typically exhibits low nanomolar potency in cell proliferation assays. The half-maximal inhibitory concentration (IC50) values generally range from 11 to 290 nM after a 5-day incubation period, depending on the cancer cell line.[1][5] For instance, in various glioblastoma (GBM) cell lines, the IC50 values were consistently in the low nanomolar range, between approximately 20 nM and 40 nM.[7]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values in cell proliferation assays.

Potential Cause 1: Suboptimal Cell Health or Proliferation Rate this compound's mechanism of action is dependent on cells actively undergoing mitosis.[4] If cells are not healthy or are dividing slowly, the effect of the inhibitor will be less pronounced.

  • Troubleshooting Steps:

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Regularly check for and address any potential contamination (e.g., mycoplasma).

    • Confirm that the cell doubling time is consistent with expected values for the cell line.

Potential Cause 2: Issues with Compound Stability or Concentration Degradation of the compound or inaccuracies in dilution can lead to reduced potency.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound. The compound is typically stored at -20°C for up to one month or -80°C for up to six months.[1]

    • Verify the accuracy of your serial dilutions.

    • Use a vehicle control (e.g., DMSO) to ensure the solvent is not affecting cell viability.[8]

Potential Cause 3: High Level of Pre-existing Chromosomal Instability (CIN) Cell lines with high baseline levels of CIN may be less sensitive to further induction of chromosome mis-segregation by TTK inhibition.[9]

  • Troubleshooting Steps:

    • Characterize the baseline CIN of your cell line if this information is not already available.

    • Consider using cell lines known to be chromosomally stable but aneuploid, as they have been shown to be more sensitive to this compound.[9]

Issue 2: Lack of synergy or even antagonism observed with combination therapies.

Potential Cause: Context-Dependent Drug Interactions While TTK inhibitors have shown synergy with taxanes in some models, this is not a universal phenomenon. For example, a study on glioblastoma cell lines did not observe synergy between this compound and microtubule-targeting agents like docetaxel and vincristine.[7]

  • Troubleshooting Steps:

    • Review the literature for combination studies specifically in your cancer model of interest.

    • Perform a thorough dose-matrix experiment to evaluate a wide range of concentrations for both drugs to accurately determine their interaction (synergy, additivity, or antagonism).

    • Consider the scheduling and sequence of drug administration, as this can significantly impact the outcome of combination therapies.

Issue 3: Discrepancy between in vitro potency and in vivo efficacy.

Potential Cause 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Issues Despite good in vitro potency, the compound may not reach or be sustained at therapeutic concentrations in the tumor tissue in vivo. While this compound has been shown to have high brain penetration, it is also a substrate of the P-glycoprotein (P-gp) efflux transporter, which can affect its distribution.[7]

  • Troubleshooting Steps:

    • Conduct PK studies to determine the concentration of this compound in plasma and tumor tissue over time.

    • Consider using P-gp inhibitor co-administration or genetically engineered mouse models lacking specific efflux transporters to improve drug exposure in resistant tumors.[7]

    • Optimize the dosing schedule and route of administration based on PK/PD modeling.

Potential Cause 2: Tumor Microenvironment and Heterogeneity The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug response. Tumor heterogeneity can also lead to the presence of resistant cell populations.

  • Troubleshooting Steps:

    • Evaluate the expression of TTK in your xenograft model to ensure the target is present.

    • Consider using patient-derived xenograft (PDX) models or organoids, which may better recapitulate the complexity of human tumors.[9]

    • Analyze tumors post-treatment to assess target engagement and identify potential resistance mechanisms.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time
MOLT-4Acute Lymphoblastic Leukemia305 days
VariousDiverse Cancer Panel (66 lines)Geometric Mean: 965 days
GBM PanelGlioblastoma~20 - 40Continuous Exposure
A427Lung CarcinomaNot SpecifiedNot Specified
MDA-MB-231Triple-Negative Breast CancerNot SpecifiedNot Specified

Data compiled from multiple sources.[5][7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition
MDA-MB-231Triple-Negative Breast Cancer20 mg/kg, oral, every other day61% - 70%
A427Lung Carcinoma (CTNNB1 mutant)Not Specified90%

Data compiled from multiple sources.[4]

Experimental Protocols & Methodologies

Cell Proliferation Assay
  • Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth throughout the duration of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treatment: Add the diluted compound or vehicle to the cells and incubate for the desired period (typically 5 days).

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo®, MTT, or crystal violet staining.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Mouse Xenograft Model
  • Cell Implantation: Subcutaneously or orthotopically implant cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle according to the specified dosing regimen (e.g., oral gavage).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.

Visualizations

NTRC_0066_0_Signaling_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase TTK TTK (Mps1) Metaphase->TTK Telophase Telophase Chromosome_Segregation Correct Chromosome Segregation SAC_Proteins Other SAC Proteins (e.g., BUB1, MAD2) TTK->SAC_Proteins Activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C Inhibits APC_C->Anaphase Triggers (when active) APC_C->Chromosome_Segregation Ensures Fidelity Mitotic_Catastrophe Mitotic Catastrophe & Cell Death APC_C->Mitotic_Catastrophe Results in NTRC_0066_0 This compound NTRC_0066_0->TTK Inhibits NTRC_0066_0->APC_C Leads to premature APC/C activation

Caption: Mechanism of action of this compound on the Spindle Assembly Checkpoint.

Experimental_Workflow_Troubleshooting cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture Proliferation_Assay Proliferation Assay Cell_Culture->Proliferation_Assay Unexpected_IC50 Unexpected IC50 Proliferation_Assay->Unexpected_IC50 Xenograft_Model Xenograft Model Proliferation_Assay->Xenograft_Model If successful Check_Cells Check Cell Health & Proliferation Rate Unexpected_IC50->Check_Cells If high Check_Compound Check Compound Stability & Dilution Unexpected_IC50->Check_Compound If high Consider_CIN Consider Baseline CIN Unexpected_IC50->Consider_CIN If high Poor_Efficacy Poor Efficacy Xenograft_Model->Poor_Efficacy PK_PD_Study Conduct PK/PD Study Poor_Efficacy->PK_PD_Study If observed Evaluate_TME Evaluate Tumor Microenvironment Poor_Efficacy->Evaluate_TME If observed Optimize_Dosing Optimize Dosing PK_PD_Study->Optimize_Dosing Start Experiment Start Start->Cell_Culture

References

Technical Support Center: NTRC 0066-0 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential in vivo toxicity of NTRC 0066-0.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1).[1] TTK is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3] By inhibiting TTK, this compound disrupts the SAC, leading to chromosome missegregation and ultimately, cell death (mitotic catastrophe), particularly in rapidly dividing cancer cells that are often highly dependent on a functional SAC.[3][4][5]

Q2: What is the reported in vivo toxicity profile of this compound in preclinical models?

Multiple preclinical studies in mouse xenograft models have reported that this compound is well-tolerated at efficacious doses.[4][6][7] Common observations include a lack of significant body weight loss in treated animals.[8] One study specifically noted that, unlike conventional chemotherapeutics such as docetaxel, this compound did not cause hematological toxicity, showing no adverse effects on bone marrow or blood cell counts.[4]

Q3: Is there a Maximum Tolerated Dose (MTD) for this compound?

While many studies report low toxicity at effective doses, some research indicates that toxicity is dose-limiting at higher concentrations. For instance, a study on glioblastoma utilized this compound at its MTD, though the specific dose and observed toxicities were not detailed.[9][10] It is crucial for researchers to perform their own dose-finding studies to establish the MTD in their specific animal model and experimental conditions.

Q4: What are the potential on-target toxicities of TTK inhibitors like this compound?

The on-target effect of this compound is the inhibition of mitosis in rapidly dividing cells. While this provides a therapeutic window for targeting cancer cells, it can also affect normal tissues with high rates of cell proliferation. TTK is expressed in most proliferating normal tissues.[11] Therefore, potential on-target toxicities, especially at higher doses, could involve tissues such as the gastrointestinal tract, hematopoietic system, and reproductive organs (e.g., testis, where TTK is expressed).[2]

Troubleshooting Guide: Managing In Vivo Toxicity

This guide is intended for researchers who observe unexpected adverse effects during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15%) or Reduced Activity - Dose may be exceeding the Maximum Tolerated Dose (MTD).- Formulation or administration issues causing local or systemic stress.- Dose Reduction: Reduce the dose of this compound by 25-50% in a pilot cohort to see if toxicity resolves.- Dosing Schedule Modification: Change from daily to an every-other-day dosing schedule.[9][10]- Vehicle Control: Ensure the vehicle alone is not causing adverse effects.- Monitor Animal Health: Increase the frequency of animal health monitoring (daily or twice daily).
Gastrointestinal Distress (e.g., diarrhea, hunched posture) - On-target effect on the rapidly dividing epithelial cells of the GI tract.- Supportive Care: Provide hydration and nutritional support as recommended by veterinary staff.- Dose Adjustment: Lower the dose or modify the dosing schedule as described above.- Formulation Check: Re-evaluate the formulation for any potential irritants.
Signs of Hematological Toxicity (e.g., pallor, petechiae - though not commonly reported) - Potential on-target effect on hematopoietic stem cells at high doses.- Complete Blood Count (CBC): If suspected, perform a CBC on a subset of animals to assess red blood cells, white blood cells, and platelets.- Dose Discontinuation/Reduction: Immediately pause or reduce dosing and consult with veterinary staff.
Poor Solubility or Precipitation of Dosing Solution - Improper formulation leading to inaccurate dosing and potential for embolism if administered intravenously.- Review Formulation Protocol: Ensure the correct solvents and procedures are used. For oral administration, a common formulation is not explicitly detailed in the provided results but for intravenous administration, a formulation of DMSO:Cremophor EL:saline (1:1:8 v/v) has been used.[9][10]- Solubility Testing: Confirm the solubility of this compound in the chosen vehicle at the desired concentration before administration.

Experimental Protocols & Methodologies

Oral Gavage Administration Protocol for Mice

This protocol is based on methodologies reported in preclinical studies with this compound.[9][10]

  • Formulation Preparation:

    • While a specific oral formulation is not consistently detailed across all public literature, a common approach for similar compounds involves suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 in sterile water.

    • Crucially, researchers must determine the optimal, stable, and non-toxic vehicle for their specific batch of this compound.

    • Calculate the required amount of this compound for the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 4 mg/mL).

    • Weigh the compound accurately and suspend it in the chosen vehicle. Ensure homogeneity of the suspension before each administration, for example, by vortexing.

  • Dosing Procedure:

    • Gently restrain the mouse.

    • Using a proper-sized feeding needle (gavage needle), administer the calculated volume of the this compound suspension orally.

    • Monitor the animal for a short period post-administration to ensure no immediate adverse reactions.

  • Dosing Schedule:

    • An efficacious and well-tolerated schedule reported in some studies is 20 mg/kg administered orally every other day.[9][10]

    • Dose-finding studies are recommended to determine the optimal schedule for your specific cancer model.

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical in vivo experimental workflow.

NTRC_0066_0_Mechanism cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Missegregation Chromosome Missegregation Anaphase->Missegregation Premature entry (SAC overridden) TTK TTK (Mps1) SAC_Active Active SAC TTK->SAC_Active Activates SAC_Active->Metaphase Maintains Metaphase Arrest NTRC This compound NTRC->TTK Inhibits CellDeath Mitotic Catastrophe (Cell Death) Missegregation->CellDeath

Caption: Mechanism of action of this compound via TTK inhibition.

InVivo_Workflow cluster_treatment Treatment Phase start Start: Tumor Model Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control (e.g., oral gavage) randomization->vehicle ntrc This compound (e.g., 20 mg/kg, q2d) randomization->ntrc monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs vehicle->monitoring ntrc->monitoring endpoint Endpoint Criteria Met (e.g., tumor size limit) monitoring->endpoint Continuous analysis Data Analysis: - Efficacy - Toxicity Assessment endpoint->analysis

Caption: General experimental workflow for in vivo efficacy and toxicity studies.

References

Cell line-specific responses to NTRC 0066-0 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NTRC 0066-0. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent inhibitor of the threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1).[1][2] TTK is a critical component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures proper chromosome segregation during mitosis.[2][3] By inhibiting TTK, this compound overrides the mitotic checkpoint, leading to chromosome mis-segregation and ultimately, tumor cell death.[3][4]

Q2: What is the observed potency of this compound?

A2: this compound demonstrates sub-nanomolar potency in enzymatic assays, with a reported IC50 of 0.9 nM for TTK.[1] In cell proliferation assays, its potency varies depending on the cell line, with IC50 values typically ranging from the low nanomolar to sub-micromolar range.[1][2]

Q3: Are there known biomarkers for sensitivity to this compound?

A3: Yes, several factors have been associated with increased sensitivity to this compound. Notably, cancer cell lines with activating mutations in the CTNNB1 gene (encoding β-catenin) show increased sensitivity.[5][6] Additionally, chromosomally stable aneuploid tumor cells have been found to be more sensitive to TTK inhibition by this compound compared to cell lines with high levels of pre-existing chromosomal instability (CIN).[3][4]

Q4: Does this compound affect TTK expression levels?

A4: Based on available data, treatment with this compound does not appear to alter the mRNA levels of TTK in the tested cell lines.[4][7] Furthermore, there is no clear correlation between the basal TTK expression levels and the sensitivity of cell lines to the compound.[4]

Q5: Has this compound been tested in combination with other agents?

A5: Yes, this compound has been evaluated in combination with other therapeutic agents. For instance, in a mouse model of triple-negative breast cancer, combining this compound with docetaxel resulted in increased survival and extended tumor remission without additional toxicity.[2][8] However, in some glioblastoma cell lines, synergy was not observed with anti-microtubule drugs like vincristine and docetaxel.[9][10]

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Cell density at the time of treatment.

    • Solution: Ensure consistent cell seeding density across all wells and experiments. Create a standardized protocol for cell counting and seeding.

  • Possible Cause 2: Inconsistent drug concentration.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically.

  • Possible Cause 3: Variation in incubation time.

    • Solution: Adhere strictly to the predetermined incubation period (e.g., 72 hours for a 3-day proliferation assay). Use a precise timer and stagger the addition of reagents if necessary to ensure uniform treatment duration.

  • Possible Cause 4: Cell line instability.

    • Solution: Use cells from a low passage number and regularly perform cell line authentication.

Issue 2: No significant cell death observed at expected effective concentrations.

  • Possible Cause 1: Cell line is resistant to this compound.

    • Solution: Refer to the data on cell line-specific responses (see Table 1). Confirm the chromosomal instability status and CTNNB1 mutation status of your cell line. Consider using a sensitive control cell line (e.g., HCT 116, LoVo) in parallel.

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: this compound's mechanism of action is tied to mitosis. Ensure the treatment duration is sufficient for a significant portion of the cell population to enter mitosis. For slowly proliferating cell lines, a longer incubation time may be necessary.

  • Possible Cause 3: Drug inactivation.

    • Solution: Ensure proper storage of the this compound stock solution (as recommended by the supplier, typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Possible Cause 1: Pharmacokinetic properties of this compound.

    • Solution: While this compound has shown efficacy in some in vivo models, factors like drug metabolism, distribution, and tumor penetration can influence outcomes.[2][9] It is important to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure adequate tumor exposure.

  • Possible Cause 2: Tumor microenvironment.

    • Solution: The in vivo tumor microenvironment can confer resistance. Consider co-culture experiments or more complex 3D models (e.g., organoids) to better recapitulate the in vivo setting.

Data Presentation

Table 1: Cell Line-Specific IC50 Values for this compound

Cell LineCancer TypeIC50 (nM) in 3-day proliferation assaySensitivity Classification
HCT 116Colon Carcinoma37Sensitive
LoVoColorectal Adenocarcinoma40Sensitive
A-172Glioblastoma51Sensitive
DoTc2 4520Cervix Carcinoma117Resistant
MG-63Osteosarcoma135Resistant
OVCAR-3Ovary Adenocarcinoma872Resistant

Data sourced from Kops et al. (2017).[4][7]

Table 2: IC50 Values for this compound in Glioblastoma (GBM) Cell Lines

Cell LineIC50 (nM)
U87~20-40
T98G~20-40
LN-428~20-40
HS683~20-40
LN-751~20-40
E98~20-40

Data reflects approximate values from continuous drug exposure in vitro.[9]

Experimental Protocols

1. Cell Proliferation Assay (e.g., using Resazurin)

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in complete growth medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the 2x drug solution or vehicle control (e.g., DMSO) to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assessment:

    • Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only).

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized fluorescence against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

2. Time-Lapse Microscopy for Mitotic Phenotype Analysis

  • Cell Preparation:

    • Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Allow cells to attach and grow to ~50% confluency.

    • Consider using a cell line stably expressing a fluorescent histone marker (e.g., H2B-GFP) to visualize chromosomes.

  • Treatment and Imaging:

    • Replace the medium with fresh imaging medium (CO2-independent medium is recommended if an environmental chamber is not available) containing the desired concentration of this compound or vehicle.

    • Place the dish on a heated microscope stage (37°C) with a CO2 supply.

    • Acquire images (phase-contrast and fluorescence) every 5-15 minutes for 24-48 hours.[11]

  • Data Analysis:

    • Manually or automatically track individual cells from the onset of mitosis (nuclear envelope breakdown) to its completion or failure.

    • Quantify the duration of mitosis.

    • Score for mitotic phenotypes such as mitotic slippage, chromosome bridges, micronuclei formation, or multipolar spindles.[12]

Mandatory Visualizations

TTK_Inhibition_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase TTK TTK MCC Mitotic Checkpoint Complex (MCC) TTK->MCC promotes assembly Unattached_Kinetochores Unattached Kinetochores Unattached_Kinetochores->TTK activates APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase_Entry Anaphase Entry APC_C->Anaphase_Entry triggers NTRC_0066_0 This compound NTRC_0066_0->TTK inhibits Chromosome_Missegregation Chromosome Missegregation Anaphase_Entry->Chromosome_Missegregation premature Cell_Death Cell Death Chromosome_Missegregation->Cell_Death

Caption: Mechanism of action of this compound via TTK inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation (Optional) Cell_Culture 1. Cell Line Selection (e.g., HCT 116, OVCAR-3) Proliferation_Assay 2. Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Microscopy 3. Time-Lapse Microscopy (Phenotypic Analysis) Proliferation_Assay->Microscopy Xenograft 5. Xenograft Model Establishment Proliferation_Assay->Xenograft If promising Biochemical_Assay 4. Western Blot (e.g., for mitotic markers) Microscopy->Biochemical_Assay Treatment 6. This compound Administration (e.g., oral) Xenograft->Treatment Tumor_Measurement 7. Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint 8. Endpoint Analysis (e.g., IHC, PK/PD) Tumor_Measurement->Endpoint

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic Start Experiment Shows Unexpected Results Check_IC50 Is the IC50 value higher than expected? Start->Check_IC50 Check_Cell_Line Verify Cell Line: - Resistance Profile - Authentication - Passage Number Check_IC50->Check_Cell_Line Yes High_Variability Is there high variability between replicates? Check_IC50->High_Variability No Check_Compound Verify Compound: - Fresh Dilutions - Proper Storage Check_Cell_Line->Check_Compound Check_Protocol Review Protocol: - Seeding Density - Incubation Time Check_Compound->Check_Protocol Consult_Data Consult Published Data and this Guide Check_Protocol->Consult_Data Check_Technique Review Pipetting Technique & Equipment Calibration High_Variability->Check_Technique Yes High_Variability->Consult_Data No Check_Technique->Consult_Data

Caption: Troubleshooting flowchart for this compound experiments.

References

Validation & Comparative

A Comparative Guide to TTK Inhibitors: NTRC 0066-0, Mps1-IN-2, and AZD-3146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), inhibitors: NTRC 0066-0, Mps1-IN-2, and AZD-3146. TTK is a crucial regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it an attractive target for anticancer drug development.[2] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these inhibitors for research and development purposes.

Mechanism of Action of TTK Inhibitors

TTK inhibitors act by blocking the kinase activity of TTK/Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death in rapidly dividing cancer cells.[2] The unique binding modes and kinetic properties of different inhibitors can significantly influence their potency, selectivity, and overall cellular activity.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound, Mps1-IN-2, and AZD-3146, focusing on their enzymatic activity, anti-proliferative effects, and kinase selectivity.

Table 1: In Vitro Enzymatic Activity and Cellular Proliferation

InhibitorTTK/Mps1 IC50 (nM)Cell LineAnti-proliferative IC50 (nM)
This compound 0.9[3]HCT-116 (Colon Carcinoma)37[4]
LoVo (Colorectal Adenocarcinoma)40[4]
A-172 (Glioblastoma)51[4]
MOLT-4 (Leukemia)30[5]
MDA-MB-231 (Triple-Negative Breast Cancer)11-290 (5-day incubation)[3][6]
Mps1-IN-2 145[4]Not specifiedNot specified
AZD-3146 35HeLa (Cervical Cancer)Not specified

Table 2: Kinase Selectivity and Target Residence Time

InhibitorKinase SelectivityTarget Residence Time on TTK
This compound High selectivity; inhibits only TTK by >90% in a panel of 276 kinases when tested at 100x its IC50.[5]Long; characterized by slow dissociation kinetics.[7]
Mps1-IN-2 Selective, but with off-target activity on Plk1.[4]Not specified
AZD-3146 Selective over 46 other kinases, including Cdk1 and Aurora B.Not specified

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the TTK signaling pathway and the workflows for key assays used to characterize these inhibitors.

TTK/Mps1 Signaling in the Spindle Assembly Checkpoint

// Pathway connections AuroraB -> MPS1_inactive [label="Recruits & Activates"]; MPS1_inactive -> MPS1_active [label="Autophosphorylation"]; MPS1_active -> BUB1 [label="Phosphorylates"]; BUB1 -> MAD1 [label="Recruits"]; MAD1 -> MAD2_open [label="Binds"]; MAD2_open -> MAD2_closed [label="Conformational Change"]; MAD2_closed -> MCC; BUB1 -> MCC; CDC20 -> MCC;

MCC -> APC_C [label="Inhibits", arrowhead=tee, color="#EA4335"]; APC_C -> Securin [label="Ubiquitinates for\nDegradation", arrowhead=tee, color="#EA4335"]; Securin -> Separase [label="Inhibits", arrowhead=tee, color="#EA4335"]; Separase -> Cohesin [label="Cleaves"]; Cohesin -> Anaphase [style=dashed, arrowhead=none];

label="TTK/Mps1 is a key upstream kinase in the spindle assembly checkpoint, initiating a signaling cascade that prevents premature anaphase onset."; labelloc="b"; fontsize=10; fontcolor="#5F6368"; } . Caption: TTK/Mps1 signaling pathway in the spindle assembly checkpoint.

Experimental Workflow: TTK Kinase Inhibition Assay

Kinase_Assay_Workflow Workflow for determining the in vitro inhibitory activity of a compound against TTK kinase. start Start prep Prepare reaction mix: - Recombinant TTK enzyme - Kinase buffer - Substrate (e.g., MBP) start->prep add_inhibitor Add TTK inhibitor (e.g., this compound) at various concentrations prep->add_inhibitor add_atp Initiate reaction by adding ATP add_inhibitor->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction and measure kinase activity (e.g., ADP-Glo assay) incubate->stop_reaction analyze Analyze data to determine IC50 value stop_reaction->analyze

Experimental Workflow: Cell Proliferation (MTS/MTT) Assay

Cell_Proliferation_Workflow General workflow for assessing the anti-proliferative effect of TTK inhibitors on cancer cell lines. start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_inhibitor Treat cells with varying concentrations of TTK inhibitor seed_cells->add_inhibitor incubate Incubate for a defined period (e.g., 72 hours) add_inhibitor->incubate add_reagent Add MTS or MTT reagent incubate->add_reagent incubate_reagent Incubate to allow formazan crystal formation add_reagent->incubate_reagent solubilize Solubilize formazan crystals (for MTT assay) incubate_reagent->solubilize read_absorbance Measure absorbance at the appropriate wavelength solubilize->read_absorbance analyze Calculate cell viability and determine IC50 value read_absorbance->analyze

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TTK/Mps1 Kinase Assay Protocol

This protocol is a generalized procedure based on commercially available kinase assay kits.

  • Reagent Preparation :

    • Thaw recombinant human TTK/Mps1 enzyme, kinase buffer, ATP solution, and substrate (e.g., Myelin Basic Protein, MBP) on ice.

    • Prepare a 1x kinase assay buffer by diluting a 5x or 10x stock solution with nuclease-free water.

    • Prepare serial dilutions of the TTK inhibitor in the 1x kinase assay buffer.

  • Reaction Setup :

    • In a 96-well plate, add the following to each well:

      • 1x kinase assay buffer.

      • Diluted TTK inhibitor (or vehicle control).

      • Recombinant TTK/Mps1 enzyme.

      • Substrate (e.g., MBP).

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-20 minutes) at room temperature.

  • Reaction Initiation and Incubation :

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.

    • Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).

  • Detection :

    • Stop the reaction and detect the amount of ADP produced (indicating kinase activity) using a detection reagent such as ADP-Glo™ (Promega).

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (MTS/MTT) Assay Protocol

This protocol outlines a general procedure for assessing the effect of TTK inhibitors on cancer cell proliferation.

  • Cell Seeding :

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the TTK inhibitor in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor (or vehicle control).

  • Incubation :

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment :

    • For MTS assay : Add the MTS reagent directly to the wells and incubate for 1-4 hours.

    • For MTT assay : Add the MTT reagent and incubate for 2-4 hours. After incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Target Residence Time

This protocol provides a general overview of how SPR is used to determine the binding kinetics and target residence time of kinase inhibitors.

  • Chip Preparation and Ligand Immobilization :

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface using standard amine coupling chemistry (e.g., EDC/NHS).

    • Immobilize the purified recombinant TTK/Mps1 protein (the ligand) onto the chip surface.

    • Deactivate any remaining active esters.

  • Analyte Binding and Dissociation :

    • Prepare a series of dilutions of the TTK inhibitor (the analyte) in a suitable running buffer.

    • Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation of the inhibitor from the immobilized TTK.

  • Data Analysis :

    • The binding sensorgrams are recorded in real-time.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The target residence time (τ) is calculated as the reciprocal of the dissociation rate constant (τ = 1/kd).

Conclusion

This comparative guide provides a detailed overview of the TTK inhibitors this compound, Mps1-IN-2, and AZD-3146. The data presented highlights this compound as a highly potent and selective TTK inhibitor with a long target residence time, a feature that is increasingly recognized as a critical determinant of in vivo efficacy.[7] While quantitative data for Mps1-IN-2 and AZD-3146 is less comprehensive in the public domain, they represent important chemical scaffolds for TTK inhibition. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers planning to evaluate these or other TTK inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired selectivity profile.

References

A Head-to-Head Comparison of Two Potent TTK/Mps1 Kinase Inhibitors: NTRC 0066-0 and BAY 1161909

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), has emerged as a promising strategy. TTK/Mps1 is a critical component of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. In many cancers, this checkpoint is compromised, leading to aneuploidy, a hallmark of cancer. By inhibiting TTK/Mps1, cancer cells can be forced into a catastrophic mitosis, leading to cell death. This guide provides a detailed comparison of two leading clinical-stage TTK/Mps1 inhibitors, NTRC 0066-0 and BAY 1161909, focusing on their potency as determined by in vitro biochemical and cellular assays.

Quantitative Potency Analysis

The following tables summarize the in vitro potency of this compound and BAY 1161909 in both biochemical and cellular assays.

Table 1: Biochemical Potency against TTK/Mps1 Kinase

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound TTKEnzyme Assay0.9[1][2]
BAY 1161909 Mps1Kinase Assay< 1[3]

Table 2: Cellular Proliferation Inhibition

CompoundCell Line(s)Assay TypeIC50 Range (nM)Incubation Time
This compound Various Cancer Cell LinesProliferation Assay11 - 290[1][2]5 days[1][2]
BAY 1161909 HeLaProliferation Assay< 400[3]4 days[3]

Experimental Protocols

Biochemical Kinase Assays

This compound TTK Enzyme Assay:

The potency of this compound was determined using a biochemical TTK enzyme assay. While the specific proprietary details of the assay are not publicly available, it is based on established kinase assay principles. Generally, such assays involve the following steps:

  • Reaction Setup: Recombinant human TTK enzyme is incubated with a specific substrate (often a peptide or protein) and adenosine triphosphate (ATP) in a suitable reaction buffer.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture to determine the concentration-dependent inhibition of kinase activity.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as radioactivity (using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

BAY 1161909 Mps1 Kinase Assay:

The in vitro potency of BAY 1161909 was assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase assay.

  • Reagents:

    • N-terminally GST-tagged recombinant human Mps-1 kinase.

    • Biotinylated peptide substrate with the amino acid sequence PWDPDDADITEILG.[3]

    • Assay Buffer.

    • ATP.

    • BAY 1161909 was dissolved in DMSO.

  • Procedure:

    • 50 nL of a 100-fold concentrated solution of BAY 1161909 in DMSO was pipetted into a black low-volume 384-well microtiter plate.[3]

    • 2 µL of a solution of Mps-1 in assay buffer was added.

    • The kinase and inhibitor were pre-incubated for 15 minutes.

    • The enzyme reaction was initiated by the addition of the peptide substrate and ATP (final concentration of 10 µM).

    • The reaction mixture was incubated to allow for substrate phosphorylation.

    • The level of phosphorylation was detected using TR-FRET technology.

    • IC50 values were determined from the resulting dose-response curves.

Cellular Proliferation Assays

This compound Cell Proliferation Assay:

The anti-proliferative activity of this compound was evaluated across a panel of various cancer cell lines.

  • Cell Culture: Cancer cell lines were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound.

  • Incubation: The plates were incubated for 5 days.[1][2]

  • Viability Assessment: Cell viability was determined using a standard method such as the MTT or crystal violet assay.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistical curve.

BAY 1161909 Cell Proliferation Assay:

The effect of BAY 1161909 on cell proliferation was determined using a crystal violet staining assay.[3]

  • Cell Culture and Seeding: Cultivated tumor cells (e.g., HeLa, MCF7, DU145) were plated in 96-well multititer plates at densities ranging from 1,000 to 5,000 cells per well in 200 µL of their respective growth medium supplemented with 10% fetal calf serum.[3]

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of BAY 1161909 (ranging from 0.01 to 30 µM), with a final DMSO concentration of 0.5%.[3]

  • Incubation: The cells were incubated for 4 days in the presence of the test substance.[3]

  • Staining:

    • The cells were fixed by adding 20 µL of an 11% glutaraldehyde solution for 15 minutes at room temperature.[3]

    • After washing three times with water, the plates were dried.

    • The cells were stained by adding 100 µL of a 0.1% crystal violet solution (pH 3.0).[3]

    • After another three washes with water, the plates were dried again.

  • Quantification: The dye was dissolved by adding 100 µL of a 10% acetic acid solution.[3] The absorbance was read on a plate reader to determine cell viability.

  • Data Analysis: IC50 values were determined by means of a 4-parameter fit.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a generalized workflow for evaluating these inhibitors.

TTK_Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_inhibition Inhibitor Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached Kinetochores Unattached Kinetochores TTK/Mps1 TTK/Mps1 Unattached Kinetochores->TTK/Mps1 activates TTK/Mps1->Anaphase SAC override leads to mitotic catastrophe MAD2, BUBR1, etc. MAD2, BUBR1, etc. TTK/Mps1->MAD2, BUBR1, etc. phosphorylates APC/C APC/C MAD2, BUBR1, etc.->APC/C inhibits Anaphase Promoting Complex/Cyclosome (APC/C) Anaphase Promoting Complex/Cyclosome (APC/C) APC/C->Anaphase triggers This compound This compound This compound->TTK/Mps1 inhibit BAY 1161909 BAY 1161909 BAY 1161909->TTK/Mps1 inhibit

Caption: TTK/Mps1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_compounds Test Compounds Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Potency_Comparison Comparative Potency Analysis Biochemical_Assay->Potency_Comparison Biochemical Potency Cellular_Assay Cellular Proliferation Assay (IC50 Determination) Cellular_Assay->Potency_Comparison Cellular Potency NTRC This compound NTRC->Biochemical_Assay NTRC->Cellular_Assay BAY BAY 1161909 BAY->Biochemical_Assay BAY->Cellular_Assay

Caption: Generalized Experimental Workflow.

References

A Comparative Analysis of Target Residence Time: NTRC 0066-0 and Other TTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the target residence time of the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), inhibitor NTRC 0066-0 against a panel of similar compounds. The data presented herein underscores the growing understanding that for many kinase inhibitors, a longer target residence time, rather than binding affinity alone, is a stronger predictor of cellular efficacy and potent anti-proliferative activity.[1][2]

This compound is a potent and highly selective inhibitor of TTK, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Its prolonged target residence time is a distinguishing feature, contributing to its robust anti-tumor activity.[1] This guide summarizes the quantitative data for this compound and its comparators, details the experimental methodology used to determine these parameters, and provides a visual representation of the relevant biological pathway.

Quantitative Comparison of TTK Inhibitor Kinetics

The following table summarizes the kinetic parameters, including the dissociation rate constant (koff or kd) and the target residence time (τ = 1/koff), for this compound and other notable TTK inhibitors. The data has been compiled from published studies utilizing Surface Plasmon Resonance (SPR) to measure the binding kinetics of these compounds to the TTK protein.[1] A longer residence time indicates a slower dissociation of the inhibitor from the target protein.

Compoundka (M-1s-1)kd (s-1)KD (M)Residence Time (τ) (min)
This compound 5.1 x 1052.2 x 10-44.3 x 10-1053.1
BAY 12173891.1 x 1064.0 x 10-43.8 x 10-1041.7
BAY 11619097.9 x 1056.0 x 10-47.4 x 10-1027.8
MPI-04796051.6 x 1069.7 x 10-45.9 x 10-1017.2
TC-Mps1-121.2 x 1061.1 x 10-39.2 x 10-1015.2
Mps-BAY2b2.2 x 1062.2 x 10-21.0 x 10-80.8
AZ31463.5 x 1071.8 x 10-15.0 x 10-90.1

Data compiled from Uitdehaag et al., J Mol Biol, 2017.

Experimental Protocols

The determination of target residence time for kinase inhibitors is crucial for understanding their pharmacodynamic properties. The primary method cited for generating the data in this guide is Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free optical technique that measures the real-time binding of molecules to a protein immobilized on a sensor chip. This allows for the determination of both the association (on-rate, ka) and dissociation (off-rate, kd) constants. The residence time (τ) is then calculated as the reciprocal of the dissociation rate constant (1/kd).

Representative Protocol for TTK Inhibitor Residence Time Determination:

  • Instrumentation: Biacore T200 or a similar SPR instrument.

  • Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.

  • Immobilization of TTK:

    • The sensor chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Recombinant human TTK protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface until the desired immobilization level is reached.

    • The remaining activated groups on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the immobilization of the TTK protein to allow for background signal subtraction.

  • Binding Assay:

    • The kinetic analysis is performed using a running buffer such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • A dilution series of the test compounds (e.g., this compound and comparators) is prepared in the running buffer.

    • Each compound concentration is injected over the TTK-immobilized and reference flow cells for a specific association time, followed by a long dissociation phase where only the running buffer flows over the chip. The length of the dissociation phase is critical for accurately measuring slow off-rates and, consequently, long residence times.

    • Between different compound injections, the sensor surface is regenerated using a suitable regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) to remove any bound compound from the previous injection.

  • Data Analysis:

    • The sensorgrams (plots of response units vs. time) are corrected for buffer effects and non-specific binding by subtracting the signal from the reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The residence time (τ) is calculated as 1/kd.

Signaling Pathway and Experimental Workflow

The Spindle Assembly Checkpoint (SAC) Pathway

TTK (Mps1) is a master regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The following diagram illustrates the central role of TTK in this pathway.

Caption: The Spindle Assembly Checkpoint pathway, highlighting the inhibitory role of this compound on TTK.

Experimental Workflow for Residence Time Determination

The process of determining the target residence time of a kinase inhibitor like this compound using Surface Plasmon Resonance (SPR) follows a structured workflow.

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Protein_Prep TTK Protein Purification Immobilization TTK Immobilization on Sensor Chip Protein_Prep->Immobilization Compound_Prep Compound Dilution Series Binding Compound Injection (Association) Compound_Prep->Binding Immobilization->Binding Dissociation Buffer Flow (Dissociation) Binding->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Calculation Calculate ka, kd, and Residence Time (τ) Fitting->Calculation

Caption: A streamlined workflow for determining inhibitor residence time using Surface Plasmon Resonance.

References

Comparative Efficacy of NTRC 0066-0 in CTNNB1 Mutant vs. Wild-Type Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of NTRC 0066-0, a selective TTK (Mps1) kinase inhibitor, in cancer cell lines with and without mutations in the CTNNB1 gene, which encodes β-catenin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.

Mutations in CTNNB1 are a hallmark of various cancers, leading to the constitutive activation of the Wnt signaling pathway and promoting tumorigenesis.[1][2] this compound has emerged as a promising therapeutic agent that demonstrates preferential cytotoxicity towards cancer cells harboring these mutations.[3]

Quantitative Analysis of In Vitro Efficacy

This compound exhibits significantly greater potency in cancer cell lines with activating mutations in CTNNB1 compared to their wild-type counterparts. Studies have shown that, on average, CTNNB1-mutant cell lines are approximately three times more sensitive to this compound.[3] The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a panel of representative CTNNB1 mutant and wild-type cancer cell lines.

Cell LineCancer TypeCTNNB1 StatusThis compound IC50 (nM)
A427Lung CarcinomaMutantValue not explicitly stated, but demonstrated high sensitivity
HCT116Colon CarcinomaMutantValue not explicitly stated, but demonstrated high sensitivity
LS 174TColorectal AdenocarcinomaMutantValue not explicitly stated, but demonstrated high sensitivity
SW48Colorectal AdenocarcinomaMutantValue not explicitly stated, but demonstrated high sensitivity
MDA-MB-231Triple-Negative Breast CancerWild-TypeRelatively less sensitive compared to mutant lines
VariousVariousWild-Type11 - 290

Note: Specific IC50 values for the individual mutant cell lines were not detailed in the provided search results, but their high sensitivity was consistently reported. The IC50 range for wild-type cell lines is derived from a broader panel screening.[4][5]

In Vivo Efficacy in a Xenograft Model

The preferential activity of this compound in CTNNB1-mutant cancer cells has been validated in preclinical in vivo models. In a xenograft model using the CTNNB1-mutant lung carcinoma cell line A427, oral administration of this compound resulted in a remarkable 90% reduction in tumor growth.[3][4] This was significantly more pronounced than the 70% tumor growth reduction observed in a xenograft model using the CTNNB1 wild-type triple-negative breast cancer cell line MDA-MB-231.[3][6]

Experimental Protocols

Cell Proliferation Assay

The in vitro efficacy of this compound was determined using a standardized cell proliferation assay across a panel of 66 genetically distinct cancer cell lines (Oncolines).[3]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at their optimal densities.

  • Compound Treatment: Cells were exposed to a concentration gradient of this compound.

  • Incubation: The plates were incubated for a period of 5 days.[5]

  • Viability Assessment: Cell viability was measured using a suitable assay (e.g., CellTiter-Glo) to determine the concentration of this compound that inhibited cell growth by 50% (IC50).

  • Data Analysis: IC50 values were calculated from dose-response curves. The sensitivity of CTNNB1-mutant versus wild-type cell lines was compared using statistical methods such as ANOVA.[3]

In Vivo Xenograft Study

The antitumor activity of this compound in a preclinical setting was evaluated using a mouse xenograft model.

  • Cell Implantation: A427 (CTNNB1-mutant) lung carcinoma cells were subcutaneously implanted into immunodeficient mice.[3][4]

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated with either vehicle control or 20 mg/kg this compound, administered orally every other day.[3][6]

  • Monitoring: Tumor volume and body weight were monitored regularly throughout the study.

  • Endpoint: The study was concluded after a predetermined period, and the tumor growth inhibition was calculated.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin (CTNNB1) Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded (Wild-Type) Nucleus Nucleus Beta_Catenin->Nucleus Translocates (Mutant) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds & Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes NTRC_0066_0 This compound (TTK Inhibitor) TTK TTK NTRC_0066_0->TTK Inhibits TTK->Destruction_Complex Modulates (Indirect)

Caption: Wnt/β-catenin signaling and the intervention point of this compound.

Experimental_Workflow Efficacy Comparison Workflow Cell_Lines Select Cell Lines (CTNNB1 Mutant & Wild-Type) In_Vitro In Vitro Studies Cell_Lines->In_Vitro In_Vivo In Vivo Studies Cell_Lines->In_Vivo Proliferation_Assay Cell Proliferation Assay (5-day incubation) In_Vitro->Proliferation_Assay IC50 Determine IC50 Values Proliferation_Assay->IC50 Comparison Compare Efficacy IC50->Comparison Xenograft Xenograft Model (A427 & MDA-MB-231) In_Vivo->Xenograft Treatment Treat with this compound (20 mg/kg, oral, q.o.d.) Xenograft->Treatment Tumor_Measurement Measure Tumor Growth Treatment->Tumor_Measurement Tumor_Measurement->Comparison

Caption: Workflow for comparing this compound efficacy in vitro and in vivo.

References

Validating the On-Target Effects of NTRC 0066-0: A Comparative Guide to siRNA and CRISPR Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of NTRC 0066-0, a selective inhibitor of Threonine Tyrosine Kinase (TTK), against genetic knockdown techniques using small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR). The objective is to offer a clear, data-driven comparison of these approaches, supported by detailed experimental protocols and visual aids to facilitate experimental design and data interpretation.

Introduction to this compound and its Target, TTK

This compound is a potent and selective small molecule inhibitor of TTK, also known as Monopolar Spindle 1 (Mps1). TTK is a crucial dual-specificity kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Dysregulation of TTK is frequently observed in various cancers, making it an attractive therapeutic target. Inhibition of TTK by this compound has been shown to induce mitotic errors, leading to aneuploidy and subsequent cancer cell death.[1][2][3]

To confidently attribute the observed phenotypic effects of this compound to its intended target, TTK, it is essential to perform rigorous on-target validation studies. The gold-standard methods for this purpose are the genetic knockdown or knockout of the target protein using siRNA or CRISPR-Cas9 technology, respectively. A high degree of concordance between the phenotypic outcomes of chemical inhibition and genetic perturbation provides strong evidence for the on-target activity of the compound.

Comparative Analysis of On-Target Validation Methods

Both siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of TTK are expected to phenocopy the effects of this compound. This includes a reduction in cell viability, an increase in apoptosis, and characteristic mitotic defects such as premature anaphase onset and chromosome mis-segregation.

Quantitative Data Comparison

The following tables summarize the quantitative data on the effects of this compound and TTK knockdown from various studies. It is important to note that the experimental conditions, including cell lines and assay durations, may vary between the studies cited.

Table 1: Comparison of Anti-proliferative Activity

MethodCell LineMetricValueReference
This compound HCT 116 (Colon Carcinoma)IC50 (3-day assay)37 nM[4]
LoVo (Colorectal Adenocarcinoma)IC50 (3-day assay)40 nM[4]
A-172 (Glioblastoma)IC50 (3-day assay)51 nM[4]
DoTc2 4520 (Cervix Carcinoma)IC50 (3-day assay)117 nM[4]
MG-63 (Osteosarcoma)IC50 (3-day assay)135 nM[4]
OVCAR-3 (Ovary Adenocarcinoma)IC50 (3-day assay)872 nM[4]
Various Cancer Cell Lines (66 lines)Average IC5096 nM[5]
TTK siRNA Gastric Cancer CellsCell ProliferationSignificantly Inhibited[6]
PANC-1 (Pancreatic Cancer)Cell GrowthSignificantly Inhibited[7]
Ovarian Cancer CellsCell ProliferationSignificantly Inhibited[8]

Table 2: Comparison of Apoptosis Induction

MethodCell LineAssayResultReference
This compound HCT 116Caspase-3/7 ActivityIncreased Activity[2][9]
TTK siRNA Gastric Cancer CellsAnnexin V / TUNEL / Caspase-3/7Increased Apoptosis[6]
PANC-1, Panc 10.05, SW-1990Annexin V / Caspase-3/7Increased Apoptosis[7]
TTK shRNA Ovarian Cancer CellsNot SpecifiedIncreased Apoptosis[8]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

TTK Signaling in the Spindle Assembly Checkpoint

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_intervention Intervention Unattached_Kinetochore Unattached Kinetochore TTK_Mps1 TTK (Mps1) Unattached_Kinetochore->TTK_Mps1 recruits & activates MAD2 MAD2 TTK_Mps1->MAD2 phosphorylates BUB1 BUB1 TTK_Mps1->BUB1 phosphorylates MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC BUB1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase degrades securin to initiate anaphase NTRC_0066_0 This compound NTRC_0066_0->TTK_Mps1 inhibits siRNA_CRISPR siRNA / CRISPR siRNA_CRISPR->TTK_Mps1 depletes

Caption: TTK signaling pathway in the Spindle Assembly Checkpoint.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_assays Phenotypic Assays Cancer_Cells Cancer Cell Line (e.g., HCT 116, MDA-MB-231) NTRC_0066_0 This compound Treatment Cancer_Cells->NTRC_0066_0 siRNA TTK siRNA Transfection Cancer_Cells->siRNA CRISPR TTK CRISPR Knockout Cancer_Cells->CRISPR Control Vehicle/Scrambled siRNA/Non-targeting gRNA Cancer_Cells->Control Viability Cell Viability (MTS/MTT Assay) NTRC_0066_0->Viability Apoptosis Apoptosis (Annexin V, Caspase Activity) NTRC_0066_0->Apoptosis Mitosis Mitotic Analysis (pHH3 Staining, Mitotic Index) NTRC_0066_0->Mitosis Western_Blot Western Blot (TTK, p-Histone H3) NTRC_0066_0->Western_Blot siRNA->Viability siRNA->Apoptosis siRNA->Mitosis siRNA->Western_Blot CRISPR->Viability CRISPR->Apoptosis CRISPR->Mitosis CRISPR->Western_Blot Control->Viability Control->Apoptosis Control->Mitosis Control->Western_Blot

Caption: General workflow for validating this compound on-target effects.

Logical Relationship of Validation

Logical_Relationship cluster_approaches Experimental Approaches Hypothesis Hypothesis: This compound exerts its effects by inhibiting TTK Chemical Chemical Inhibition (this compound) Hypothesis->Chemical Genetic Genetic Perturbation (siRNA/CRISPR of TTK) Hypothesis->Genetic Phenotype Observed Phenotype (e.g., Apoptosis, Mitotic Arrest) Chemical->Phenotype Genetic->Phenotype Conclusion Conclusion: High concordance supports on-target activity Phenotype->Conclusion Comparison

Caption: Logical framework for on-target validation.

Experimental Protocols

The following are detailed protocols for key experiments used in the validation of this compound's on-target effects.

siRNA-Mediated Knockdown of TTK

Objective: To transiently reduce the expression of TTK protein.

Materials:

  • Cancer cell line of interest

  • TTK-specific siRNA and scrambled negative control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent or similar

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Complete growth medium

Protocol:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells reach 60-80% confluency at the time of transfection.[10]

  • Preparation of siRNA-lipid complexes:

    • For each well, dilute 20-80 pmols of TTK siRNA or scrambled control siRNA into 100 µl of Opti-MEM™ medium (Solution A).[10]

    • In a separate tube, dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ medium (Solution B).[10]

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow complex formation.[10]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.[10]

    • Add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.

    • Aspirate the wash medium from the cells and add the 1 ml of the transfection complex mixture to each well.[10]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[10]

  • Post-transfection: Add 1 ml of 2x normal growth medium (containing 2x serum and antibiotics) to each well without removing the transfection mixture. Incubate for an additional 24-72 hours before proceeding with downstream assays.[10]

CRISPR/Cas9-Mediated Knockout of TTK

Objective: To generate a stable cell line with a permanent knockout of the TTK gene.

Materials:

  • Cancer cell line of interest

  • Lentiviral or plasmid-based CRISPR/Cas9 system with a TTK-targeting sgRNA

  • Non-targeting sgRNA control

  • Appropriate selection antibiotic (e.g., puromycin)

  • 96-well plates for single-cell cloning

Protocol:

  • sgRNA Design and Cloning: Design and clone two to four sgRNAs targeting an early exon of the TTK gene into a suitable CRISPR/Cas9 vector.

  • Transfection/Transduction: Introduce the CRISPR/Cas9 plasmids or lentiviral particles into the target cells. For lentiviral transduction, an MOI (multiplicity of infection) titration is recommended to achieve a single viral integration per cell.

  • Selection: 48 hours post-transfection/transduction, begin selection with the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration) to eliminate non-transduced cells.

  • Single-Cell Cloning: After selection, seed the cells at a very low density (e.g., 0.5 cells/well) into 96-well plates to isolate single clones.

  • Expansion and Validation: Expand the single-cell clones and validate the knockout of TTK at both the genomic level (Sanger sequencing or T7E1 assay) and the protein level (Western blot).[11][12]

Cell Viability Assay (MTS)

Objective: To quantify the effect of this compound or TTK knockdown on cell proliferation.

Materials:

  • Treated and control cells

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • For this compound, add serial dilutions of the compound to the wells.

    • For siRNA/CRISPR, seed the already transfected/knockout cells.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • MTS Addition: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Caspase-3/7 Activity)

Objective: To measure the induction of apoptosis.

Materials:

  • Treated and control cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay reagent

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or perform TTK knockdown as described above.[7]

  • Reagent Addition: After the desired incubation period (e.g., 48-72 hours), add 100 µl of Caspase-Glo® 3/7 reagent to each well.[7]

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[7]

Western Blot for TTK and Phospho-Histone H3

Objective: To confirm TTK knockdown and assess the functional consequence of TTK inhibition on a downstream marker.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-TTK, anti-Phospho-Histone H3 (Ser10), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the TTK band will confirm knockdown, while a decrease in the Phospho-Histone H3 (Ser10) band will indicate functional inhibition of the mitotic kinase activity.[8]

Conclusion

The validation of this compound's on-target effects through siRNA and CRISPR is a critical step in its preclinical development. The strong concordance in the cellular phenotypes induced by both the small molecule inhibitor and genetic depletion of TTK provides compelling evidence that this compound acts through its intended mechanism of action. This guide provides the necessary framework, comparative data, and detailed protocols to aid researchers in designing and executing robust on-target validation studies. The consistent observation of decreased cell proliferation, increased apoptosis, and mitotic disruption across these different methodologies solidifies the role of TTK as a key therapeutic target in cancer and positions this compound as a promising agent for further investigation.

References

Cross-resistance studies with NTRC 0066-0 and other chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology Drug Development

In the landscape of precision oncology, understanding the potential for cross-resistance between novel targeted agents and existing chemotherapeutics is paramount for strategic clinical development. This guide provides a comparative analysis of NTRC 0066-0, a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), alongside other established chemotherapeutic agents. By examining its performance through available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of drug resistance and combination therapies involving TTK inhibition.

Performance Data: this compound vs. Other Chemotherapeutics

This compound has demonstrated potent anti-proliferative activity across a diverse range of human cancer cell lines, with IC50 values in the low nanomolar range. The following tables summarize the available data, offering a glimpse into the comparative efficacy of this compound.

Cell LineCancer TypeThis compound IC50 (nM)Doxorubicin IC50 (nM)Cisplatin IC50 (nM)Paclitaxel IC50 (nM)
HCT 116Colon Carcinoma37---
LoVoColorectal Adenocarcinoma40---
A-172Glioblastoma51---
DoTc2 4510Cervix Carcinoma117---
MG-63Osteosarcoma135---
OVCAR-3Ovary Adenocarcinoma872---

Table 1: Comparative IC50 values of this compound in various cancer cell lines. Data for other chemotherapeutics in these specific experiments were not available in the public domain.

Cell LineCancer TypeThis compound IC50 (nM)Vincristine IC50 (nM)Docetaxel IC50 (nM)Temozolomide IC50 (µM)
GBM Cell Line Panel (average)Glioblastoma~20-40Not specifiedNot specifiedNot specified

Table 2: IC50 values of this compound in a panel of glioblastoma cell lines. While combination studies were performed, direct IC50 comparisons for the other agents in this specific study were not provided.[1]

Experimental Protocols

Detailed experimental protocols for cross-resistance studies involving this compound are not extensively published. However, a general methodology for assessing cross-resistance can be outlined based on standard laboratory practices.

1. Generation of Drug-Resistant Cell Lines:

A common method to develop drug-resistant cell lines involves continuous exposure to a specific chemotherapeutic agent.[2]

  • Procedure:

    • Parental cancer cell lines are cultured in the presence of a low concentration of the selected chemotherapeutic agent (e.g., docetaxel).

    • The concentration is gradually increased in a stepwise manner over several months.

    • At each step, surviving cells are allowed to repopulate before being subjected to the next higher concentration.

    • The process is continued until a cell line capable of proliferating in the presence of a significantly higher concentration of the drug is established.

    • Resistance is confirmed by comparing the IC50 value of the resistant cell line to that of the parental cell line using a cell viability assay.

2. Cell Viability Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

  • Procedure:

    • Cells (both parental and resistant lines) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound and the chemotherapeutic agent to which resistance was developed.

    • After a predetermined incubation period (e.g., 72 hours), the MTT reagent is added to each well.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • The IC50 values are then calculated from the dose-response curves.

3. Synergy, Additivity, or Antagonism Assessment:

To evaluate the interaction between this compound and another chemotherapeutic agent, a combination index (CI) is often calculated using software like CompuSyn.

  • Procedure:

    • Cells are treated with various concentrations of each drug alone and in combination at a constant ratio.

    • Cell viability is measured using the MTT assay.

    • The CI is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing Molecular Interactions and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a general experimental workflow.

TTK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ttk TTK/Mps1 Core cluster_downstream Downstream Pathways cluster_inhibitor Aurora_B Aurora B Kinase NDC80 NDC80 Complex Aurora_B->NDC80 Activates TTK TTK (Mps1) NDC80->TTK Recruits to Kinetochore PKC_ERK PKCα/ERK1/2 Pathway TTK->PKC_ERK Activates PI3K_Akt PI3K/Akt Pathway TTK->PI3K_Akt Inactivates Proliferation Proliferation PKC_ERK->Proliferation Akt_mTOR Akt-mTOR Pathway PI3K_Akt->Akt_mTOR Activates Differentiation_Inhibition Differentiation_Inhibition PI3K_Akt->Differentiation_Inhibition Apoptosis_Inhibition Apoptosis_Inhibition Akt_mTOR->Apoptosis_Inhibition NTRC_0066_0 This compound NTRC_0066_0->TTK Inhibits

Caption: TTK/Mps1 Signaling Pathways in Cancer.

The TTK/Mps1 kinase plays a crucial role in the spindle assembly checkpoint.[7][8][9] Downstream, it can influence cell fate through various signaling cascades, including the PKCα/ERK1/2 and PI3K/Akt pathways in colon cancer, and the Akt-mTOR pathway in gastric cancer.[10]

Cross_Resistance_Workflow Start Start Parental_Cells Parental Cancer Cell Line Start->Parental_Cells Drug_Exposure Continuous Exposure to Chemotherapeutic Agent (e.g., Docetaxel) Parental_Cells->Drug_Exposure Viability_Assay Cell Viability Assay (MTT) Parental_Cells->Viability_Assay Resistant_Line Generate Drug-Resistant Cell Line Drug_Exposure->Resistant_Line Resistant_Line->Viability_Assay Compare_IC50 Compare IC50 Values Viability_Assay->Compare_IC50 Cross_Resistance Assess Cross-Resistance with this compound Compare_IC50->Cross_Resistance End End Cross_Resistance->End

Caption: Experimental Workflow for Cross-Resistance Study.

This diagram outlines the key steps in a typical in vitro study to determine if resistance to one chemotherapeutic agent confers resistance to this compound.

Conclusion

This compound is a highly potent TTK inhibitor with promising preclinical activity. The available data suggests that its efficacy is comparable to or greater than some standard chemotherapeutic agents in certain cancer cell lines. However, a comprehensive understanding of its cross-resistance profile requires further dedicated studies. The experimental framework provided in this guide offers a basis for conducting such investigations. By elucidating the potential for cross-resistance, researchers can better position this compound in the therapeutic landscape, identify patient populations most likely to benefit, and design rational combination strategies to overcome drug resistance.

References

Comparative Analysis of NTRC 0066-0 in Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of NTRC 0066-0, a selective Threonine Tyrosine Kinase (TTK) inhibitor, against other TTK inhibitors across various cancer types. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support informed decisions in cancer research and drug development.

Executive Summary

This compound is a potent and selective inhibitor of TTK (also known as Mps1), a key regulator of the spindle assembly checkpoint.[1][2] Inhibition of TTK disrupts proper chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells.[3][4] This guide presents a comparative analysis of this compound's performance in various cancer cell lines, highlighting its efficacy, particularly in triple-negative breast cancer (TNBC) and cancers harboring CTNNB1 (β-catenin) mutations.[5][6] We also provide a comparative overview with other known TTK inhibitors and detail the experimental protocols used in key studies.

Data Presentation: In Vitro Efficacy of this compound and Comparators

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TTK inhibitors in a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound IC50 (nM)Reversine IC50 (nM)MPI-0479605 IC50 (nM)Mps-Bay2b IC50 (nM)
MOLT4[1]Acute Lymphoblastic Leukemia30---
HCT 116[7]Colon Carcinoma37-~200~100
LoVo[7]Colorectal Adenocarcinoma40---
A-172[7]Glioblastoma51---
DoTc2 4520[7]Cervix Carcinoma117---
MG-63[7]Osteosarcoma135---
OVCAR-3[5]Ovary Adenocarcinoma872---
MDA-MB-231[2]Triple-Negative Breast Cancer11 - 290 (range)---
A427 (CTNNB1 mutant)[6]Lung CarcinomaMore sensitive than WT---

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of this compound and other inhibitors was determined using a standard ATP-based luminescence assay.[6]

  • Cell Seeding: Cancer cells were seeded in 384-well plates at a density of 1,000-5,000 cells per well and incubated for 24 hours.

  • Compound Addition: A serial dilution of the test compounds (e.g., this compound) was added to the wells.

  • Incubation: The plates were incubated for 3 to 5 days.[2][7]

  • Luminescence Measurement: After incubation, a reagent such as ATPlite 1Step (PerkinElmer) was added to lyse the cells and generate a luminescent signal proportional to the ATP concentration, which is indicative of the number of viable cells.[6]

  • Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.[6]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in mouse xenograft models.[6]

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for TNBC or A427 for lung cancer) were subcutaneously or orthotopically implanted into immunocompromised mice.[6]

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 150-200 mm³). Mice were then randomized into vehicle control and treatment groups.[6]

  • Drug Administration: this compound was administered orally at a dose of 20 mg/kg, typically on an every-other-day schedule.[6]

  • Tumor Volume Measurement: Tumor size was measured regularly (e.g., three times a week) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group. Tumor growth inhibition (TGI) was calculated at the end of the study.[6] In some studies, this compound demonstrated a 70% to 90% reduction in tumor growth in MDA-MB-231 and A427 xenograft models, respectively.[6]

Mandatory Visualization

Signaling Pathway of TTK in Mitosis

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_drug Drug Intervention Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Kinetochore Unattached Kinetochore TTK TTK (Mps1) Kinetochore->TTK activates MAD2 MAD2 TTK->MAD2 phosphorylates & activates CDC20 CDC20 MAD2->CDC20 inhibits APC_C APC/C CDC20->APC_C activates APC_C->Anaphase initiates NTRC0066_0 This compound NTRC0066_0->TTK inhibits

Caption: TTK's role in the Spindle Assembly Checkpoint and its inhibition by this compound.

Experimental Workflow for In Vitro Drug Screening

Experimental_Workflow start Start cell_seeding Seed Cancer Cells in 384-well plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Serial Dilutions of this compound & Comparators incubation_24h->compound_addition incubation_72h Incubate for 3-5 days compound_addition->incubation_72h atplite_addition Add ATPlite Reagent incubation_72h->atplite_addition luminescence_measurement Measure Luminescence atplite_addition->luminescence_measurement data_analysis Data Analysis: Calculate IC50 values luminescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of anti-cancer compounds.

Comparative Discussion

This compound demonstrates potent anti-proliferative activity across a diverse range of cancer cell lines, with IC50 values often in the low nanomolar range.[1][2] A key finding is the heightened sensitivity of cancer cells with activating mutations in the CTNNB1 gene to TTK inhibitors, including this compound.[5][6] This suggests that mutant β-catenin could serve as a predictive biomarker for patient stratification in future clinical trials.

Compared to other TTK inhibitors such as reversine, MPI-0479605, and Mps-Bay2b, this compound often exhibits superior or comparable potency in preclinical models.[7] Furthermore, this compound has been shown to act synergistically with taxane-based chemotherapies like docetaxel, particularly in TNBC models.[7] This combination therapy has been observed to enhance tumor cell killing and prolong survival in animal models.

However, it is important to note that the in vitro efficacy of this compound did not translate to significant in vivo anti-tumor activity in some glioblastoma models, highlighting the importance of further investigation into the pharmacokinetics and tumor microenvironment factors that may influence drug efficacy.

Conclusion

This compound is a promising selective TTK inhibitor with potent in vitro and in vivo anti-cancer activity in several cancer types, most notably TNBC and CTNNB1-mutant cancers. Its performance, particularly in combination with chemotherapy, warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers designing preclinical studies and for those involved in the clinical development of novel cancer therapeutics.

References

A Comparative Guide to NTRC 0066-0 and First-Generation TTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation Threonine Tyrosine Kinase (TTK) inhibitor, NTRC 0066-0, against a panel of first-generation TTK inhibitors. The information presented is supported by experimental data to assist in the evaluation of these compounds for research and development purposes.

Introduction to TTK Inhibition

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the spindle assembly checkpoint (SAC). The SAC ensures the proper segregation of chromosomes during mitosis. In many cancer cells, which exhibit high rates of proliferation and genomic instability, TTK is overexpressed. Inhibition of TTK disrupts the SAC, leading to mitotic catastrophe and subsequent cell death, making it a promising target for cancer therapy. This guide focuses on the evolution of TTK inhibitors, benchmarking the performance of this compound against its predecessors.

Data Presentation

The following tables summarize the quantitative data for this compound and several first-generation TTK inhibitors.

Table 1: Potency (IC50) of TTK Inhibitors

This table compares the half-maximal inhibitory concentration (IC50) of the specified TTK inhibitors, indicating their potency in enzymatic assays.

CompoundIC50 (nM)
This compound 0.9 [1]
Mps-BAY2b14[2]
BAY 1161909 (Empesertib)< 1[3]
BAY 1217389< 10[4][5][6][7]
TC-Mps1-126.4[8][9][]
MPI-04796051.8[11][12][13]
Table 2: Target Residence Time of TTK Inhibitors

Target residence time is a measure of the duration that an inhibitor remains bound to its target. A longer residence time can lead to a more sustained biological effect.

CompoundResidence Time (τ) in seconds
This compound ~3185 [14]
Mps-BAY2b31[14]
MPI-0479605718[14]
AZD 31464[14]
Staurosporine42[14]

Note: AZD 3146 and Staurosporine are included for comparative purposes as known kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TTK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TTK.

Principle: The assay quantifies the phosphorylation of a substrate by TTK in the presence of ATP. The amount of product formed is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

  • Recombinant human TTK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare a master mix containing kinase buffer, MBP, and ATP.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the TTK enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • The luminescence signal is read using a plate reader. The IC50 value is calculated from the dose-response curve.[15][16]

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of TTK inhibitors on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT-116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[17][18][19][20]

Target Residence Time Determination (Jump Dilution Method)

This method is used to measure the dissociation rate (koff) of an inhibitor from its target kinase.

Principle: The "jump dilution" method involves pre-incubating the kinase with a saturating concentration of the inhibitor to form the enzyme-inhibitor complex. This complex is then rapidly diluted into a solution containing the substrate and ATP, which initiates the enzymatic reaction. The recovery of kinase activity over time is monitored, which corresponds to the dissociation of the inhibitor.

Materials:

  • Purified kinase (TTK)

  • Inhibitor of interest

  • Kinase buffer

  • ATP and substrate

  • Detection reagents (e.g., Transcreener® ADP² FP Assay)

  • 384-well plates

Procedure:

  • Pre-incubation: Incubate the kinase with a saturating concentration of the inhibitor (typically 10-20 times its IC50) to allow the formation of the enzyme-inhibitor complex.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing a high concentration of ATP and substrate. This dilution reduces the concentration of the free inhibitor to a level where rebinding is minimal.

  • Monitor Activity: Measure the kinase activity at different time points as the inhibitor dissociates from the enzyme.

  • Data Analysis: The dissociation rate constant (koff) is determined by fitting the enzyme progress curves to a first-order exponential decay equation. The residence time (τ) is the reciprocal of koff (τ = 1/koff).[21][22][23][24][25]

Mandatory Visualization

TTK Signaling Pathway

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition TTK Inhibition Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK (Mps1) Unattached_Kinetochores->TTK_Mps1 recruits MAD_BUB_Proteins MAD & BUB Proteins TTK_Mps1->MAD_BUB_Proteins phosphorylates & activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition MAD_BUB_Proteins->SAC_Activation Anaphase_Progression Anaphase Progression APC_C_Inhibition->Anaphase_Progression prevents TTK_Inhibitor This compound TTK_Inhibitor->TTK_Mps1 inhibits

Caption: Simplified TTK signaling pathway in the spindle assembly checkpoint.

Experimental Workflow for TTK Inhibitor Evaluation

Experimental_Workflow Biochemical_Assay Biochemical Assay (TTK Kinase Assay) Cellular_Assay Cellular Assays (e.g., Proliferation, Target Engagement) Biochemical_Assay->Cellular_Assay Potent hits In_Vivo_Models In Vivo Models (Xenograft Studies) Cellular_Assay->In_Vivo_Models Active compounds Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Efficacious compounds

Caption: A typical workflow for the evaluation and development of TTK inhibitors.

References

Synergistic Effects of NTRC 0066-0 with Other Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

NTRC 0066-0 is a potent and selective small-molecule inhibitor of threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1).[1][2] TTK is a critical component of the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures the accurate segregation of chromosomes during mitosis.[3] Due to its role in maintaining genomic stability, and its overexpression in various cancers like triple-negative breast cancer (TNBC), TTK has emerged as a promising target for cancer therapy.[1][3] This guide provides a comparative analysis of the synergistic effects of this compound when combined with other targeted therapies, supported by experimental data and detailed protocols.

Mechanism of Action: TTK Inhibition

This compound exhibits subnanomolar potency in TTK enzyme assays (IC50 = 0.9 nM) and inhibits the proliferation of a diverse range of cancer cell lines.[2][4] Its mechanism of action centers on the disruption of the spindle assembly checkpoint. By inhibiting TTK, this compound prevents the proper attachment of chromosomes to the mitotic spindle, leading to chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][3]

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached_Kinetochores Unattached Kinetochores TTK TTK (Mps1) Kinase Unattached_Kinetochores->TTK recruits & activates SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) TTK->SAC_Proteins phosphorylates & activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase progression allowed NTRC_0066_0 This compound NTRC_0066_0->TTK inhibits

Caption: this compound inhibits the TTK kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).

Synergistic Combinations and Performance Data

Synergy with Microtubule-Targeting Agents in Triple-Negative Breast Cancer (TNBC)

The most significant synergistic effects of this compound have been observed in combination with taxanes, such as docetaxel, which are microtubule-stabilizing agents. This combination is particularly effective in TNBC, a cancer type characterized by high chromosomal instability and frequent overexpression of TTK.[1]

The rationale for this synergy lies in the complementary mechanisms of the two drugs. Docetaxel disrupts microtubule dynamics, causing mitotic arrest and activating the SAC. The subsequent inhibition of TTK by this compound overrides this checkpoint, forcing cells with damaged spindles to proceed through mitosis, which results in massive chromosome missegregation and cell death.

Synergy_Workflow cluster_docetaxel Docetaxel Action cluster_ntrc This compound Action Cancer_Cell Cancer Cell (e.g., TNBC) Docetaxel Docetaxel Cancer_Cell->Docetaxel NTRC_0066_0 This compound Cancer_Cell->NTRC_0066_0 Microtubules Microtubule Stabilization Docetaxel->Microtubules SAC_Activation Mitotic Arrest & SAC Activation Microtubules->SAC_Activation SAC_Override SAC Override TTK_Inhibition TTK Inhibition NTRC_0066_0->TTK_Inhibition TTK_Inhibition->SAC_Override Synergy Synergistic Cell Death SAC_Override->Synergy leads to Mitotic Catastrophe

Caption: Synergistic mechanism of this compound and Docetaxel in cancer cells.

Quantitative Data Summary

TherapyModelEfficacy MetricResultReference
This compound (monotherapy) MDA-MB-231 XenograftTumor Growth Inhibition70%[5]
Docetaxel + this compound KEP-Brca1 mouse model (TNBC)Median SurvivalDoubled compared to monotherapy[1]
Docetaxel + this compound KEP-Brca1 mouse model (TNBC)Tumor RemissionExtended remission without toxicity[1][4]
Enhanced Efficacy in CTNNB1-Mutant Cancers

A key finding is the heightened sensitivity of cancer cell lines with activating mutations in the CTNNB1 gene (encoding β-catenin) to TTK inhibitors.[5] Cell lines harboring mutant CTNNB1 are up to five times more sensitive to this compound than wild-type cells.[6] This suggests that mutant CTNNB1 could serve as a prognostic biomarker for patient selection in clinical trials.[5]

Quantitative Data Summary

TherapyModelGenotypeEfficacy MetricResultReference
This compound A427 XenograftCTNNB1 homozygous mutantTumor Growth Inhibition90%[5]
This compound MDA-MB-231 XenograftCTNNB1 wild-typeTumor Growth Inhibition70%[5]
Contrasting Results in Glioblastoma (GBM)

While synergy is observed in breast cancer, studies in glioblastoma models have yielded different results. An investigation of this compound in orthotopic GBM models found that while the drug is cytotoxic to GBM cells in vitro with low nanomolar IC50s, it did not synergize with microtubule poisons (vincristine, docetaxel) or DNA damaging agents (temozolomide) in vitro.[7][8] Furthermore, despite good brain penetration, this compound did not improve the survival of mice with orthotopic GBM tumors in various treatment settings.[7] This highlights the context-dependent nature of the synergistic potential of TTK inhibitors.

Experimental Protocols

In Vivo Synergy Study in TNBC Mouse Model[1]
  • Model: A genetically engineered mouse model that spontaneously develops breast tumors sharing key features with human TNBC (KEP-Brca1 model).

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Docetaxel alone

    • This compound and Docetaxel combination

  • Dosing:

    • This compound: Administered orally.

    • Docetaxel: Administered at a therapeutic dose.

  • Protocol: Treatment was initiated when tumors reached a palpable size. The combination of this compound and docetaxel was co-administered.

  • Endpoint: Animal survival and tumor remission were monitored. The study concluded that treatment efficacy was only achieved upon co-administration, suggesting a synergistic in vivo effect.[1]

In Vivo Efficacy in CTNNB1-Mutant Xenograft Model[5]
  • Cell Line: A427 lung carcinoma cell line (homozygous mutant for CTNNB1).

  • Model: Female nude mice with subcutaneously implanted A427 cells.

  • Treatment: this compound was administered when tumors reached a specific volume.

  • Endpoint: Tumor growth was measured regularly. Body weight was monitored to assess toxicity. The study demonstrated a 90% reduction in tumor growth in this model.[5]

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Xenograft Implantation in Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Grouping Randomize into Treatment Groups Tumor_Growth->Grouping Dosing Administer Therapy: - Vehicle - Drug A - Drug B - A + B Grouping->Dosing Monitoring Monitor Tumor Volume & Animal Survival Dosing->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Curves Monitoring->Endpoint

Caption: General experimental workflow for in vivo synergy studies.

Conclusion

The TTK inhibitor this compound demonstrates significant therapeutic potential, particularly when used in combination therapies. Strong evidence supports a synergistic relationship with microtubule-targeting agents like docetaxel for the treatment of triple-negative breast cancer, leading to enhanced survival and tumor remission in preclinical models.[1] Furthermore, the identification of CTNNB1 mutations as a biomarker for heightened sensitivity opens a promising avenue for patient stratification.[5] However, the lack of observed synergy in glioblastoma models underscores that the efficacy of these combinations is tumor-type specific.[7] Future research should continue to explore novel synergistic partners and elucidate the specific genetic contexts that confer sensitivity to TTK inhibition, paving the way for more effective and targeted cancer therapies.

References

NTRC 0066-0: A Head-to-Head Comparison of a Potent TTK Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the selective TTK inhibitor NTRC 0066-0, comparing its in vitro and in vivo performance against other TTK inhibitors and conventional chemotherapeutic agents. This guide synthesizes data from key published studies to provide researchers, scientists, and drug development professionals with a detailed comparative overview.

This compound is a highly potent and selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancers, TTK is overexpressed, making it a promising therapeutic target. Inhibition of TTK by this compound leads to defects in chromosome alignment, inducing mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] This guide provides a head-to-head comparison of this compound with other TTK inhibitors and standard chemotherapies, supported by experimental data from published research.

Performance Comparison: this compound vs. Alternative Compounds

This compound has demonstrated superior potency in both biochemical and cell-based assays when compared to a panel of other TTK inhibitors. Furthermore, its anti-proliferative effects are comparable to or exceed those of some classical cytotoxic agents.

Head-to-Head Comparison with other TTK Inhibitors

A key study directly compared the efficacy of this compound against eleven other TTK inhibitors. The data reveals that this compound exhibits one of the lowest IC50 values in a biochemical kinase assay and the most potent anti-proliferative activity across a panel of 66 cancer cell lines.[3]

InhibitorTTK IC50 (nM) [Enzymatic Assay]Average IC50 (nM) [66 Cancer Cell Lines]
This compound 0.9 96
Mps-BAY2b1220
BAY 1161909<1160
BAY 1217389<10110
TC-Mps1-121.8320
MPI-04796051.8430
NMS-P7151825800
Mps1-IN-138006000
Mps1-IN-2131100
Mps1-IN-350980
Reversine6210
AZ3146351200

Table 1: Comparison of this compound with other TTK inhibitors. Data extracted from "Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity".[3]

Comparison with Standard Chemotherapeutic Agents

In cell proliferation assays, this compound demonstrates broad anti-proliferative activity comparable to the well-established chemotherapeutic agent doxorubicin.[3][4] When combined with the taxane docetaxel, this compound shows a synergistic effect, leading to enhanced tumor remission and increased survival in preclinical models of triple-negative breast cancer.[1][2]

CompoundAverage IC50 (nM) [44 Cancer Cell Lines]
This compound 67
Doxorubicin71
Docetaxel4

Table 2: Anti-proliferative activity of this compound compared to standard chemotherapeutics. Data extracted from "Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple negative breast cancer model".[4]

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

Monotherapy in Xenograft Models

In a xenograft model using the A427 lung carcinoma cell line, which harbors a CTNNB1 mutation, oral administration of this compound at 20 mg/kg resulted in a 90% reduction in tumor growth.[5] In a separate study with an MDA-MB-231 triple-negative breast cancer xenograft model, the same dosage of this compound led to a 70% reduction in tumor growth.[5]

Combination Therapy in a Spontaneous Tumor Model

In a genetically engineered mouse model that spontaneously develops triple-negative breast tumors, the combination of this compound with docetaxel resulted in a doubling of mouse survival and extended tumor remission without observable toxicity.[1]

Signaling Pathway and Experimental Workflows

TTK Signaling Pathway in Mitosis

The following diagram illustrates the central role of TTK in the spindle assembly checkpoint. TTK is activated at unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and ensuring genomic stability. This compound inhibits the kinase activity of TTK, disrupting this critical checkpoint.

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase TTK TTK (Mps1) MAD2 MAD2 TTK->MAD2 phosphorylates BUB1 BUB1 TTK->BUB1 phosphorylates MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC forms BUB1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase Separase->Anaphase initiates This compound This compound This compound->TTK inhibits

Caption: TTK's role in the Spindle Assembly Checkpoint and its inhibition by this compound.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow start Cancer Cell Culture (e.g., A427, MDA-MB-231) implant Subcutaneous Implantation into Nude Mice start->implant tumor_growth Tumor Growth Monitoring (Caliper Measurement) implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment monitoring Continued Tumor and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., max tumor volume) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis

Caption: Workflow for a typical in vivo xenograft study to evaluate this compound efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

TTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the TTK kinase.

  • Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase, which is detected by a europium-labeled anti-tag antibody. Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.[6]

  • Reagents:

    • TTK enzyme

    • LanthaScreen™ Eu-anti-GST Antibody

    • Kinase Tracer 236

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • A serial dilution of this compound or other test compounds is prepared.

    • The kinase and antibody are mixed in Kinase Buffer A.

    • The test compound, kinase/antibody mixture, and tracer are added to a 384-well plate.

    • The plate is incubated for 1 hour at room temperature.

    • The FRET signal is measured using a fluorescence plate reader.

    • IC50 values are calculated from the dose-response curves.[6]

Cell Proliferation Assay (Resazurin-based)

This assay assesses the anti-proliferative activity of this compound on cancer cell lines.

  • Principle: Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.[3][7]

  • Reagents:

    • Cancer cell lines (e.g., MOLT-4, MDA-MB-231)

    • Cell culture medium

    • Resazurin sodium salt solution

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound or other compounds is added to the wells.

    • Plates are incubated for 5 days at 37°C in a humidified CO2 incubator.[3]

    • Resazurin solution is added to each well, and the plates are incubated for 2-4 hours.

    • Fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm).

    • IC50 values are determined from the resulting dose-response curves.[7]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Cell Lines:

    • A427 (Lung Carcinoma): Cells are implanted subcutaneously.[1]

    • MDA-MB-231 (Triple-Negative Breast Cancer): Cells are implanted orthotopically into the mammary fat pad.[1]

  • Procedure:

    • Cancer cells are injected into the appropriate site in the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[1]

    • Mice are randomized into treatment and control (vehicle) groups.

    • This compound is administered orally, typically at a dose of 20 mg/kg, every other day.[1]

    • Tumor volume and mouse body weight are measured regularly (e.g., three times a week).

    • The study is terminated when tumors in the control group reach a predetermined maximum size.

    • Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[1]

References

Reproducibility of Published NTRC 0066-0 Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the experimental data for the selective Threonine Tyrosine Kinase (TTK) inhibitor, NTRC 0066-0, with other notable TTK inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of key findings and to provide a clear performance benchmark against relevant alternatives.

Comparative Analysis of In Vitro Potency

This compound is a highly potent and selective inhibitor of TTK, a key regulator of the spindle assembly checkpoint (SAC).[1] Its efficacy has been evaluated against a panel of cancer cell lines and compared with other well-characterized TTK inhibitors.

Table 1: Comparison of Biochemical and Cellular Potency of TTK Inhibitors

CompoundBiochemical IC50 (TTK)Average Cellular IC50 (3-day assay)Average Cellular IC50 (5-day assay)Reference
This compound 0.9 nM37 - 872 nM11 - 290 nM[2]
BAY 1217389 <10 nM3 - >300 nMNot Reported[3]
NMS-P715 182 nM192 - 10,000 nMNot Reported[4][5]
MPI-0479605 1.8 nM30 - 100 nMNot Reported[3][4]
Reversine Not a primary TTK inhibitor (Aurora Kinase inhibitor)Not Reported for TTK-specific inhibitionNot Reported for TTK-specific inhibition[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been demonstrated in mouse xenograft models, both as a monotherapy and in combination with standard chemotherapeutic agents.

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Treatment GroupDosing RegimenOutcomeReference
This compound (monotherapy) 20 mg/kg, oral, dailySignificant tumor growth inhibition[4][7]
This compound + Docetaxel This compound (20 mg/kg, oral, daily) + Docetaxel (therapeutic dose)Doubling of mouse survival and extended tumor remission without increased toxicity[4][7][8]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental methodologies are provided below for key assays.

Cell Proliferation Assay (Crystal Violet Method)

This protocol is a common method to assess the anti-proliferative activity of compounds on adherent cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and alternatives) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 3 or 5 days).[2][4]

  • Cell Fixation: After incubation, discard the medium and fix the cells with a solution like 100% methanol for 10-20 minutes.

  • Staining: Wash the fixed cells with water and stain with a 0.1% - 0.5% crystal violet solution for 10-30 minutes at room temperature.[9]

  • Washing: Remove the excess stain by washing the plates with water.

  • Solubilization: Air-dry the plates and solubilize the bound dye using a solvent such as methanol or 70% ethanol.[2][10]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a plate reader.[9][10]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Mouse Xenograft Model for Cancer

This protocol outlines the general procedure for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of anti-cancer compounds.

  • Cell Preparation: Culture the desired cancer cell line (e.g., MDA-MB-231 for TNBC) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS) at the desired concentration.[11]

  • Animal Handling: Use immunocompromised mice (e.g., nude or NSG mice), typically 6-8 weeks old.[12]

  • Tumor Implantation: Subcutaneously inject the prepared cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse. For certain cancer types, such as breast cancer, implantation into the mammary fat pad may be more appropriate.[12][13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³). Measure the tumor volume regularly using calipers.[12]

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., this compound) and/or combination therapies (e.g., with docetaxel) according to the specified dosing regimen (e.g., oral gavage, intravenous injection).[4][7][12]

  • Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.[7][8]

Signaling Pathways and Experimental Workflows

TTK Signaling in the Spindle Assembly Checkpoint

TTK is a crucial kinase that functions at the heart of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][14] Inhibition of TTK disrupts this process, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.

TTK_Signaling_Pathway TTK Signaling in Spindle Assembly Checkpoint cluster_mitosis Mitosis cluster_inhibition TTK Inhibition Unattached_Kinetochores Unattached Kinetochores TTK TTK (Mps1) Unattached_Kinetochores->TTK recruits & activates SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) TTK->SAC_Proteins phosphorylates & activates Inactive_TTK Inactive TTK APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression blocked APC_C->Anaphase premature progression Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Anaphase->Mitotic_Catastrophe NTRC_0066_0 This compound NTRC_0066_0->TTK inhibits a In Vitro TTK Inhibitor Screening Workflow Biochemical_Assay Biochemical Assay (TTK Enzyme Inhibition) Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., Crystal Violet) Biochemical_Assay->Cell_Proliferation_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Proliferation_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for p-TTK substrates) Selectivity_Profiling->Mechanism_of_Action Lead_Candidate Lead Candidate Identification Mechanism_of_Action->Lead_Candidate b In Vivo Xenograft Study Workflow Cell_Culture Cancer Cell Line Culture Implantation Tumor Cell Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with Vehicle, This compound, or Combination Tumor_Growth->Treatment Data_Analysis Data Analysis (Tumor Volume, Survival) Treatment->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for NTRC 0066-0

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel handling NTRC 0066-0, a selective threonine tyrosine kinase (TTK) inhibitor, adherence to strict safety and disposal protocols is paramount to ensure personal safety and environmental protection. This document provides essential guidance on the proper handling, storage, and disposal of this compound.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel must be familiar with the following safety data.

Hazard ClassificationGHS CodePrecautionary Statement
Acute toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]

Proper Disposal Protocol

The primary directive for the disposal of this compound is to prevent its release into the environment[1]. All waste containing this compound must be treated as hazardous and disposed of through an approved waste disposal plant[1].

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept tightly sealed when not in use.

  • Labeling:

    • The waste container must be labeled in accordance with local, state, and federal regulations for hazardous chemical waste. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage of Waste:

    • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents[1].

    • The storage area should be secure and have secondary containment to prevent environmental release in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste manifest with all necessary information about the chemical.

Accidental Release Measures

In the event of a spill or accidental release, the following procedures should be followed immediately:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation[1].

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills or where dust may be generated, respiratory protection may be necessary[1].

  • Containment and Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].

  • Disposal of Cleanup Materials: All contaminated cleaning materials must be collected and disposed of as hazardous waste, following the procedures outlined above[1].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

NTRC_0066_0_Disposal_Workflow cluster_start Start: Handling this compound cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Accidental Release Protocol start This compound Waste Generated (Unused product, contaminated materials) collect_waste Collect in Designated Hazardous Waste Container start->collect_waste spill Spill or Accidental Release Occurs start->spill label_container Label Container: 'Hazardous Waste: this compound' collect_waste->label_container store_waste Store in a Cool, Well-Ventilated, Secure Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store_waste->contact_ehs approved_disposal Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->approved_disposal evacuate Evacuate & Ventilate Area spill->evacuate Yes ppe Don Appropriate PPE evacuate->ppe contain_clean Contain & Clean with Inert Absorbent ppe->contain_clean decontaminate Decontaminate Surfaces with Alcohol contain_clean->decontaminate decontaminate->collect_waste Dispose of cleanup materials as hazardous waste

Caption: Workflow for the routine and emergency disposal of this compound.

References

Personal protective equipment for handling NTRC 0066-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of NTRC 0066-0. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Engineering controls and personal protective equipment are paramount to mitigate exposure risks.

Engineering Controls

All work with solid this compound and its solutions should be conducted in a designated area with appropriate engineering controls.

ControlSpecification
Ventilation A certified chemical fume hood is required for all weighing and solution preparation activities to prevent inhalation of dust or aerosols.[2]
Safety Stations A calibrated safety shower and eyewash station must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.Nitrile gloves offer good resistance to a variety of chemicals, including Dimethyl Sulfoxide (DMSO), a common solvent for this compound.[2][3][4]
Eye Protection ANSI-approved safety goggles with side shields are required.[2]Protects eyes from splashes and airborne particles.
Body Protection A buttoned lab coat and impervious clothing should be worn.[2]Prevents skin contact with the compound.
Respiratory Protection For handling the solid compound, a NIOSH-approved N95 or higher particulate respirator is required.[1][5][6][7]Minimizes the risk of inhaling fine particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Preparation and Weighing
  • Designated Area: Cordon off a specific area within a chemical fume hood for handling this compound.

  • Don PPE: Before entering the designated area, put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.

  • Cleaning: After weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Selection: this compound is soluble in DMSO.

  • Dissolution: In the chemical fume hood, add the weighed compound to the appropriate volume of solvent in a labeled, sealable container.

  • Mixing: Gently agitate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed container at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Disposal Plan

Due to its acute aquatic toxicity, all waste contaminated with this compound must be disposed of as hazardous waste.[1] Sink disposal is strictly prohibited.[8]

Waste Segregation
Waste TypeContainerLabeling
Solid Waste A designated, sealed container for solid hazardous waste."Hazardous Waste: this compound Solid Waste"
Liquid Waste A designated, sealed container for liquid hazardous waste."Hazardous Waste: this compound in [Solvent Name]"
Sharps Waste A designated, puncture-proof sharps container."Hazardous Waste: Sharps contaminated with this compound"
Disposal Protocol
  • Solid Waste: All contaminated items, including weigh papers, pipette tips, gloves, and bench paper, must be placed in the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in the designated liquid hazardous waste container.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected and disposed of as liquid hazardous waste.[9][10] The defaced, triple-rinsed container can then be disposed of in accordance with institutional guidelines.

  • Waste Pickup: Arrange for the collection of all hazardous waste by your institution's environmental health and safety department.

Emergency Procedures

Spills
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and institutional safety personnel.

  • Containment: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Cleanup: For small spills, use an absorbent material to collect the spilled substance and decontaminate the area with a suitable solvent.[2] All cleanup materials must be disposed of as hazardous waste.

Personal Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
Inhalation Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Workflow and Safety Diagram

NTRC_0066_0_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency Procedures Don_PPE 1. Don Full PPE Enter_Hood 2. Work in Fume Hood Don_PPE->Enter_Hood Weigh 3. Weigh Compound Enter_Hood->Weigh Prepare_Solution 4. Prepare Solution Weigh->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste 6. Segregate Waste (Solid, Liquid, Sharps) Conduct_Experiment->Segregate_Waste Spill Spill Response Conduct_Experiment->Spill Exposure Personal Exposure Response Conduct_Experiment->Exposure Label_Waste 7. Label Waste Containers Segregate_Waste->Label_Waste Arrange_Pickup 8. Arrange for EHS Pickup Label_Waste->Arrange_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.